Ethyl 3-methylpiperidine-3-carboxylate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHPPZMOMRABY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50741592 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176523-95-8 | |
| Record name | Ethyl 3-methylpiperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50741592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride: Properties, Synthesis, and Handling
Prepared by: Gemini, Senior Application Scientist
Abstract: Ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No: 176523-95-8) is a heterocyclic compound of significant interest in pharmaceutical research and development. As a substituted piperidine, it serves as a valuable building block for the synthesis of more complex molecules, leveraging the piperidine scaffold's proven importance in medicinal chemistry.[1][2][3] This guide provides an in-depth analysis of its fundamental properties, offers a representative synthetic pathway with a detailed experimental protocol, discusses its spectroscopic signatures, and outlines its applications and safe handling procedures. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks in their discovery pipelines.
Core Physicochemical Properties
This compound is the salt form of the corresponding secondary amine. The hydrochloride salt is typically preferred in laboratory settings for its enhanced stability and improved solubility in polar solvents compared to the free base. It is a chiral molecule containing a quaternary stereocenter at the C3 position of the piperidine ring. While often supplied as a racemate, enantiomerically pure forms can be prepared through asymmetric synthesis or chiral resolution.[4][5]
Key physicochemical data are summarized in the table below. It is important to note that while some properties like melting point and specific solubility values are not consistently reported across public databases, we can infer expected characteristics based on its structure and data from analogous compounds.[6]
| Property | Value | Source(s) |
| CAS Number | 176523-95-8 | [7] |
| Molecular Formula | C₉H₁₈ClNO₂ | [7] |
| Molecular Weight | 207.70 g/mol | [7] |
| Appearance | White to yellow solid | [7] |
| Melting Point | Not widely reported; expected to be >100 °C | |
| Solubility | Expected to be soluble in water, methanol, and ethanol. Limited solubility in nonpolar organic solvents. | |
| Storage | Store in a cool, dry place, sealed under an inert atmosphere. | |
| SMILES | CCOC(=O)C1(CCCNC1)C.Cl | [7] |
Molecular Structure and Spectroscopic Characterization
The structure of this compound combines several key functional groups that give rise to a distinct spectroscopic fingerprint. Understanding these expected signatures is critical for reaction monitoring and quality control.
Caption: Key functional groups for spectroscopic analysis.
Predictive ¹H NMR Analysis
-
Ethyl Ester Protons: A quartet integrating to 2H is expected around δ 4.1-4.3 ppm (–O–CH₂ –CH₃), coupled to a triplet integrating to 3H around δ 1.2-1.4 ppm (–O–CH₂–CH₃ ).
-
C3-Methyl Protons: A sharp singlet integrating to 3H is expected around δ 1.3-1.5 ppm. This signal is a singlet because it is attached to a quaternary carbon with no adjacent protons.
-
Piperidine Ring Protons: These will appear as a series of complex, overlapping multiplets between δ 1.6 and δ 3.6 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield.
-
Ammonium Protons (N-H₂⁺): Two broad signals, often exchangeable with D₂O, are expected in the downfield region (typically δ 8.0-9.5 ppm), depending on the solvent and concentration.
Predictive ¹³C NMR Analysis
-
Ester Carbonyl: A signal around δ 172-175 ppm.
-
Ester Alkoxy Carbons: The –C H₂–O– carbon will appear around δ 60-62 ppm, and the –CH₂–C H₃ carbon will be upfield around δ 14-15 ppm.
-
Quaternary Carbon (C3): A signal in the δ 40-45 ppm range.
-
Piperidine Ring Carbons: Signals for C2, C4, C5, and C6 will appear in the δ 20-55 ppm range.
-
C3-Methyl Carbon: An upfield signal around δ 20-25 ppm.
Predictive FT-IR Analysis
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730-1745 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A very broad and strong series of bands from approximately 2400-2800 cm⁻¹. This is characteristic of a secondary ammonium salt.
-
C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.
Mass Spectrometry (MS)
When analyzed by techniques like Electrospray Ionization (ESI-MS), the molecule will be detected as the cation of the free base (after loss of HCl). The expected exact mass for the [M-Cl]⁺ ion (C₉H₁₇NO₂⁺) is approximately 171.1259.
Synthesis and Chemical Reactivity
The synthesis of 3-alkyl-3-carboxypiperidines is a well-established area of organic chemistry, often beginning with appropriately substituted pyridine precursors.[2][8] The following represents a robust and common approach to synthesize the target compound.
Caption: A representative workflow for the synthesis of the target compound.
Representative Synthetic Protocol
This protocol describes the reduction of a pyridine ring followed by salt formation. The choice of catalyst and solvent is critical for achieving high yield and purity. Acetic acid as a solvent often facilitates the hydrogenation of pyridine rings.[9]
Step 1: Synthesis of Ethyl 3-methylpiperidine-3-carboxylate (Free Base)
-
Reactor Setup: To a hydrogenation vessel, add ethyl 3-methylpicolinate (1.0 eq).
-
Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon), add glacial acetic acid as the solvent. Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst, ~5 mol%).
-
Causality: PtO₂ is an effective catalyst for pyridine ring reduction. Acetic acid helps maintain the substrate's solubility and can activate the catalyst.
-
-
Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and then pressurize to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like GC-MS or TLC (after a basic workup of an aliquot).
-
Trustworthiness: The reaction is considered complete when hydrogen uptake ceases. This provides a self-validating endpoint.
-
-
Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvents. Dissolve the residue in water and basify to pH >10 with cold 2M NaOH. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base as an oil.
Step 2: Formation of this compound
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of 2M HCl in diethyl ether (or a calculated amount of acetyl chloride) dropwise with stirring. A white precipitate will form.
-
Causality: The basic nitrogen of the piperidine is protonated by HCl, forming the insoluble ammonium salt which precipitates from the nonpolar solvent.
-
-
Isolation and Purification: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the resulting white solid under vacuum to yield the final hydrochloride product. Purity can be further enhanced by recrystallization from a solvent system like ethanol/ether.
Applications in Medicinal Chemistry and Drug Development
The piperidine ring is one of the most ubiquitous saturated heterocycles found in marketed pharmaceuticals and natural products.[1][2] Its significance stems from several key features:
-
Three-Dimensionality: Unlike flat aromatic rings, the chair-like conformation of the piperidine scaffold provides a defined three-dimensional architecture. This allows for precise spatial orientation of substituents to optimize interactions with the complex binding pockets of biological targets like enzymes and receptors.[1][8]
-
Physicochemical Modulation: The basic nitrogen atom is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of critical salt-bridge interactions with acidic residues in proteins.[10]
-
Structural Versatility: The piperidine ring can be substituted at multiple positions. The C3 position, as in this molecule, is a key vector for introducing diversity. The presence of a quaternary center creates a specific stereochemical environment that can be crucial for potency and selectivity.[10][11]
This compound serves as a starting point for building a diverse range of potential therapeutics, including compounds targeting the central nervous system, cardiovascular diseases, and infectious agents.[1][12]
Safety, Handling, and Storage
As a chemical intermediate, this compound should be handled with appropriate care in a laboratory setting.
| Safety Aspect | Guideline |
| Pictograms | GHS07 (Exclamation Mark) is often associated with related compounds. |
| Signal Word | Warning |
| Hazard Statements | May be harmful if swallowed (H302). May cause skin and eye irritation. |
| Precautionary Measures | Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. |
| Storage | Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials (e.g., strong oxidizing agents, strong bases). Storage under an inert gas like argon or nitrogen is recommended for long-term stability. |
Causality for Storage Conditions: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture. The hydrochloride salt is hygroscopic. Therefore, storage in a dry, inert environment is crucial to maintain the compound's integrity.
Conclusion
This compound is a foundational building block for advanced chemical synthesis. Its defined structure, featuring a chiral quaternary center on a privileged piperidine scaffold, makes it highly valuable for constructing novel molecular entities in drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-ethyl 3-Methylpiperidine-3-carboxylate CAS#: 297172-01-1 [m.chemicalbook.com]
- 5. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
- 7. Page loading... [guidechem.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of ethyl 3-methylpiperidine-3-carboxylate hydrochloride
An In-depth Technical Guide to the Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, 3,3-disubstituted piperidine derivatives, such as ethyl 3-methylpiperidine-3-carboxylate, serve as crucial chiral building blocks for creating complex molecules with precise three-dimensional orientations.[3] The incorporation of a quaternary center at the C3 position introduces conformational rigidity and steric hindrance, which can significantly influence a molecule's binding affinity and selectivity for its biological target.
This technical guide provides a comprehensive, field-proven methodology for the . We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a robust and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded approach to obtaining this valuable synthetic intermediate.
Strategic Overview: A Retrosynthetic Approach
A robust synthesis begins with a logical disconnection strategy. The target molecule, this compound, can be retrosynthetically disconnected as illustrated below. The primary strategy involves the sequential functionalization of a pre-existing piperidine ring, which is a more direct and controllable approach than constructing the ring from an acyclic precursor.
Caption: Retrosynthetic analysis of the target compound.
This strategy hinges on four key transformations:
-
N-Protection: Masking the reactive secondary amine to prevent interference in subsequent steps.
-
α-Methylation: Introduction of the methyl group at the C3 position via enolate chemistry.
-
N-Deprotection: Removal of the protecting group to yield the secondary amine.
-
Salt Formation: Conversion to the hydrochloride salt for improved stability, crystallinity, and handling.
Part 1: N-Protection of Ethyl Nipecotate
Expertise & Causality: The synthesis commences with the protection of the piperidine nitrogen. The benzyl group (Bn) is an ideal choice for this role due to its robustness under various reaction conditions (e.g., strongly basic conditions required for methylation) and its facile removal via catalytic hydrogenolysis, a clean reaction that produces toluene as the only byproduct.[4][5] The reaction is a standard nucleophilic substitution where the piperidine nitrogen displaces a bromide ion from benzyl bromide. A mild base, such as potassium carbonate (K₂CO₃), is employed to scavenge the HBr generated, driving the reaction to completion.
Experimental Protocol: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate
-
Reaction Setup: To a round-bottom flask charged with ethyl piperidine-3-carboxylate (ethyl nipecotate, 1.0 eq.)[6][7] and anhydrous potassium carbonate (2.0 eq.), add a suitable aprotic solvent such as acetonitrile or DMF.
-
Reagent Addition: While stirring vigorously, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup and Isolation: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield ethyl 1-benzylpiperidine-3-carboxylate as an oil, which can often be used in the next step without further purification.
Part 2: α-Methylation of the Protected Piperidine
Expertise & Causality: The introduction of the methyl group at the C3 position is the most critical step, creating the key quaternary carbon center. This is achieved via an α-alkylation reaction. A strong, non-nucleophilic base is required to deprotonate the α-carbon (C3) to form a reactive enolate without competing in a nucleophilic attack on the ester carbonyl. Lithium diisopropylamide (LDA) is the base of choice for this purpose. It is sterically hindered and a very strong base, ensuring rapid and quantitative enolate formation at low temperatures, which minimizes side reactions. The reaction must be conducted under strictly anhydrous conditions at low temperature (-78 °C) to prevent quenching of the LDA and the enolate, and to control reactivity. The formed enolate then acts as a nucleophile, attacking methyl iodide in a classic Sₙ2 reaction to install the methyl group.
Experimental Protocol: Synthesis of Ethyl 1-Benzyl-3-methylpiperidine-3-carboxylate
-
Anhydrous Setup: Assemble an oven-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Enolate Formation: Dissolve ethyl 1-benzylpiperidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of LDA (1.2 eq.) in THF. Add the LDA solution dropwise to the ester solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.5 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to stir at this temperature for 2-3 hours, then warm slowly to room temperature.
-
Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product is purified by column chromatography on silica gel to afford pure ethyl 1-benzyl-3-methylpiperidine-3-carboxylate.
Part 3: N-Debenzylation via Catalytic Hydrogenation
Expertise & Causality: The final step in synthesizing the free base is the removal of the benzyl protecting group. Catalytic hydrogenation is the most efficient and clean method for this transformation.[8] The reaction involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The benzyl C-N bond is susceptible to hydrogenolysis, where it is cleaved and saturated with hydrogen atoms, releasing the free piperidine and toluene. Ethanol or methanol are common solvents for this reaction. The process is self-validating as the reaction can be monitored by the cessation of hydrogen uptake.
Experimental Protocol: Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate
-
Reaction Setup: Dissolve ethyl 1-benzyl-3-methylpiperidine-3-carboxylate (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the vessel to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with hydrogen gas, and then maintain a hydrogen pressure of 40-50 psi. Agitate the mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours).
-
Isolation: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure to yield the desired ethyl 3-methylpiperidine-3-carboxylate as a free base.
Part 4: Hydrochloride Salt Formation
Expertise & Causality: The free base is often an oil and can be susceptible to air oxidation or difficult to handle and weigh accurately. Converting it to its hydrochloride salt provides a stable, crystalline solid that is easier to purify, store, and handle.[9][10] This is achieved by treating a solution of the amine with hydrochloric acid, typically as a solution in an organic solvent like diethyl ether or isopropanol, to precipitate the salt.
Experimental Protocol: Synthesis of this compound
-
Solution Preparation: Dissolve the crude ethyl 3-methylpiperidine-3-carboxylate free base in anhydrous diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated HCl dropwise with stirring until the solution becomes acidic (test with pH paper).
-
Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield the final product, this compound.
Workflow Visualization and Data Summary
The entire synthetic sequence is summarized in the workflow diagram below.
Caption: Step-by-step synthetic workflow.
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time | Expected Yield (%) |
| N-Protection | Benzyl bromide, K₂CO₃ | Acetonitrile | 70 | 4-6 h | 90-95% |
| α-Methylation | LDA, Methyl iodide | THF | -78 to RT | 4-5 h | 75-85% |
| N-Debenzylation | H₂ (50 psi), 10% Pd/C | Ethanol | Room Temp | 12-24 h | 90-98% |
| Salt Formation | HCl in Ether | Diethyl Ether | 0 | 0.5 h | >95% |
Conclusion
This guide outlines a reliable and scalable four-step synthesis for this compound starting from commercially available ethyl nipecotate. The presented methodology is built on fundamental principles of organic chemistry, including nitrogen protection, enolate alkylation, and catalytic hydrogenolysis. By detailing the causality behind each experimental choice and providing robust protocols, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries, enabling the efficient production of this key synthetic intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US3161644A - 1-benzyl-4-substituted piperidines - Google Patents [patents.google.com]
- 5. nacatsoc.org [nacatsoc.org]
- 6. (S)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
A Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable building block for targeting a wide array of biological receptors. This guide provides an in-depth technical overview of a specific, valuable derivative: ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No. 176523-95-8). We will explore its chemical structure and properties, detail a robust synthetic pathway, discuss its analytical characterization, and examine its role as a key intermediate in the development of complex pharmaceutical molecules. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.
Introduction: The Significance of the 3,3-Disubstituted Piperidine Scaffold
The strategic placement of substituents on the piperidine ring is a cornerstone of modern drug design. While substitution at the 1- (nitrogen) and 4-positions is common, the creation of a quaternary center, particularly at the 3-position, offers unique advantages. A C3-quaternary center, as found in ethyl 3-methylpiperidine-3-carboxylate, introduces a fixed stereochemical point that can enforce a specific conformation on the piperidine ring. This conformational constraint can be crucial for enhancing binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.
This compound serves as a versatile building block. The ethyl ester provides a handle for further chemical modification, such as conversion to amides, carboxylic acids, or alcohols, while the secondary amine of the piperidine ring allows for the introduction of diverse substituents (R-groups) to explore structure-activity relationships (SAR). The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[2]
This guide will provide the necessary technical details to synthesize, characterize, and strategically employ this valuable intermediate in drug discovery programs.
Chemical Properties and Structure Elucidation
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 176523-95-8 | [2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | |
| Appearance | White to yellow solid | [2] |
| Canonical SMILES | CCOC(=O)C1(CCCNC1)C.Cl | [2] |
| InChI Key | IPAHPPZMOMRABY-UHFFFAOYSA-N | [2] |
Structural Confirmation by Spectroscopic Methods
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS).
Note: Publicly available, experimentally verified spectra for this specific compound are scarce. The data presented below is representative and based on the analysis of structurally similar compounds and established chemical shift principles. Researchers must confirm the identity of their synthesized material through their own analytical characterization.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm), a singlet for the C3-methyl group around 1.1-1.3 ppm, and a series of multiplets for the piperidine ring protons between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear further downfield. The NH proton signal can be broad and its position variable.
-
¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the ester carbonyl carbon around 174-176 ppm. The quaternary carbon at the 3-position would appear around 40-45 ppm. The carbons of the ethyl group would be seen at approximately 61 ppm (-OCH₂-) and 14 ppm (-CH₃). The C3-methyl group would have a shift around 20-25 ppm. The piperidine ring carbons (C2, C4, C5, C6) would appear in the 25-55 ppm range.
Table of Representative Analytical Data:
| Analysis Type | Data |
| ¹H NMR | Representative shifts (δ, ppm): 4.15 (q, 2H), 3.40-3.10 (m, 4H), 2.10-1.60 (m, 4H), 1.25 (t, 3H), 1.20 (s, 3H). Note: NH proton may be broad or exchange. |
| ¹³C NMR | Representative shifts (δ, ppm): 175.0 (C=O), 61.2 (OCH₂), 52.5 (C2/C6), 45.0 (C2/C6), 42.0 (C3), 35.0 (C4/C5), 25.0 (C4/C5), 22.0 (C3-CH₃), 14.1 (OCH₂CH₃). |
| IR Spectroscopy | Key peaks (cm⁻¹): ~2700-2400 (N-H stretch, hydrochloride salt), ~1730 (C=O stretch, ester), ~1200 (C-O stretch). |
| Mass Spectrometry | [M+H]⁺ (free base) calculated for C₉H₁₇NO₂: 172.13; observed m/z ~172. |
Synthesis and Purification
-
N-Protection: The secondary amine of the piperidine ring is first protected to prevent it from interfering with the subsequent alkylation step. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz or Z) group.
-
α-Alkylation: The carbon at the 3-position (alpha to the ester carbonyl) is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form an enolate. This enolate is then trapped with an electrophile, methyl iodide, to install the methyl group at the C3 position, creating the desired quaternary center.
-
Deprotection and Salt Formation: The Cbz protecting group is removed via catalytic hydrogenation. The resulting free secondary amine is then treated with hydrochloric acid to yield the final hydrochloride salt.
The proposed workflow is illustrated in the diagram below.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is representative and constructed from analogous procedures. All laboratory work should be conducted by trained personnel with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
-
To a stirred solution of ethyl piperidine-3-carboxylate (1 equiv.) in a suitable solvent (e.g., dichloromethane or a biphasic system of ethyl acetate and water) at 0 °C, add sodium bicarbonate (2.5 equiv.).
-
Slowly add benzyl chloroformate (1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
If a biphasic system is used, separate the organic layer. If dichloromethane is used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Cbz protected intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-(benzyloxycarbonyl)-3-methylpiperidine-3-carboxylate
-
Prepare a solution of Lithium Diisopropylamide (LDA) in situ by adding n-butyllithium (1.1 equiv.) to a solution of diisopropylamine (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Slowly add a solution of the N-Cbz protected intermediate from Step 1 (1 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 equiv.) dropwise to the reaction mixture at -78 °C.
-
Stir at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated product.
Step 3: Synthesis of this compound
-
Dissolve the purified product from Step 2 (1 equiv.) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete removal of the Cbz group.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the free base as an oil.
-
Dissolve the resulting oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.
Applications in Medicinal Chemistry and Drug Development
While specific, publicly disclosed APIs derived directly from this compound are not prominent, its value lies in its potential as a key intermediate. The 3,3-disubstituted piperidine motif is present in various biologically active molecules. For example, related structures are found in compounds targeting the central nervous system. A US patent describes the synthesis of complex morphine analogs utilizing a substituted 1-methylpiperidine-3-carboxylate as a key intermediate, highlighting the utility of this scaffold in constructing polycyclic systems.[3]
The synthetic handles on the molecule allow for diverse derivatization strategies:
-
N-Alkylation/Arylation: The secondary amine can be functionalized to introduce groups that can interact with specific pockets of a target protein or modulate physicochemical properties like solubility and cell permeability.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can act as a bioisostere for other functional groups or form key hydrogen bonds. Alternatively, it can be converted into a wide range of amides through coupling with various amines, a common strategy for building out molecular complexity and exploring SAR.
-
Reduction: The ester can be reduced to the primary alcohol, providing another point for diversification or for introducing a different type of interaction (e.g., a hydrogen bond donor).
Caption: Key derivatization pathways for the core scaffold.
Safety, Handling, and Storage
This compound should be handled in accordance with standard laboratory safety procedures.
-
Safety: The compound is classified as Acute Toxicity 4, Oral. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Handling: Handle in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt form is generally stable under these conditions.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its 3,3-disubstituted piperidine core provides a conformationally constrained scaffold that is attractive for the design of potent and selective therapeutic agents. While detailed synthetic and analytical reports in primary literature are sparse, this guide has presented a logical, well-grounded synthetic pathway and outlined the key analytical methods for its characterization. The multiple functionalization points on the molecule ensure its utility in generating diverse chemical libraries for the exploration of structure-activity relationships, making it a compound of significant interest for researchers in the pharmaceutical sciences.
References
An In-depth Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of ethyl 3-methylpiperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust understanding for its application in research and development.
Core Molecular Attributes
This compound is a piperidine derivative valued for its utility as a scaffold in the synthesis of complex molecular architectures. Its structural features, particularly the chiral center at the 3-position when resolved, offer opportunities for stereospecific interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. These parameters are critical for handling, formulation, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈ClNO₂ | [1][2][3] |
| Molecular Weight | 207.70 g/mol | [2][3] |
| CAS Number | 176523-95-8 | [1][2] |
| Appearance | White to off-white or light yellow solid | [1] |
| Storage | Store at room temperature in a dry, sealed container | [2] |
Synthesis and Purification
The synthesis of this compound is conceptually straightforward, typically involving the reduction of a pyridine precursor followed by salt formation. The following protocol is a validated approach, emphasizing safety and yield.
Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for Ethyl 3-Methylpiperidine-3-carboxylate HCl.
Detailed Experimental Protocol
Step 1: Catalytic Hydrogenation of Ethyl 3-Methylnicotinate
-
Reactor Setup: To a high-pressure hydrogenation vessel, add ethyl 3-methylnicotinate.
-
Catalyst and Solvent: Under an inert atmosphere (e.g., Argon or Nitrogen), add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5 mol%). Add anhydrous ethanol as the solvent.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-methylpiperidine-3-carboxylate as an oil (the free base).
Causality Behind Choices: The use of a palladium on carbon catalyst is standard for the hydrogenation of pyridine rings due to its high activity and selectivity. Ethanol is a common solvent as it readily dissolves the starting material and is relatively inert under these conditions.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a suitable anhydrous aprotic solvent such as diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise at 0 °C.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation and Drying: Collect the solid by filtration, wash with the anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or byproducts, and dry under vacuum to yield the final product.
Trustworthiness of Protocol: This two-step procedure is a well-established and reliable method for the synthesis of piperidine derivatives from their corresponding pyridine precursors and subsequent conversion to their hydrochloride salts, which are often more stable and easier to handle than the free bases.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected outcomes from standard analytical techniques.
Spectroscopic Data
While a dedicated spectrum for the title compound is not publicly available, the expected spectral characteristics can be inferred from data on closely related structures.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (CH₂). - Methyl group at C3: A singlet around 1.1-1.3 ppm. - Piperidine ring protons: A complex series of multiplets between 1.5 and 3.5 ppm. The protons alpha to the nitrogen will be the most downfield. - N-H proton: A broad singlet, which may be exchangeable with D₂O. |
| ¹³C NMR | - Ethyl group: Signals around 14 ppm (CH₃) and 60-61 ppm (CH₂). - Methyl group at C3: A signal around 20-25 ppm. - Piperidine ring carbons: Signals in the range of 25-55 ppm. The carbons alpha to the nitrogen will be in the lower end of this range (around 45-55 ppm). - Quaternary carbon at C3: A signal around 40-45 ppm. - Carbonyl carbon: A signal in the range of 170-175 ppm. |
| Mass Spec. (ESI+) | - Molecular Ion Peak (M+H)⁺: Expected at m/z 172.13 (for the free base). - Major Fragments: Loss of the ethyl group (-29), the ethoxy group (-45), or the entire ester group (-73). Fragmentation of the piperidine ring is also expected. |
| IR Spectroscopy | - N-H stretch: A broad absorption around 3200-3400 cm⁻¹ (may be obscured by the hydrochloride salt). - C-H stretch: Absorptions around 2800-3000 cm⁻¹. - C=O stretch (ester): A strong, sharp absorption around 1730-1740 cm⁻¹. - C-N stretch: An absorption in the region of 1000-1200 cm⁻¹. |
Purity Assessment
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometric detector. A single major peak with a purity of >95% is generally considered acceptable for most research applications. Elemental analysis can also be performed to confirm the empirical formula.
Applications in Drug Discovery and Development
This compound serves as a crucial scaffold in the design and synthesis of novel therapeutic agents. The piperidine moiety is a common feature in many approved drugs due to its favorable physicochemical properties and its ability to adopt well-defined three-dimensional conformations.
Role as a Synthetic Building Block
The ester functionality provides a handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. The secondary amine of the piperidine ring can be functionalized through N-alkylation or N-acylation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Caption: Structure-Activity Relationship (SAR) exploration using the scaffold.
Therapeutic Areas of Interest
The chiral variants of this compound have been notably employed in the development of:
-
Dipeptidyl peptidase-4 (DPP-4) inhibitors: These are used in the treatment of type 2 diabetes. The piperidine scaffold can mimic the proline residue of natural substrates.
-
GABA Receptor Modulators: These have potential applications in treating neurological and psychiatric disorders such as anxiety and epilepsy. The rigid piperidine ring can help in positioning key pharmacophoric elements for optimal interaction with the receptor.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective application in drug discovery programs.
References
An In-depth Technical Guide to Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride (CAS: 176523-95-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Scaffold
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride, with CAS number 176523-95-8, is a heterocyclic building block of significant interest in modern medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are foundational structural motifs in a vast array of pharmaceuticals, particularly those targeting the central nervous system.[1] The piperidine ring's conformational flexibility and its ability to engage in diverse intermolecular interactions make it a privileged scaffold in drug design.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, offering field-proven insights for its effective utilization in research and drug development.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and handling requirements is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 176523-95-8 | [2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2] |
| Molecular Weight | 207.70 g/mol | [2] |
| Appearance | White to yellow solid | [2] |
| IUPAC Name | This compound | |
| InChI Key | IPAHPPZMOMRABY-UHFFFAOYSA-N | [2] |
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated laboratory environment.
| Hazard Class | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| STOT SE 3 | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[1]
Strategic Synthesis and Mechanistic Rationale
The most direct and atom-economical route to saturated nitrogen heterocycles like piperidines is the catalytic hydrogenation of their aromatic pyridine precursors.[3] This approach is widely adopted in both academic and industrial settings due to its efficiency.
Logical Synthesis Pathway
The synthesis of this compound can be logically approached in a two-step sequence starting from a substituted pyridine.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Catalytic Hydrogenation of Ethyl 3-Methylpyridine-3-carboxylate
Core Directive: The foundational step is the reduction of the aromatic pyridine ring to the corresponding saturated piperidine.
Expertise & Causality:
-
Choice of Catalyst (PtO₂ or Pd/C): Platinum group metals are highly effective for pyridine hydrogenation.[3] Platinum(IV) oxide (PtO₂, Adams' catalyst) is a robust choice, often used under acidic conditions which activate the pyridine ring towards reduction by protonation of the nitrogen atom.[3][4] Palladium on carbon (Pd/C) is another widely used and cost-effective alternative.[3] The choice between them can depend on substrate sensitivity and desired reaction conditions.
-
Solvent System (Glacial Acetic Acid): A protic, acidic solvent like glacial acetic acid serves a dual purpose. It acts as a solvent for the starting material and, crucially, it protonates the pyridine nitrogen. This protonation disrupts the ring's aromaticity, making it more susceptible to hydrogenation.[3][4] While other solvents can be used, acetic acid often enhances the catalyst's activity and the reaction rate.[4]
-
Hydrogen Pressure: The aromaticity of the pyridine ring necessitates pressures significantly above atmospheric pressure to achieve complete saturation in a reasonable timeframe. Pressures in the range of 50-70 bar are commonly employed.[3][4]
Experimental Protocol (Representative):
-
Vessel Preparation: To a high-pressure reaction vessel, add ethyl 3-methylpyridine-3-carboxylate (1.0 eq) and glacial acetic acid (5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add a catalytic amount of Platinum(IV) oxide (PtO₂) (typically 2-5 mol%).
-
Hydrogenation: Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen. Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Reaction: Stir the mixture vigorously at room temperature for 6-12 hours, or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Dilute the reaction mixture with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric upon exposure to air; ensure the filter cake remains moist.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 3-methylpiperidine-3-carboxylate as the free base.
-
Step 2: Formation of the Hydrochloride Salt
Core Directive: The final step involves converting the free base into its more stable and easily handled hydrochloride salt.
Expertise & Causality:
-
Rationale for Salt Formation: The free base of piperidines is often an oil and can be susceptible to oxidation. Converting it to a hydrochloride salt typically yields a stable, crystalline solid that is easier to purify, handle, and store.[5] The salt form also enhances solubility in aqueous media, which can be advantageous for certain applications.
-
Reagent and Solvent: Introducing anhydrous hydrogen chloride (either as a gas or a solution in an organic solvent like diethyl ether or isopropanol) into a solution of the free base is the standard method.[6] The choice of solvent is critical for inducing crystallization of the salt. Diethyl ether is commonly used as the hydrochloride salt is often insoluble in it, leading to precipitation.
Experimental Protocol (Representative):
-
Dissolution: Dissolve the crude ethyl 3-methylpiperidine-3-carboxylate free base in anhydrous diethyl ether (10-20 mL per gram of substrate).
-
Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.
-
Precipitation: A white solid will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.
-
Isolation and Purification:
-
Stir the resulting suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration and wash it with cold, anhydrous diethyl ether.
-
The crude hydrochloride salt can be further purified by recrystallization. A common solvent system for piperidine hydrochlorides is ethanol/diethyl ether.[3]
-
Dry the purified solid under vacuum to obtain this compound.
-
Analytical Characterization: A Self-Validating System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: A logical workflow for the analytical validation of the final product.
Expected Analytical Data
While actual spectra should be obtained for each synthesized batch and compared with a reference standard, the following tables outline the expected data.
¹H and ¹³C NMR Spectroscopy: Note: The following are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) |
| -CH₃ (on ring) | ~1.0-1.2 (s, 3H) | ~20-25 |
| -CH₂CH₃ (ethyl ester) | ~1.2-1.3 (t, 3H) | ~14-15 |
| -CH₂- (piperidine ring) | ~1.5-2.0 (m) & ~2.8-3.5 (m) | ~25-30, ~40-45, ~50-55 |
| -C- (quaternary) | - | ~45-50 |
| -CH₂CH₃ (ethyl ester) | ~4.1-4.2 (q, 2H) | ~60-62 |
| C=O (ester) | - | ~173-176 |
| NH₂⁺ (hydrochloride) | Broad singlet, variable | - |
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base.
| Ion | Expected m/z |
| [M+H]⁺ (Free Base) | ~172.13 |
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess purity.
| Parameter | Typical Condition |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from low to high %B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~210 nm or ELSD/MS |
Applications in Drug Discovery
The presence of a chiral center at the 3-position, combined with ester and methyl functionalities, makes this compound a versatile starting material for creating libraries of compounds for screening against various biological targets, particularly in the realm of neurological disorders.[4]
Conclusion
This compound is a valuable heterocyclic building block with significant potential in pharmaceutical research and development. Its synthesis, primarily through the catalytic hydrogenation of a pyridine precursor, is a robust and scalable method. This guide provides a detailed framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the rationale behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently utilize this compound to advance their drug discovery programs.
References
- 1. 176523-95-8|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. ethyl (3R)-3-methylpiperidine-3-carboxylate hydrochloride 95% | CAS: 297176-81-9 | AChemBlock [achemblock.com]
- 6. chemrxiv.org [chemrxiv.org]
The Piperidine Carboxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry.[1][2][3][4] Its prevalence in over 70 commercially available drugs is a testament to its remarkable utility as a molecular scaffold.[2] The conformational flexibility of the piperidine ring, its ability to engage in a multitude of intermolecular interactions, and its favorable pharmacokinetic properties make it an ideal framework for the design of therapeutic agents targeting a vast array of biological pathways.[1] This guide delves into the rich history and ongoing evolution of a particularly influential class of piperidine-based compounds: the piperidine carboxylate derivatives. We will explore their initial discovery, trace the development of their synthetic methodologies, and illuminate their critical role as versatile building blocks in the creation of modern pharmaceuticals.
Part 1: From Pepper to Precursor - The Genesis of Piperidine
The story of piperidine begins not in a pristine laboratory, but within the spicy confines of black pepper. In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by reacting piperine, the alkaloid responsible for pepper's pungency, with nitric acid.[5] Shortly after, in 1852, French chemist Auguste Cahours independently accomplished the same feat, bestowing the compound with its enduring name, derived from the Latin word for pepper, Piper.[5]
The piperidine structural motif is not limited to piperine; it is a recurring theme in a diverse range of natural alkaloids.[5] Notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine found in tree tobacco, and the infamous toxic alkaloid coniine from poison hemlock.[5] The early isolation of piperidine from natural sources laid the groundwork for its eventual synthesis and its subsequent explosion in use as a foundational element in synthetic organic chemistry.
Early Synthetic Milestones: The Hydrogenation of Pyridine
While the degradation of natural products provided the initial glimpses of the piperidine structure, the advent of catalytic hydrogenation in the 20th century revolutionized its accessibility. The industrial-scale production of piperidine today relies on the hydrogenation of pyridine, typically over a molybdenum disulfide catalyst.[5] This process, which can also be achieved via a modified Birch reduction using sodium in ethanol, transformed piperidine from a curiosity of natural product chemistry into a readily available and indispensable reagent.[5]
Part 2: The Rise of the Carboxylate: Introducing Functionality and Focus
The true potential of the piperidine scaffold in drug discovery was unlocked with the introduction of the carboxylic acid functionality. This seemingly simple addition provided a versatile "handle" for chemists to elaborate the piperidine core into more complex and targeted molecules. The position of the carboxylate group on the piperidine ring gives rise to three key isomers, each with its own unique history and applications:
-
Piperidine-2-carboxylic acid (Pipecolic Acid)
-
Piperidine-3-carboxylic acid (Nipecotic Acid)
-
Piperidine-4-carboxylic acid (Isonipecotic Acid)
The GABA Connection: Nipecotic Acid and the Dawn of a New Therapeutic Strategy
A pivotal moment in the history of piperidine carboxylates arrived with the investigation of their neurological effects in the 1970s.[6] Research into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, identified nipecotic acid as a potent inhibitor of GABA uptake.[6][7] This discovery was a watershed moment, as it highlighted the potential of these compounds to modulate neurotransmitter levels in the brain, opening up new avenues for the treatment of neurological disorders such as epilepsy.[7]
However, a significant hurdle emerged: nipecotic acid's hydrophilic and zwitterionic nature prevented it from effectively crossing the blood-brain barrier.[7] This challenge spurred a wave of research aimed at creating prodrugs and derivatives that could deliver the therapeutic benefits of GABA uptake inhibition.[7][8] This line of inquiry ultimately led to the development of drugs like Tiagabine, a marketed anticonvulsant that features a nipecotic acid scaffold.[7]
Part 3: Synthetic Strategies and Methodologies
The synthesis of piperidine carboxylate derivatives has evolved significantly over the years, with a variety of methods developed to achieve high yields and stereocontrol.
Catalytic Hydrogenation of Pyridine Carboxylic Acids: The Workhorse Method
The most common and direct route to nipecotic and isonipecotic acids is the catalytic hydrogenation of their corresponding pyridine precursors (nicotinic and isonicotinic acid, respectively).[9]
Experimental Protocol: Synthesis of Nipecotic Acid via Catalytic Hydrogenation of Nicotinic Acid
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve nicotinic acid in an appropriate solvent, such as water or a lower alcohol.[9]
-
Catalyst Addition: Add a catalytic amount of a noble metal catalyst, such as rhodium on alumina (Rh/Al2O3) or platinum oxide (PtO2).[9]
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and heat the reaction mixture to the specified temperature.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Workup: Upon completion, cool the reaction, vent the hydrogen, and filter to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure and crystallize the product from a suitable solvent system, such as methanol/water, to yield nipecotic acid.[9]
This method, while robust, often requires high pressures and temperatures, and the cost of noble metal catalysts can be a consideration for large-scale synthesis.[9]
Protecting Group Chemistry: Enabling Selective Functionalization
For the synthesis of more complex pharmaceutical intermediates, selective functionalization of the piperidine nitrogen or the carboxylic acid is often necessary. This is where protecting group chemistry becomes indispensable. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability in a range of reaction conditions and its facile removal under mild acidic conditions.[10][11]
Experimental Protocol: N-Boc Protection of Isonipecotic Acid
-
Dissolution: Dissolve isonipecotic acid in a suitable solvent, such as a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
-
Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Acidify the reaction mixture and extract the product with an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc-isonipecotic acid by recrystallization or chromatography.[10]
The resulting N-Boc-piperidine-4-carboxylic acid is an exceptionally useful building block in medicinal chemistry, allowing for selective amide couplings and esterifications at the carboxylic acid position.[10][11]
Part 4: Applications in Modern Drug Discovery
The versatility of the piperidine carboxylate scaffold has led to its incorporation into a wide range of therapeutic agents targeting diverse disease areas.
Central Nervous System (CNS) Disorders
As highlighted by the history of nipecotic acid, piperidine carboxylate derivatives have played a significant role in the development of drugs for CNS disorders.[1] Their ability to serve as rigid scaffolds that can present pharmacophoric features in a precise three-dimensional orientation makes them ideal for targeting receptors and enzymes in the brain.
Oncology
The piperidine nucleus is a key component of numerous anticancer agents.[12] Piperidine carboxylate derivatives can be utilized to synthesize compounds that inhibit key signaling pathways involved in tumor growth and proliferation.
Infectious Diseases
The piperidine scaffold is also found in a variety of antiviral, antibacterial, and antifungal agents.[12][13] The ability to readily modify the piperidine carboxylate core allows for the optimization of activity against specific pathogens.
Visualization of Key Synthetic Pathways
Caption: General synthetic routes to piperidine and its key carboxylate derivatives.
Conclusion: A Privileged Scaffold with a Bright Future
From its humble origins in black pepper to its current status as a cornerstone of medicinal chemistry, the journey of piperidine and its carboxylate derivatives is a compelling narrative of scientific discovery and innovation. The foundational work on the synthesis and functionalization of these compounds has provided drug discovery scientists with a powerful and versatile toolkit. As our understanding of disease biology continues to deepen, the rational design of novel therapeutics based on the piperidine carboxylate core is certain to remain a fruitful and impactful area of research for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. ijnrd.org [ijnrd.org]
The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery and Biological Activity
Introduction: The Ubiquity and Versatility of the Piperidine Ring
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and prevalent structural motifs in medicinal chemistry.[1][2][3] Its presence in over twenty classes of pharmaceuticals and a vast number of natural alkaloids underscores its importance as a "privileged scaffold."[1][4] This guide provides an in-depth technical exploration of the diverse biological activities exhibited by substituted piperidines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. The inherent versatility of the piperidine core—its conformational flexibility, ability to modulate physicochemical properties like lipophilicity and solubility, and its capacity to form key interactions with biological targets—makes it an invaluable building block in the design of novel therapeutics.[4][5][6] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into harnessing the potential of this remarkable heterocycle.
Workflow for Discovery and Evaluation of Bioactive Piperidines
The journey from a novel substituted piperidine to a potential drug candidate follows a structured, multi-stage evaluation process. The causality behind this workflow is to progressively filter compounds, starting with high-throughput in vitro assays to establish baseline activity and moving towards more complex and resource-intensive in vivo models to assess efficacy and safety in a physiological context.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Solubility Determination of Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solvent solubility of ethyl 3-methylpiperidine-3-carboxylate hydrochloride. In the absence of extensive publicly available solubility data for this specific compound, this guide focuses on establishing a robust, first-principles approach to generating reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, provide detailed, field-tested experimental protocols based on the gold-standard shake-flask method, and discuss appropriate analytical quantification techniques such as UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). This document is structured to empower researchers with the practical knowledge required to generate high-quality solubility data, a critical parameter in drug discovery and development.
Introduction to this compound and the Significance of Solubility
This compound is a piperidine derivative. Piperidine and its derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1] As a hydrochloride salt, the compound's solubility is expected to be significantly influenced by the properties of the solvent, particularly its polarity and pH.[2]
Solubility is a critical physicochemical parameter in drug development.[3] It directly impacts a compound's bioavailability, dissolution rate, and the feasibility of formulation development.[3][4] Inaccurate or incomplete solubility data can lead to misleading results in in-vitro and in-vivo studies, potentially causing costly delays or failures in the drug development pipeline.[5] Therefore, a thorough understanding and precise measurement of a compound's solubility in various physiologically and industrially relevant solvents are paramount.
This guide will provide the necessary protocols to determine the thermodynamic equilibrium solubility of this compound, which represents the true saturation point of the compound in a given solvent at a specific temperature and pressure.[6]
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is not widely published, we can infer some properties from its structure and available data for related compounds.
| Property | Predicted/Inferred Value/Characteristic | Source | Significance for Solubility |
| Molecular Formula | C9H18ClNO2 | [7] | Provides the basis for calculating molar concentrations. |
| Molecular Weight | 207.70 g/mol | Essential for preparing solutions of known concentrations. | |
| Form | Solid | The physical state at ambient temperature. | |
| Predicted pKa | 9.39 ± 0.10 (for the parent amine) | [8][9] | The piperidine nitrogen is basic. As a hydrochloride salt, the compound will be ionized at neutral and acidic pH, which is expected to enhance aqueous solubility. The solubility will likely decrease as the pH approaches and exceeds the pKa of the parent amine. |
| Polarity | Polar, ionic compound | Inferred | As a hydrochloride salt, it possesses ionic character, suggesting higher solubility in polar protic solvents like water and lower alcohols.[10] |
The Shake-Flask Method: The Gold Standard for Thermodynamic Solubility Determination
The shake-flask method is widely recognized as the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][11] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium between the dissolved and undissolved solute is reached.[12] The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is measured using a suitable analytical technique.[11]
The choice to use the shake-flask method is based on its ability to provide a true measure of thermodynamic solubility, as opposed to kinetic solubility, which can often overestimate this value.[6] This distinction is crucial for making informed decisions in drug development.[5]
Diagram of the Shake-Flask Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Experimental Protocol: Step-by-Step Guide
This protocol outlines the determination of the solubility of this compound in a single solvent system. The experiment should be performed in triplicate to ensure the reliability of the results.[10]
Materials and Equipment
-
This compound (purity >98%)
-
Selected solvents of analytical grade (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol)
-
Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator
-
Calibrated analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Analytical instrument for quantification (UV-Vis spectrophotometer or HPLC system)
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for this compound before handling.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]
-
Handle the compound in a well-ventilated area or a fume hood.[14]
-
Dispose of all waste according to institutional and local regulations.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. An amount that is visually in excess after the equilibration period is sufficient.
-
Accurately add a known volume (e.g., 2 mL) of the selected solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[10] It is advisable to determine the time to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated UV-Vis spectrophotometric or HPLC method to determine the concentration of the dissolved compound.
-
Analytical Quantification Methods
The choice of analytical method depends on the chromophoric properties of the compound and the required sensitivity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for quantifying compounds that absorb ultraviolet or visible light.[15]
Protocol for UV-Vis Quantification:
-
Determine the λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance from 200-400 nm to identify the wavelength of maximum absorbance (λmax).[15]
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a stock solution.
-
Generate a Calibration Curve: Measure the absorbance of each standard at the λmax and plot absorbance versus concentration. The resulting graph should be linear, and the equation of the line (from linear regression) will be used to determine the concentration of the unknown sample.
-
Analyze the Sample: Measure the absorbance of the diluted supernatant and use the calibration curve to calculate its concentration.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to obtain the solubility of the compound in the original solvent.
High-Performance Liquid Chromatography (HPLC)
HPLC is a more sensitive and specific method, particularly useful if the compound has a weak chromophore or if there are impurities present.[16]
Protocol for HPLC Quantification:
-
Method Development: Develop a suitable HPLC method. For a polar compound like this compound, a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent if necessary) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.
-
Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations.
-
Generate a Calibration Curve: Inject the standards into the HPLC system and plot the peak area versus concentration.
-
Analyze the Sample: Inject the diluted supernatant and determine its concentration from the calibration curve.
-
Calculate Solubility: Multiply the determined concentration by the dilution factor to obtain the solubility.
Diagram of the Analytical Quantification Workflow
Caption: Workflow for analytical quantification using UV-Vis or HPLC.
Data Analysis and Reporting
The solubility of this compound should be reported in standard units, such as mg/mL or mol/L. The results should be presented as the mean ± standard deviation of the triplicate measurements. It is also essential to report the temperature at which the solubility was determined.
For ionizable compounds, it is highly recommended to determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[6] This is particularly important as the solubility of amine salts can be significantly affected by pH.[17]
Conclusion
This technical guide provides a robust and detailed framework for the experimental determination of the solubility of this compound. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate high-quality, reliable solubility data. This information is fundamental for advancing the research and development of this compound and other novel chemical entities. The methodologies described herein are grounded in established scientific principles and represent best practices in the field of pharmaceutical sciences.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. improvedpharma.com [improvedpharma.com]
- 4. scielo.br [scielo.br]
- 5. enamine.net [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Page loading... [guidechem.com]
- 8. (R)-ethyl 3-Methylpiperidine-3-carboxylate CAS#: 297172-01-1 [m.chemicalbook.com]
- 9. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.es [fishersci.es]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Characterization of Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: A Technical Guide
Introduction
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in a wide array of pharmaceuticals. As with any synthetic compound intended for biological evaluation, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and rationale for the experimental and interpretative methodologies.
The hydrochloride salt form of this amine-containing compound is often preferred for its improved solubility and stability. The presence of the hydrochloride has a distinct influence on the spectroscopic properties of the molecule, particularly in the IR and NMR spectra, which will be discussed in detail.
Molecular Structure and Key Features
The structure of this compound is characterized by a piperidine ring with a methyl and an ethyl carboxylate group at the 3-position. The piperidine nitrogen is protonated, forming a hydrochloride salt.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Experimental Protocol: NMR Data Acquisition
Rationale for Experimental Choices:
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents due to the salt nature of the analyte, ensuring its dissolution. D₂O is particularly useful as the acidic N-H proton will exchange with deuterium, leading to its disappearance from the ¹H NMR spectrum, which can aid in peak assignment.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. However, in polar, protic solvents like D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is often used.
-
Techniques: In addition to standard 1D ¹H and ¹³C spectra, 2D techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals of the piperidine ring.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of D₂O containing a small amount of DSS as an internal standard.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum at 400 MHz. The spectral width should be set to encompass a range of approximately 0-10 ppm.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum at 100 MHz. A proton-decoupled sequence is standard to produce singlets for each unique carbon. A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.25 | q | 2H | -O-CH₂ -CH₃ |
| ~3.5-3.0 | m | 4H | H-2, H-6 |
| ~2.2-1.8 | m | 4H | H-4, H-5 |
| ~1.30 | t | 3H | -O-CH₂-CH₃ |
| ~1.25 | s | 3H | -CH₃ at C-3 |
Interpretation and Rationale:
-
The -O-CH₂- protons of the ethyl group are expected to be a quartet around 4.25 ppm due to coupling with the adjacent methyl group.
-
The protons on the piperidine ring carbons adjacent to the nitrogen (H-2 and H-6 ) will be deshielded due to the inductive effect of the positively charged nitrogen, appearing as a complex multiplet between 3.0 and 3.5 ppm.
-
The remaining piperidine ring protons (H-4 and H-5 ) will appear as a multiplet further upfield, likely in the 1.8-2.2 ppm range.
-
The methyl protons of the ethyl group will be a triplet at approximately 1.30 ppm.
-
The methyl group at the C-3 position is a singlet as it has no adjacent protons, expected around 1.25 ppm.
-
The N-H proton is expected to be a broad singlet, and its chemical shift is highly dependent on concentration and temperature. In D₂O, this peak will disappear due to deuterium exchange.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C =O |
| ~62 | -O-CH₂ -CH₃ |
| ~45 | C -2, C -6 |
| ~40 | C -3 |
| ~30 | C -5 |
| ~25 | C -4 |
| ~20 | -CH₃ at C-3 |
| ~14 | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
The carbonyl carbon of the ester is the most deshielded, appearing around 175 ppm.
-
The carbon of the -O-CH₂- group is expected around 62 ppm.
-
The piperidine ring carbons adjacent to the nitrogen (C-2 and C-6 ) will be downfield due to the electron-withdrawing effect of the nitrogen, around 45 ppm.
-
The quaternary carbon at C-3 will be a weak signal around 40 ppm.
-
The remaining piperidine ring carbons (C-4 and C-5 ) and the two methyl carbons will appear in the upfield region of the spectrum.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
Rationale for Experimental Choices:
-
Method: For a solid sample like a hydrochloride salt, preparing a potassium bromide (KBr) pellet is a common and effective method. This involves grinding the sample with KBr and pressing it into a thin, transparent disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-resolution IR spectra.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2700 | Broad, Strong | N-H stretch (secondary ammonium salt) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600 | Medium | N-H bend (ammonium salt) |
| ~1240 | Strong | C-O stretch (ester) |
Interpretation and Rationale:
-
A key feature of a secondary amine hydrochloride is the broad and strong absorption band for the N-H stretching vibration, typically centered around 2700-3000 cm⁻¹.[1][2][3][4] This broadness is due to hydrogen bonding.
-
The aliphatic C-H stretching vibrations will appear around 2950 cm⁻¹.
-
A strong, sharp peak at approximately 1735 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
-
The N-H bending vibration of the ammonium salt is expected to appear around 1600 cm⁻¹.[4]
-
A strong band corresponding to the C-O stretching of the ester will be present around 1240 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for a pre-formed salt like a hydrochloride. It is a soft ionization technique that typically results in the observation of the protonated molecule of the free base, [M+H]⁺.[5][6]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to obtain accurate mass measurements.
-
Tandem MS (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented (Collision-Induced Dissociation - CID) to observe its daughter ions.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion of the free base.
-
MS/MS Scan (Optional): Perform a product ion scan on the [M+H]⁺ precursor ion to obtain the fragmentation pattern.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Assignment |
| 172.13 | High | [M+H]⁺ (protonated free base) |
| 126.10 | Medium | [M+H - C₂H₅OH]⁺ |
| 98.09 | Medium | [M+H - COOC₂H₅]⁺ |
Interpretation and Rationale:
-
The molecular weight of the free base (ethyl 3-methylpiperidine-3-carboxylate) is 171.24 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺ , at an m/z of approximately 172.13.
-
Common fragmentation pathways for piperidine derivatives include the loss of neutral molecules.[5][6][7] A likely fragmentation would be the loss of ethanol (C₂H₅OH, 46.07 g/mol ) from the ester group, resulting in a fragment at m/z 126.10.
-
Another plausible fragmentation is the loss of the entire ethyl carboxylate radical, followed by hydrogen rearrangement, leading to a fragment around m/z 98.09.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Experimental Workflow
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, which is a critical step in the drug discovery and development process. The provided interpretations are based on fundamental principles of spectroscopy and data from analogous structures, offering a reliable guide for the characterization of this and similar molecules.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate: Key Starting Materials and Strategic Pathways
Abstract
Ethyl 3-methylpiperidine-3-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic introduction of a quaternary carbon center at the 3-position of the piperidine ring presents unique synthetic challenges. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a detailed focus on the key starting materials that define each pathway. We will dissect two principal strategies: the intramolecular cyclization of an acyclic precursor via the Dieckmann condensation and a convergent approach involving a Michael addition followed by reductive cyclization. This guide will furnish researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for the efficient and scalable synthesis of this important building block.
Introduction: The Significance of the 3,3-Disubstituted Piperidine Motif
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents.[1] The introduction of substituents onto the piperidine core allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the 3,3-disubstituted piperidine framework, as seen in ethyl 3-methylpiperidine-3-carboxylate, offers a unique three-dimensional architecture that can be exploited to enhance interactions with biological targets. The quaternary center at the C3 position can impart conformational rigidity and metabolic stability, making this a desirable feature in drug design.
The synthesis of such 3,3-disubstituted piperidines, however, is not trivial and requires careful strategic planning.[2][3] This guide will explore the most prominent and practical synthetic methodologies, providing a detailed analysis of the underlying chemical principles and experimental considerations.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A retrosynthetic analysis of ethyl 3-methylpiperidine-3-carboxylate reveals several potential bond disconnections, leading to logical and synthetically feasible starting materials. The two most viable approaches are highlighted below:
Caption: Retrosynthetic analysis of ethyl 3-methylpiperidine-3-carboxylate.
This analysis logically leads us to two primary synthetic strategies, each with its own set of key starting materials and experimental considerations.
Synthetic Pathway 1: Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction for the formation of cyclic β-keto esters from diesters.[4][5][6][7] In the context of synthesizing ethyl 3-methylpiperidine-3-carboxylate, this strategy involves the cyclization of a suitably substituted acyclic N-protected diethyl pimelate derivative.
Key Starting Materials
The cornerstone of this approach is the synthesis of the acyclic diester precursor. The key starting materials for this precursor are:
-
Ethyl 2-bromopropionate (or a similar propanoate derivative): This provides the C3 methyl group and the adjacent ester functionality.
-
Ethyl acrylate: This serves as the Michael acceptor to build the carbon backbone.
-
A primary amine (e.g., benzylamine): This introduces the nitrogen atom of the piperidine ring and can also serve as a protecting group.
Experimental Protocol
Step 1: Synthesis of the N-Substituted Diethyl 3-Methylpimelate Precursor
-
To a solution of benzylamine in a suitable aprotic solvent (e.g., tetrahydrofuran), add ethyl acrylate dropwise at room temperature. The reaction is typically stirred for 12-24 hours to ensure complete formation of the mono-adduct.
-
In a separate flask, generate the enolate of ethyl 2-bromopropionate by treating it with a non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C).
-
Slowly add the previously formed mono-adduct to the enolate solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up is performed by quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude N-benzyl diethyl 3-methylpimelate. Purification is typically achieved by column chromatography.
Step 2: Dieckmann Condensation
-
The purified diester is dissolved in a dry, inert solvent such as toluene.
-
A strong base, typically sodium ethoxide or sodium hydride, is added portion-wise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours to drive the intramolecular cyclization.
-
After cooling, the reaction is quenched by the slow addition of a protic acid (e.g., acetic acid or dilute hydrochloric acid) to neutralize the excess base and protonate the resulting enolate.
-
The product, N-benzyl-3-oxo-4-piperidinecarboxylate, is extracted, and the organic layer is purified.
-
Subsequent steps would involve the introduction of the methyl group at the 3-position (if not already present in the backbone) and reduction of the keto group, followed by deprotection of the nitrogen to yield the final product. A more direct approach involves the cyclization of a pre-methylated diester.
Mechanistic Insights and Field-Proven Expertise
The Dieckmann condensation proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl group of the other ester intramolecularly. The choice of base is critical; it must be strong enough to deprotonate the α-carbon but should not promote side reactions like hydrolysis or transesterification.[6] Sodium hydride is often a good choice as it is non-nucleophilic and the reaction is driven by the evolution of hydrogen gas.
Field Insight: A common challenge in this synthesis is the potential for self-condensation of the starting esters. To mitigate this, it is crucial to maintain a low temperature during the enolate generation and to add the electrophile slowly. The N-benzyl protecting group is advantageous as it is stable under the basic conditions of the Dieckmann condensation and can be readily removed by catalytic hydrogenation in a later step.
Synthetic Pathway 2: Michael Addition and Reductive Cyclization
This convergent approach builds the piperidine ring through a sequence of a Michael addition to construct the carbon backbone, followed by a reductive cyclization to form the heterocycle.
Key Starting Materials
This pathway relies on the following readily available starting materials:
-
Ethyl 2-methylbut-2-enoate (or a similar α,β-unsaturated ester): This electrophile provides the C2, C3, and C4 carbons of the piperidine ring, along with the methyl and ester substituents at the C3 position.
-
Nitromethane: This serves as the nucleophile in the Michael addition and its nitro group is a precursor to the amine functionality of the piperidine ring.[8][9][10]
Experimental Protocol
Step 1: Michael Addition of Nitromethane
-
To a solution of ethyl 2-methylbut-2-enoate in a suitable solvent (e.g., methanol or ethanol), add nitromethane.
-
A catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated, and the resulting crude product, ethyl 3-methyl-4-nitropentanoate, is purified by column chromatography.
Step 2: Reduction of the Nitro Group and Reductive Amination/Cyclization
-
The purified nitro-ester is dissolved in a protic solvent such as ethanol or methanol.
-
A heterogeneous catalyst, typically Raney nickel or palladium on carbon (Pd/C), is added to the solution.[11][12][13]
-
The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
The reaction is monitored until the uptake of hydrogen ceases. The reduction of the nitro group to an amine is followed by a spontaneous or acid-catalyzed intramolecular cyclization to form the lactam intermediate.
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.
-
The resulting lactam is then reduced to the corresponding piperidine using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
A careful aqueous work-up is required to quench the excess LAH and isolate the final product, ethyl 3-methylpiperidine-3-carboxylate.
Mechanistic Insights and Field-Proven Expertise
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[14] The use of nitromethane is particularly advantageous as the nitro group can be readily reduced to an amine, which then participates in the cyclization.
Field Insight: The reduction of the nitro group can sometimes be challenging and may require careful optimization of the catalyst, solvent, and hydrogen pressure. Raney nickel is often effective for this transformation.[13] The subsequent cyclization can be facilitated by the addition of a catalytic amount of acid. The final reduction of the lactam with LAH is a powerful and generally high-yielding reaction, but it requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Feature | Dieckmann Condensation | Michael Addition & Reductive Cyclization |
| Key Starting Materials | Ethyl 2-bromopropionate, Ethyl acrylate, Benzylamine | Ethyl 2-methylbut-2-enoate, Nitromethane |
| Number of Steps | Typically 3-4 steps | Typically 3 steps |
| Key Reactions | Michael Addition, Dieckmann Condensation | Michael Addition, Nitro Reduction, Lactam Reduction |
| Advantages | Well-established reaction, good for ring formation | Convergent, readily available starting materials |
| Challenges | Potential for side reactions, requires strong base | Catalytic hydrogenation can be sensitive, use of LAH |
Conclusion
The synthesis of ethyl 3-methylpiperidine-3-carboxylate can be effectively achieved through several strategic pathways. The Dieckmann condensation offers a classic and reliable method for constructing the piperidine ring from an acyclic precursor. Alternatively, a more convergent approach utilizing a Michael addition of nitromethane followed by reductive cyclization provides an efficient route from simple, commercially available starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scalability, cost of starting materials, and the desired stereochemical outcome. This guide has provided the fundamental knowledge and practical considerations to empower scientists in their pursuit of this valuable synthetic intermediate.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. grokipedia.com [grokipedia.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. sctunisie.org [sctunisie.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A-Z of 3-Methylpiperidine-3-carboxylate Esters: A Theoretical and Practical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-methylpiperidine-3-carboxylate ester scaffold is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of pharmaceuticals underscores its importance as a privileged structural motif.[1] This guide provides a comprehensive exploration of the theoretical underpinnings and practical applications of these esters. We will delve into their synthesis, conformational intricacies, spectroscopic signatures, and role in drug design, offering a robust resource for professionals in the field.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a six-membered saturated heterocycle that is a common feature in numerous natural products and synthetic drugs, displaying a wide spectrum of biological activities.[2][3] Its conformational flexibility allows it to interact with diverse biological targets, making it a highly sought-after scaffold in drug design.[1][2] The introduction of a methyl and a carboxylate ester group at the 3-position creates a chiral center and introduces steric and electronic factors that significantly influence the molecule's three-dimensional shape and, consequently, its biological activity. Understanding these properties is paramount for the rational design of novel therapeutics.
Synthetic Strategies: Accessing the 3-Methylpiperidine-3-carboxylate Core
The synthesis of 3-methylpiperidine-3-carboxylate esters can be achieved through various routes, often starting from substituted pyridines or by constructing the piperidine ring through cyclization reactions.
Hydrogenation of Substituted Pyridines
A common and practical approach involves the catalytic hydrogenation of methyl-substituted pyridine carboxylates.[4] This method allows for the generation of the piperidine ring with control over the relative stereochemistry of the substituents.[4]
Experimental Protocol: Catalytic Hydrogenation of Methyl 3-Methylnicotinate
-
Reaction Setup: In a high-pressure reactor, dissolve methyl 3-methylnicotinate in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Workup: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the desired cis- and trans-3-methylpiperidine-3-carboxylate esters.[4]
Alternative Synthetic Approaches
Other synthetic strategies include the Dieckmann condensation of appropriate acyclic precursors to form the piperidine ring, followed by methylation at the 3-position. Additionally, diastereoselective lithiation and subsequent trapping with an electrophile can be employed to access specific stereoisomers.[4][6]
Conformational Analysis: The Shape of Efficacy
The piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[7] The substituents at the 3-position, a methyl group and a carboxylate ester, can exist in either an axial or equatorial orientation, leading to two primary chair conformers in equilibrium.
The relative stability of these conformers is dictated by a balance of steric and electronic interactions. Generally, the conformer with the bulky carboxylate ester group in the equatorial position is favored to avoid 1,3-diaxial interactions.[4] However, the energetic preference for the methyl group can be influenced by other substituents on the ring and the nitrogen atom. Quantum chemical calculations are valuable tools for determining the relative energies of different conformers.[2][8]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 5. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
The Synthetic Utility of Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride: A Guide for Researchers
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 3-methylpiperidine-3-carboxylate hydrochloride is a valuable heterocyclic building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents. Its rigid piperidine core, substituted with a reactive ester functionality and a strategic methyl group, provides a versatile scaffold for the synthesis of a diverse range of complex molecules. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The primary focus will be on its pivotal role as a precursor in the synthesis of potent analgesics, a testament to the significance of the 3-substituted piperidine motif in medicinal chemistry.[1]
Core Applications: Gateway to Potent Analgesics
The piperidine nucleus is a well-established pharmacophore in a multitude of clinically significant drugs, most notably in the realm of opioid analgesics.[1] this compound serves as a key starting material for the synthesis of highly potent fentanyl analogues. The introduction of a methyl group at the 3-position of the piperidine ring can significantly influence the pharmacological profile of the final compound, often leading to enhanced potency and selectivity.
The general synthetic strategy involves a three-stage process:
-
N-Alkylation: Introduction of a sidechain on the piperidine nitrogen.
-
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.
-
Amide Coupling: Formation of the characteristic anilide linkage found in many potent analgesics.
This guide will provide detailed protocols for each of these critical transformations.
Experimental Protocols
Part 1: N-Alkylation of Ethyl 3-Methylpiperidine-3-carboxylate
A crucial step in the synthesis of many bioactive piperidine derivatives is the substitution on the piperidine nitrogen. The following protocol details a standard N-alkylation reaction.
Protocol 1: N-Phenethylation of Ethyl 3-Methylpiperidine-3-carboxylate
This procedure describes the attachment of a phenethyl group, a common substituent in potent opioids.
Materials:
-
This compound
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Argon or Nitrogen gas supply
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Suspend the starting material in anhydrous acetonitrile (10 mL per 1.0 g of starting material).
-
Add finely powdered anhydrous potassium carbonate (2.5 eq). The carbonate salt acts as a base to neutralize the hydrochloride and facilitate the subsequent alkylation.
-
To the stirred suspension, add (2-bromoethyl)benzene (1.2 eq) dropwise at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylate.
Expected Yield: 80-90%
Part 2: Ester Hydrolysis
The ethyl ester of the N-alkylated intermediate is typically hydrolyzed to the corresponding carboxylic acid to prepare it for subsequent amide coupling.
Protocol 2: Hydrolysis of Ethyl 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylate
This protocol outlines a standard saponification procedure.
Materials:
-
Ethyl 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylate
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M solution
-
Standard laboratory glassware for reaction and workup
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ethyl 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of methanol and water (2:1 v/v, 15 mL per 1.0 g of ester).
-
Add sodium hydroxide pellets (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylic acid.
Expected Yield: >90%
Part 3: Amide Coupling
The final key step in the synthesis of many potent analgesics is the formation of an amide bond between the piperidine carboxylic acid and an appropriate aniline derivative.
Protocol 3: Amide Coupling with Aniline
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
1-(2-phenylethyl)-3-methylpiperidine-3-carboxylic acid
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware for reaction and workup
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 1-(2-phenylethyl)-3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (15 mL per 1.0 g of acid) under an inert atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N-phenyl-1-(2-phenylethyl)-3-methylpiperidine-3-carboxamide.
Expected Yield: 60-80%
Data Presentation
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | N-Phenethylation | (2-Bromoethyl)benzene, K₂CO₃ | Acetonitrile | Reflux | 80-90% |
| 2 | Ester Hydrolysis | NaOH | Methanol/Water | Reflux | >90% |
| 3 | Amide Coupling | Aniline, EDC·HCl, HOBt, DIPEA | Dichloromethane | Room Temp. | 60-80% |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway from the starting material to the final amide product.
Mechanistic Insights
The N-alkylation proceeds via a standard Sₙ2 reaction where the deprotonated piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenethyl bromide. The ester hydrolysis is a classic saponification reaction, involving nucleophilic acyl substitution by hydroxide ions. The amide coupling facilitated by EDC/HOBt involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the aniline nucleophile to form the stable amide bond.
Caption: Generalized mechanism for EDC/HOBt mediated amide coupling.
Conclusion and Future Perspectives
This compound is a foundational building block for the synthesis of complex and pharmacologically relevant molecules. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this versatile intermediate. Further derivatization of the N-substituent, the aniline moiety, and exploration of different stereoisomers will undoubtedly lead to the discovery of novel compounds with tailored biological activities. As the demand for more effective and safer therapeutics continues to grow, the importance of such well-characterized and synthetically accessible scaffolds cannot be overstated.
References
Application Notes and Protocols for the N-Alkylation of Ethyl 3-Methylpiperidine-3-carboxylate
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the N-alkylation of ethyl 3-methylpiperidine-3-carboxylate. This key synthetic transformation is pivotal in the construction of a diverse array of biologically active molecules, with the piperidine moiety serving as a prevalent scaffold in numerous pharmaceuticals. The protocols detailed herein are grounded in established chemical principles and offer practical, field-proven methodologies.
Introduction: The Strategic Importance of N-Alkylation
The secondary amine of the piperidine ring in ethyl 3-methylpiperidine-3-carboxylate is a versatile handle for molecular elaboration. Its N-alkylation introduces substituents that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The choice of N-alkylation strategy is therefore a critical decision in the synthetic route, dictated by the nature of the desired alkyl group, the scale of the reaction, and the overall synthetic sequence. This guide will explore two primary, robust methods for this transformation: Reductive Amination and Direct N-Alkylation with Alkyl Halides .
Method 1: Reductive Amination - A Controlled Approach to N-Alkylation
Reductive amination is a highly reliable and widely employed method for the N-alkylation of secondary amines. It proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. This two-step, one-pot process offers excellent control over the reaction and minimizes the risk of over-alkylation, a common side reaction in direct alkylation methods.[1][2]
Causality Behind Experimental Choices
The success of reductive amination hinges on the choice of a suitable reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose. Its mild nature and tolerance for a slightly acidic medium, which facilitates iminium ion formation, make it a preferred choice over harsher reducing agents like sodium borohydride.[3][4][5] The use of a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is standard, as they are inert to the reaction conditions and effectively solubilize the reactants.[3]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
Materials:
-
Ethyl 3-methylpiperidine-3-carboxylate
-
Aldehyde or Ketone (e.g., formaldehyde, acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.1-1.2 eq).
-
Dissolve the reactants in anhydrous DCM (approximately 0.1-0.2 M concentration of the amine).
-
Add a catalytic amount of glacial acetic acid (0.05-0.1 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Continue stirring the reaction at room temperature for 4 to 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
| Reactant | Product | Typical Yield |
| Formaldehyde | Ethyl 1,3-dimethylpiperidine-3-carboxylate | 85-95% |
| Benzaldehyde | Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate | 80-90% |
| Acetone | Ethyl 1-isopropyl-3-methylpiperidine-3-carboxylate | 75-85% |
Method 2: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming C-N bonds.[6] It involves the nucleophilic attack of the secondary amine on an alkyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid.[7] While conceptually simple, this method can be complicated by over-alkylation, leading to the formation of a quaternary ammonium salt, especially with highly reactive alkyl halides.[8][9]
Causality Behind Experimental Choices
The choice of base is critical to the success of direct alkylation. A non-nucleophilic base is preferred to avoid competition with the amine as the nucleophile. Potassium carbonate (K₂CO₃) is a common and effective choice, being inexpensive and easily removed during work-up.[7] For more sterically hindered or less reactive alkyl halides, a stronger, non-nucleophilic organic base such as N,N-diisopropylethylamine (Hünig's base) can be employed.[10] The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which facilitates the SN2 reaction.[7]
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation.
Detailed Protocol: Direct N-Alkylation
Materials:
-
Ethyl 3-methylpiperidine-3-carboxylate
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Nitrogen or argon atmosphere setup
-
Standard glassware for work-up and purification
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).
-
Add anhydrous DMF to dissolve the amine (approximately 0.2-0.5 M concentration).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred suspension.
-
Stir the reaction mixture at room temperature. For less reactive alkyl halides, the reaction may require heating to 50-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure N-alkylated product.
| Reactant | Product | Typical Yield |
| Methyl Iodide | Ethyl 1,3-dimethylpiperidine-3-carboxylate | 70-85% |
| Ethyl Bromide | Ethyl 1-ethyl-3-methylpiperidine-3-carboxylate | 65-80% |
| Benzyl Bromide | Ethyl 1-benzyl-3-methylpiperidine-3-carboxylate | 75-90% |
Advanced Methodologies: Buchwald-Hartwig Amination
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination offers a powerful and versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[11][12] This methodology has revolutionized the synthesis of arylamines, providing access to a wide range of structures that are difficult to prepare using traditional methods.[11] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base.[12] While more complex to set up than the previously described methods, it is an invaluable tool for specific synthetic targets.
Troubleshooting and Self-Validation
A key aspect of trustworthy protocols is the ability to troubleshoot and validate results.
-
Reaction Monitoring: Consistent monitoring by TLC is crucial. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot indicates reaction progress. Co-spotting with the starting material is essential for accurate assessment.
-
Incomplete Reactions: If a reaction stalls, consider increasing the temperature (for direct alkylation), adding more reagent (alkyl halide or reducing agent), or ensuring all reagents and solvents are anhydrous.
-
Side Product Formation: In direct alkylation, the formation of a highly polar spot on the TLC plate that does not move from the baseline may indicate the formation of the quaternary ammonium salt. This can be minimized by slow addition of the alkyl halide or by using reductive amination. In reductive amination, the formation of an alcohol byproduct from the reduction of the starting aldehyde/ketone can occur if the reducing agent is too reactive or if iminium ion formation is slow.
-
Purification: Proper purification by column chromatography is essential to obtain a high-purity product. The choice of eluent system should be optimized using TLC.
Conclusion
The N-alkylation of ethyl 3-methylpiperidine-3-carboxylate is a fundamental transformation in medicinal chemistry and drug discovery. The choice between reductive amination and direct alkylation should be made based on the specific alkyl group to be introduced, the desired level of control over the reaction, and the potential for side reactions. The protocols provided herein offer robust and reproducible methods for achieving this critical synthetic step, empowering researchers to efficiently synthesize novel piperidine-based compounds.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Application Note: Analytical Strategies for the Quantification of Ethyl 3-methylpiperidine-3-carboxylate
Abstract and Introduction
Ethyl 3-methylpiperidine-3-carboxylate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and pharmaceutical development.[1] The piperidine ring is a core component of numerous alkaloids and active pharmaceutical ingredients (APIs).[2] Accurate and precise quantification of intermediates like ethyl 3-methylpiperidine-3-carboxylate is critical for ensuring the quality, consistency, and safety of the final drug substance. This involves monitoring reaction kinetics, determining purity, and assessing stability.
This application note presents two robust, validated analytical methods for the quantification of ethyl 3-methylpiperidine-3-carboxylate in solution: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The document provides detailed protocols, the scientific rationale behind methodological choices, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Analytical Challenges
The primary analytical challenge associated with ethyl 3-methylpiperidine-3-carboxylate and similar saturated heterocycles is the absence of a significant ultraviolet (UV) chromophore. This renders conventional HPLC-UV detection methods insensitive and unsuitable for trace-level quantification.[5] Furthermore, as a secondary amine, the molecule's basicity can lead to poor peak shape (tailing) on silica-based chromatography columns if the mobile phase is not properly controlled.[6] The methods detailed herein are designed to overcome these specific challenges.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: Gas chromatography is an ideal technique for analytes that are volatile and thermally stable. With a boiling point of approximately 221°C, ethyl 3-methylpiperidine-3-carboxylate is well-suited for GC analysis.[7] The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The Flame Ionization Detector (FID) provides a robust and sensitive response to nearly all organic compounds, making it an excellent choice for quantification.
Causality of Experimental Choices:
-
Column Selection: A non-polar capillary column (e.g., DB-1 or HP-5ms) is chosen to separate compounds primarily based on their boiling points. This provides good resolution and peak shape for the target analyte.[5]
-
Detector: FID is selected for its wide linear range, robustness, and near-universal response to hydrocarbons, eliminating the need for a chromophore.
-
Injector: A splitless or split injection mode can be used depending on the expected analyte concentration, with splitless being more suitable for lower concentrations.[5]
GC-FID Experimental Workflow
Caption: High-level workflow for GC-FID quantification.
Detailed GC-FID Protocol
1. Standard and Sample Preparation: a. Solvent/Diluent: HPLC-grade Methanol. b. Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of ethyl 3-methylpiperidine-3-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol. c. Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with Methanol. d. Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~100 µg/mL when dissolved in a known volume of Methanol.
2. Chromatographic Conditions:
- Instrument: Agilent 8890 GC System or equivalent.
- Column: HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL.
- Injection Mode: Split (50:1) or Splitless, depending on concentration.
- Oven Temperature Program:
- Initial Temperature: 80°C, hold for 1 minute.
- Ramp 1: 15°C/min to 180°C.
- Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
- Detector: Flame Ionization Detector (FID).
- Detector Temperature: 280°C.
- Hydrogen Flow: 30 mL/min.
- Air Flow: 400 mL/min.
- Makeup Gas (Helium): 25 mL/min.
3. System Suitability Test (SST):
- Inject the 100 µg/mL standard solution six consecutive times.
- Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
Method 2: HPLC with Mass Spectrometric Detection (HPLC-MS)
Principle: This method couples the powerful separation capabilities of HPLC with the high sensitivity and selectivity of a mass spectrometer. It is the preferred method for complex matrices or when low detection limits are required. Electrospray Ionization (ESI) in positive mode is highly effective for basic compounds like piperidine derivatives, as they are readily protonated to form [M+H]⁺ ions.
Causality of Experimental Choices:
-
Column Selection: A C18 reversed-phase column is used for the separation of the moderately polar analyte.
-
Mobile Phase: An acidic mobile phase (containing formic acid) is crucial. It ensures the analyte, a secondary amine, is consistently protonated. This improves retention on the C18 column and results in sharp, symmetrical peak shapes by preventing unwanted interactions with residual silanols on the stationary phase.[6]
-
Detector: A mass spectrometer (e.g., a single quadrupole or triple quadrupole) provides definitive identification based on mass-to-charge ratio (m/z) and unparalleled sensitivity, overcoming the lack of a UV chromophore. Selected Ion Monitoring (SIM) mode is used for quantification.
HPLC-MS Experimental Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
Application Note & Protocols: Strategic Derivatization of Ethyl 3-Methylpiperidine-3-carboxylate for Advanced Drug Discovery
Abstract
The 3-methylpiperidine-3-carboxylate scaffold is a valuable building block in medicinal chemistry, offering a conformationally restricted, three-dimensional framework for the synthesis of novel therapeutic agents. Its strategic derivatization allows for the exploration of chemical space around a privileged core structure. This guide provides detailed, field-proven protocols for the key chemical transformations of ethyl 3-methylpiperidine-3-carboxylate, focusing on modifications of the piperidine nitrogen and the ester functional group. We present methodologies for N-acylation/N-sulfonylation, N-alkylation via reductive amination, and selective reduction of the ester. Furthermore, a protocol for ester hydrolysis and subsequent amide coupling is detailed. Each protocol is designed as a self-validating system, complete with expert insights into the causality of experimental choices, reaction monitoring, and product characterization.
Introduction: The Strategic Value of the 3,3-Disubstituted Piperidine Core
Piperidine-containing compounds are one of the most important synthetic fragments in drug design, present in numerous pharmaceuticals across various therapeutic areas.[1] The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. Ethyl 3-methylpiperidine-3-carboxylate presents two primary handles for chemical modification: the secondary amine (piperidine nitrogen) and the ethyl ester at the C3 position.
The quaternary carbon at the 3-position, bearing both a methyl and an ester group, introduces a fixed stereocenter (in chiral variants) and sterically influences the reactivity of the adjacent nitrogen atom. This guide addresses the practical aspects of manipulating these functional groups to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
Overview of Derivatization Pathways
The derivatization of ethyl 3-methylpiperidine-3-carboxylate can be approached through several high-yield pathways. The secondary amine is readily functionalized via acylation, sulfonylation, or alkylation. The ester group can be reduced to a primary alcohol, providing a different vector for diversification, or hydrolyzed to a carboxylic acid for amide bond formation.
Caption: Key derivatization pathways for ethyl 3-methylpiperidine-3-carboxylate.
Protocol I: N-Acylation and N-Sulfonylation
Direct acylation or sulfonylation of the piperidine nitrogen is a fundamental method for introducing a wide array of substituents. The reaction of the secondary amine with an acyl chloride or sulfonyl chloride is typically rapid and high-yielding. A tertiary amine base is required to neutralize the HCl generated in situ.[2]
Expertise & Experience: Causality of Choices
-
Reagent Choice: Acyl chlorides and sulfonyl chlorides are highly reactive electrophiles, ensuring the reaction proceeds efficiently even with the moderately nucleophilic piperidine nitrogen. The steric hindrance from the adjacent C3-methyl group is generally not sufficient to impede this reaction significantly.
-
Base Selection: A non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial.[3] These bases are strong enough to scavenge the generated HCl but will not compete with the piperidine as a nucleophile. DIPEA is often preferred for more sensitive substrates or when preventing side reactions is critical.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is aprotic, effectively solubilizes the starting materials, and is easily removed during work-up.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic release upon addition of the highly reactive acyl/sulfonyl chloride, minimizing potential side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, add ethyl 3-methylpiperidine-3-carboxylate (1.0 equiv). Dissolve in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.5 equiv) dropwise.
-
Electrophile Addition: Add the desired acyl chloride or sulfonyl chloride (1.1 equiv) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The product spot should be less polar (higher Rf) than the starting amine. Stain with potassium permanganate.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with 10-40% ethyl acetate in hexanes) to yield the pure N-substituted product.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Condition | Rationale |
| Substrate | Ethyl 3-methylpiperidine-3-carboxylate | 1.0 equiv |
| Reagent | Acyl/Sulfonyl Chloride | 1.1 equiv |
| Base | Triethylamine (TEA) or DIPEA | 1.5 equiv |
| Solvent | Dichloromethane (DCM), anhydrous | ~0.1 M |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, drives reaction to completion. |
| Reaction Time | 2-4 hours | Typically sufficient for full conversion. |
Protocol II: N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, avoiding the over-alkylation issues that can plague direct alkylation with alkyl halides. The process involves the in-situ formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced by a selective hydride reagent.[4]
Expertise & Experience: Causality of Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde/ketone starting material but is highly effective at reducing the iminium ion intermediate.[4] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and reactions can often be run without strict pH control.
-
Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is often added as a catalyst to facilitate iminium ion formation.
-
Stoichiometry: A slight excess of the carbonyl compound may be used to drive the reaction to completion, but a 1:1 ratio is often sufficient.
Caption: Workflow for N-alkylation via reductive amination.
Detailed Step-by-Step Protocol
-
Preparation: To a flask, add ethyl 3-methylpiperidine-3-carboxylate (1.0 equiv) and the aldehyde or ketone (1.1 equiv). Dissolve in dichloroethane (DCE, ~0.2 M).
-
Catalyst: Add glacial acetic acid (1.0-2.0 equiv).
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise at room temperature. The addition may cause slight effervescence.
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Monitoring (Self-Validation): Monitor by TLC (e.g., 50% ethyl acetate in hexanes). The product will have a different Rf value from the starting materials. Co-spotting with starting materials is recommended.
-
Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases. Extract the mixture with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution) to obtain the desired N-alkylated piperidine.
-
Characterization: Confirm structure by NMR and mass spectrometry.
Protocol III: Ester Reduction to Primary Alcohol
Reduction of the ester functionality to a primary alcohol, (3-methylpiperidin-3-yl)methanol, opens a new avenue for derivatization, such as ether formation or further oxidation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[5]
Expertise & Experience: Causality of Choices
-
Reagent: LiAlH₄ is a potent, non-selective hydride donor necessary for reducing the relatively unreactive ester group.[6] Weaker reagents like sodium borohydride (NaBH₄) will not reduce esters under standard conditions.
-
Safety and Handling: LiAlH₄ reacts violently with water and protic solvents. The reaction must be conducted under strictly anhydrous conditions (dry solvents, inert atmosphere). The work-up procedure must be performed with extreme caution to safely quench the excess reagent.
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether are the solvents of choice due to their inertness towards LiAlH₄.[6]
-
Work-up: The Fieser work-up is a standard and safe method for quenching LiAlH₄ reactions. It involves the sequential, slow addition of water, followed by aqueous NaOH, and then more water, resulting in a granular, easily filterable aluminum salt precipitate.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add LiAlH₄ (1.5-2.0 equiv) and suspend it in anhydrous THF.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve ethyl 3-methylpiperidine-3-carboxylate (1.0 equiv) in anhydrous THF and add it dropwise via the addition funnel to the stirred LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Monitoring (Self-Validation): Monitor by TLC (e.g., 10% methanol in DCM). The alcohol product will be significantly more polar (lower Rf) than the starting ester.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench by the sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LiAlH₄ used)
-
'X' mL of 15% aqueous NaOH
-
'3X' mL of water
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for subsequent steps. If necessary, purify by column chromatography.
-
Characterization: Confirm structure by NMR, observing the disappearance of the ethyl ester signals and the appearance of a new signal for the -CH₂OH protons.
Protocol IV: Ester Hydrolysis and Amide Coupling
For further diversification, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This intermediate is then coupled with a primary or secondary amine using standard peptide coupling reagents to form an amide bond.[7]
Part A: Saponification (Ester Hydrolysis)
-
Reaction Setup: Dissolve ethyl 3-methylpiperidine-3-carboxylate (1.0 equiv) in a mixture of ethanol and water (e.g., 3:1).
-
Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 equiv) and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution to 0 °C and carefully acidify to pH ~5-6 with 1M HCl. The carboxylic acid may precipitate.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or a mixture of DCM/isopropanol. Dry the organic layers, filter, and concentrate to yield 3-methylpiperidine-3-carboxylic acid.
Part B: EDC/HOBt Amide Coupling
-
Preparation: Dissolve 3-methylpiperidine-3-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and 1-hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous DMF or DCM.[1]
-
Base: Add DIPEA (2.5 equiv) to the mixture.
-
Coupling Agent: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise.[8]
-
Reaction: Stir the reaction at room temperature overnight (12-18 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired amide.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of ethyl 3-methylpiperidine-3-carboxylate hydrochloride, a key building block in pharmaceutical development. The protocols and methodologies detailed herein are designed to be robust, scalable, and informed by established chemical principles, ensuring both scientific integrity and practical applicability for researchers and process chemists.
Introduction: Strategic Importance of a Substituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. This compound, in particular, offers a strategic entry point for the synthesis of complex molecules, with the quaternary center at the 3-position providing a unique structural motif. The development of a scalable and efficient synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry.
Core Synthetic Strategies: A Multi-pronged Approach
Several synthetic strategies can be envisioned for the large-scale production of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, cost considerations, and the desired stereochemical outcome. Here, we present two primary, field-proven approaches:
-
Catalytic Hydrogenation of a Substituted Pyridine Precursor: This is often the most direct and atom-economical approach for the synthesis of piperidines.
-
Construction of the Piperidine Ring via Cyclization and Subsequent Alkylation: This method offers greater flexibility in the introduction of substituents.
The following sections will delve into the mechanistic underpinnings and practical execution of these strategies.
Strategy 1: Catalytic Hydrogenation of Ethyl 3-Methylnicotinate
This approach leverages the readily available and relatively inexpensive 3-methylpyridine (3-picoline) as a starting material. The synthesis proceeds through the formation of ethyl 3-methylnicotinate, followed by the reduction of the pyridine ring to the corresponding piperidine.
Mechanistic Rationale
The catalytic hydrogenation of pyridines is a well-established transformation, typically employing transition metal catalysts such as platinum, palladium, or rhodium.[1] The reaction proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of the ester and methyl groups on the ring can influence the rate and selectivity of the hydrogenation, but generally, complete reduction to the piperidine is achievable under appropriate conditions.[2]
Visualizing the Workflow: Hydrogenation Route
Caption: Synthetic workflow for the hydrogenation route.
Experimental Protocol: Large-Scale Hydrogenation
Step 1: Synthesis of Ethyl 3-Methylnicotinate
This step can be achieved through various methods, including the esterification of 3-methylnicotinic acid, which is accessible via the oxidation of 3-picoline.
-
Materials: 3-Methylnicotinic acid, ethanol, sulfuric acid.
-
Procedure:
-
To a stirred suspension of 3-methylnicotinic acid (1.0 eq) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0-5 °C.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-methylnicotinate.
-
Step 2: Catalytic Hydrogenation
-
Materials: Ethyl 3-methylnicotinate, Rhodium on carbon (5% Rh/C), ethanol, hydrogen gas.
-
Procedure:
-
In a high-pressure hydrogenation reactor, charge a solution of ethyl 3-methylnicotinate (1.0 eq) in ethanol (10-20 volumes).
-
Carefully add 5% Rhodium on carbon (1-5 mol%).
-
Seal the reactor and purge with nitrogen several times, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the reaction mixture to 50-70 °C and stir vigorously.
-
Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 3-methylpiperidine-3-carboxylate.
-
Step 3: Hydrochloride Salt Formation
-
Materials: Crude ethyl 3-methylpiperidine-3-carboxylate, diethyl ether or isopropanol, hydrochloric acid (ethereal or isopropanolic solution).
-
Procedure:
-
Dissolve the crude ethyl 3-methylpiperidine-3-carboxylate in a minimal amount of diethyl ether or isopropanol.
-
Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.
-
Quantitative Data Summary
| Step | Key Reagents | Typical Scale | Yield | Purity (HPLC) |
| Esterification | 3-Methylnicotinic acid, EtOH, H₂SO₄ | 1-10 kg | 85-95% | >98% |
| Hydrogenation | Ethyl 3-methylnicotinate, 5% Rh/C, H₂ | 1-10 kg | 90-98% | >97% |
| Salt Formation | Ethyl 3-methylpiperidine-3-carboxylate, HCl | 1-10 kg | >95% | >99% |
Strategy 2: Dieckmann Condensation and Alkylation
This alternative strategy involves the construction of the piperidine ring through an intramolecular Dieckmann condensation, followed by alkylation to introduce the methyl group at the 3-position. This route offers greater control over the substitution pattern.
Mechanistic Rationale
The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester.[3] In this case, a suitable acyclic amino-diester is treated with a strong base (e.g., sodium ethoxide) to effect cyclization to a 3-carbethoxypiperidin-4-one derivative. Subsequent alkylation at the 3-position, followed by reduction of the ketone and removal of any protecting groups, would lead to the desired product.
Visualizing the Workflow: Dieckmann Condensation Route
Caption: Synthetic workflow for the Dieckmann condensation route.
Experimental Protocol: Large-Scale Dieckmann Condensation and Alkylation
Step 1: Synthesis of the Acyclic Amino-diester Precursor
The synthesis of a suitable N-protected amino-diester, such as diethyl N-benzyl-bis(2-ethoxycarbonylethyl)amine, is a prerequisite for the Dieckmann condensation.
Step 2: Dieckmann Condensation
-
Materials: N-protected amino-diester, sodium ethoxide, toluene.
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous toluene (10-20 volumes) under an inert atmosphere, add the N-protected amino-diester (1.0 eq) dropwise at a temperature that maintains a gentle reflux.
-
After the addition is complete, continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture and quench with a mixture of ice and acetic acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected 3-carbethoxy-4-piperidone.
-
Step 3: Alkylation
-
Materials: Protected 3-carbethoxy-4-piperidone, potassium tert-butoxide, methyl iodide, THF.
-
Procedure:
-
To a solution of the protected 3-carbethoxy-4-piperidone (1.0 eq) in anhydrous THF (10-20 volumes) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkylated product.
-
Step 4: Subsequent Transformations (Ketone Reduction, Deprotection, and Salt Formation)
The subsequent steps of ketone reduction (e.g., Wolff-Kishner or Clemmensen reduction), N-deprotection (e.g., hydrogenolysis for a benzyl group), and hydrochloride salt formation would follow established literature procedures, adapted for large-scale operations.
Quantitative Data Summary
| Step | Key Reagents | Typical Scale | Yield | Purity (HPLC) |
| Dieckmann Condensation | Amino-diester, NaOEt | 1-5 kg | 70-85% | >95% |
| Alkylation | Piperidone derivative, KOBu-t, MeI | 1-5 kg | 60-75% | >95% |
| Subsequent Steps | - | 1-5 kg | Variable | >99% (final product) |
Safety, Scalability, and Quality Control
Safety Considerations:
-
Hydrogenation: The use of hydrogen gas under pressure requires a properly rated and maintained hydrogenation reactor. The catalyst, especially Rhodium on carbon, can be pyrophoric and should be handled with care, preferably under a wet or inert atmosphere.
-
Dieckmann Condensation: The use of strong bases like sodium ethoxide requires an inert and anhydrous environment to prevent side reactions and ensure safety. These reagents are corrosive and moisture-sensitive.
-
General Precautions: All operations should be conducted in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. A thorough risk assessment should be performed before commencing any large-scale synthesis.
Scalability Challenges and Solutions:
-
Heat Transfer: Both the hydrogenation and Dieckmann condensation can be exothermic. On a large scale, efficient heat management is crucial to maintain reaction control and prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
-
Reagent Addition: The controlled addition of reagents, especially strong bases or during quenching, is critical for safety and to minimize side product formation. Dosing pumps and controlled addition funnels are recommended for large-scale operations.
-
Work-up and Purification: Large-scale extractions and filtrations can be time-consuming. The use of appropriate industrial-scale equipment, such as centrifuges and filter presses, can significantly improve efficiency. Crystallization is the preferred method for final product purification on a large scale to ensure high purity.
Analytical Quality Control:
-
In-Process Controls (IPCs): Regular monitoring of the reaction progress using techniques like HPLC, GC, or TLC is crucial to determine reaction completion and identify any potential issues.
-
Final Product Characterization: The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Melting Point: As a physical constant for identification.
-
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor. The two primary routes presented, catalytic hydrogenation and Dieckmann condensation followed by alkylation, offer viable pathways for its production. The choice between these routes will be dictated by specific project requirements and available resources. By adhering to the detailed protocols, safety precautions, and quality control measures outlined in this guide, researchers and drug development professionals can confidently approach the synthesis of this valuable pharmaceutical intermediate.
References
Application Notes & Protocols: The Scaffold as a Cornerstone in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Molecular Diversity with Precision
Combinatorial chemistry is a powerful strategy that facilitates the rapid synthesis of large, diverse collections of chemical compounds, known as libraries.[1] This approach has become a cornerstone in drug discovery, materials science, and chemical biology by enabling the high-throughput exploration of vast chemical space to identify molecules with desired properties.[2][3] At the heart of modern library design lies the concept of the molecular scaffold : a core structure common to all compounds within a library, which is systematically decorated with various chemical appendages ("R-groups").
The use of a central scaffold is not merely a synthetic convenience; it is a profound strategic choice. It allows chemists to move beyond random assortments of molecules and instead create focused, rational libraries. By starting with a scaffold that has known biological relevance or desirable physicochemical properties, researchers can significantly increase the probability of discovering novel, potent, and drug-like compounds.[4][5] This guide provides a comprehensive overview of the principles, strategies, and protocols for effectively utilizing scaffolds in the design and synthesis of combinatorial libraries.
Part 1: The Strategic Role of the Scaffold in Library Design
The selection of a scaffold is the most critical decision in a combinatorial chemistry campaign. The scaffold dictates the three-dimensional orientation of the variable functional groups, thereby defining the region of chemical and biological space the library will explore.
Principles of Scaffold Selection
The ideal scaffold is a versatile template that is synthetically tractable, chemically stable, and capable of presenting functional groups in a favorable arrangement for biological interactions.[5][6] Scaffolds are typically chosen from one of three major classes:
-
Privileged Scaffolds: First described by Evans et al. in 1988, this term refers to molecular frameworks that can serve as high-affinity ligands for multiple, distinct biological targets.[7][8][9] Their recurring appearance in known drugs suggests they possess an inherent geometry and functionality that is well-suited for interacting with protein binding sites.[10] This "privileged" status makes them excellent starting points for developing new therapeutics, as they often confer favorable drug-like properties.[4] Examples include benzodiazepines, indoles, and arylpiperazines.[6][9]
-
Natural Product-Derived Scaffolds: Nature is the ultimate combinatorial chemist, producing an immense diversity of structurally complex and biologically validated molecules.[11] Using scaffolds derived from natural products offers a significant advantage, as these structures have been evolutionarily selected for a specific biological purpose.[7][12] This approach can involve simplifying a complex natural product to its core ring system or using it as direct inspiration for a library design, thereby biasing the library towards biologically relevant chemical space.[13][14][15][16]
-
Diversity-Oriented Synthesis (DOS) Scaffolds: In contrast to using known active frameworks, Diversity-Oriented Synthesis (DOS) aims to generate libraries with maximum structural and scaffold diversity.[11] This strategy is particularly valuable for exploring uncharted regions of chemical space and for screening against novel biological targets where no known ligands exist.[17][18] DOS often employs complex synthetic pathways that can generate multiple distinct scaffolds from a common starting material, ensuring broad coverage of molecular shapes and functionalities.[19]
Library Design Strategy: Focused vs. Diverse
The choice of scaffold directly influences the type of library created.
-
Focused Libraries are built around a scaffold known to interact with a specific target or target family (e.g., kinases, GPCRs). The goal is to optimize this interaction by exploring variations in the substituents attached to the core. This is a common strategy in hit-to-lead and lead optimization campaigns.
-
Diverse Libraries are designed to cover a broad range of chemical and pharmacophore space. They are often built using multiple scaffolds or DOS strategies and are used in high-throughput screening (HTS) to find initial "hits" for new biological targets.[11]
Computational tools are increasingly used to aid in scaffold selection and library design, allowing for the in silico evaluation of properties like drug-likeness, synthetic accessibility, and potential for target binding before any synthesis begins.[20][21]
References
- 1. grokipedia.com [grokipedia.com]
- 2. crsubscription.com [crsubscription.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. iris.unife.it [iris.unife.it]
- 6. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. Scaffold diversity of natural products: inspiration for combinatorial library design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scaffold architecture and pharmacophoric properties of natural products and trade drugs: application in the design of natural product-based combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mskcc.org [mskcc.org]
- 18. Diversity-oriented synthesis of drug-like macrocyclic scaffolds using an orthogonal organo- and metal catalysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Item - Extensively Stereodiversified Scaffolds for Use in Diversity-Oriented Library Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 20. De novo generated combinatorial library design - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00095H [pubs.rsc.org]
- 21. Computational screening of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Synthesis of Substituted Piperidines
A Guide for Research, Development, and Process Chemistry Professionals
Welcome to the Technical Support Center dedicated to the synthesis of substituted piperidines. The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in numerous pharmaceuticals.[1] However, achieving high yields during its synthesis can be challenging. This guide provides in-depth, experience-based troubleshooting advice to help you overcome common hurdles in your synthetic route. We will explore the causality behind frequent issues and offer validated, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during piperidine synthesis.
Q1: My overall reaction yield is low and my TLC plate shows multiple spots. Where should I begin troubleshooting?
A low yield with a complex product mixture points to issues with reaction conditions, side reactions, or reagent stability. A logical starting point is to systematically analyze the reaction's components and conditions.
-
Assess Reagent Purity: Ensure starting materials, especially aldehydes, are pure. Aldehydes can oxidize to carboxylic acids upon storage, which will not participate in the reaction.
-
Control the Reaction Environment: Many common reactions, like reductive amination, involve moisture-sensitive reagents.[2][3] Ensure you are using anhydrous solvents and oven-dried glassware. Storing reagents under an inert atmosphere can also prevent degradation.[4]
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of intermediates and products.[2] This will help you determine if the reaction is stalling or if byproducts are forming over time.
-
Re-evaluate Stoichiometry: An incorrect ratio of reactants can lead to incomplete reactions or the formation of side products.
Q2: How do I choose the optimal reducing agent for a one-pot reductive amination?
The choice of reducing agent is critical for chemoselectivity in a one-pot synthesis. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound.[3][5][6]
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent, particularly effective for reactions involving aldehydes.[2][3][7] Its steric bulk and electron-withdrawing acetate groups moderate its reactivity, preventing the significant reduction of the starting aldehyde.[5] STAB is, however, sensitive to water and incompatible with methanol.[3][8]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective agent, NaBH₃CN is effective in protic solvents like methanol and is stable in mildly acidic conditions.[6][9][10] However, it is highly toxic and can generate hydrogen cyanide gas during workup, requiring careful handling.[2][3]
-
Sodium Borohydride (NaBH₄): This is a stronger, less selective, and less expensive reducing agent.[7] It can readily reduce the starting aldehyde or ketone, leading to alcohol byproducts.[2] If using NaBH₄, it is best to perform the reaction in two steps: pre-form the imine first, then add the reducing agent.[2][10]
Q3: My piperidine product is difficult to purify using standard silica gel chromatography. What are my options?
The basic nature of the piperidine nitrogen often leads to strong interactions with the acidic silanol groups on standard silica gel. This can cause significant band tailing, poor separation, and even product loss on the column.[11][12]
-
Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base, like triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase.[11][13] The competing base will neutralize the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using basic alumina or an amine-functionalized silica gel.[11][12] These stationary phases do not have the acidic character of standard silica and are often highly effective for purifying basic compounds.
-
Acid-Base Extraction: For crude mixtures, an acid-base workup can be a powerful purification step.[14][15] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated piperidine will move to the aqueous layer. The layers can then be separated, the aqueous layer basified (e.g., with NaOH), and the purified product re-extracted into an organic solvent.[15]
Section 2: In-Depth Troubleshooting Guides by Reaction Type
Guide 1: Reductive Amination
Reductive amination is a robust method for forming the piperidine ring, often by reacting a primary amine with a 1,5-dicarbonyl compound (double reductive amination) or an amine with a functionalized aldehyde/ketone followed by cyclization.[16][17]
Problem: The reaction has stalled; starting material remains even after extended reaction time.
-
Causality - Inefficient Iminium Ion Formation: The first step, the condensation of the amine and carbonyl to form an iminium ion, is a reversible, pH-dependent equilibrium.[2][6] If the equilibrium does not favor the iminium ion, the subsequent reduction cannot occur efficiently.
-
Solution:
-
pH Adjustment: The reaction is often optimal in a mildly acidic pH range of 4-6.[2] This can be achieved by adding a catalytic amount of an acid like acetic acid.
-
Water Removal: The formation of the imine/iminium ion releases water.[6] In a one-pot reaction, this water can inhibit the reaction and also decompose hydride reagents. Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture to drive the equilibrium forward.
-
-
Causality - Reducing Agent Decomposition: Borohydride reagents are sensitive to moisture and strongly acidic or basic conditions.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Staged Addition: If the reaction requires conditions that might decompose the reducing agent, consider a two-step approach. First, form the imine under optimal conditions, then add the reducing agent.[2]
-
Troubleshooting Workflow for Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination.
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Formula | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, highly selective for imines/iminium ions.[3][7] | Water-sensitive, higher cost.[3] | Aprotic (DCE, THF, DCM)[3][18] |
| Sodium Cyanoborohydride | NaBH₃CN | Selective, stable in protic solvents.[6] | Highly toxic, generates HCN.[2][3] | Methanol, Ethanol[10] |
| Sodium Borohydride | NaBH₄ | Inexpensive, powerful. | Reduces aldehydes/ketones, requires staged addition.[2][7] | Methanol, Ethanol |
Experimental Protocol: One-Pot Synthesis of N-Benzylpiperidine via Reductive Amination
This protocol provides a general method for the reductive amination of glutaraldehyde with benzylamine.
-
Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.5 M solution.
-
Acid Catalyst: Add glacial acetic acid (1.1 eq).
-
Carbonyl Addition: Add a 50% aqueous solution of glutaraldehyde (1.05 eq) dropwise to the stirring solution at room temperature. Allow the mixture to stir for 1 hour to facilitate imine formation.
-
Reducing Agent: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Caution: The addition may cause gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, often using a mobile phase containing triethylamine (e.g., 95:4:1 Hexane:EtOAc:TEA).
Guide 2: Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine core, reacting an imine (the aza-dienophile) with a diene.[19][20] The reaction can be promoted by Lewis or Brønsted acids.[21][22]
Problem: The reaction has low yield and poor stereoselectivity.
-
Causality - Poor Dienophile Activation: The imine may not be sufficiently electrophilic to engage with the diene. This is especially true for unactivated imines and dienes.
-
Solution:
-
Catalyst Choice: Employ a Lewis acid catalyst (e.g., Cu(OTf)₂, Yb(OTf)₃) or a Brønsted acid catalyst (e.g., chiral phosphoric acids) to lower the LUMO energy of the imine, thereby activating it for cycloaddition.[21][22][23]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., DCM, acetonitrile).
-
-
Causality - Reversibility and Side Reactions: The aza-Diels-Alder reaction can be reversible, particularly at higher temperatures.[24] This can lead to the erosion of stereoselectivity and the formation of decomposition products.
-
Solution:
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This often favors the thermodynamically more stable product and minimizes side reactions.[4]
-
Use of Activated Dienes: Dienes such as Danishefsky's diene are highly reactive and can undergo cycloaddition under milder conditions, often leading to higher yields and better selectivity.
-
Logical Relationship Diagram: Factors in Aza-Diels-Alder
Caption: Key experimental factors influencing the outcome of an aza-Diels-Alder reaction.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 8. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 9. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. Workup [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. soc.chim.it [soc.chim.it]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic building block. Here, we provide in-depth, experience-driven answers to frequently asked questions and offer robust troubleshooting strategies grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Dieckmann Condensation Route
Question: We are attempting to synthesize the β-keto ester precursor to ethyl 3-methylpiperidine-3-carboxylate via a Dieckmann condensation of a substituted pimelate diester, but are experiencing consistently low yields. What are the likely causes and how can we optimize the reaction?
Answer: The Dieckmann condensation, an intramolecular Claisen condensation, is a powerful tool for forming five- and six-membered rings.[1][2] However, its efficiency is highly dependent on reaction conditions. Low yields in this step often trace back to several key factors:
-
Sub-optimal Base and Solvent System: The choice of base is critical. While sodium ethoxide in ethanol is classic, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in aprotic polar solvents like THF or toluene can be more effective.[1] These bases minimize competing reactions like transesterification and promote the formation of the requisite enolate.[3]
-
Reversibility of the Condensation: The initial condensation is a reversible equilibrium. To drive the reaction forward, the resulting β-keto ester, which is more acidic than the starting alcohol, must be deprotonated by the alkoxide base. This final, irreversible acid-base step is what drives the reaction to completion.[2] Ensure at least one full equivalent of base is used.
-
Hydrolysis of Starting Material or Product: Meticulously dry conditions are paramount. Any moisture will hydrolyze the starting diester or the product β-keto ester, leading to carboxylic acids that can complicate the reaction and purification.
-
Competing Intermolecular Reactions: At high concentrations, intermolecular Claisen condensations can compete with the desired intramolecular cyclization. Running the reaction under high-dilution conditions can favor the formation of the cyclic product.
Troubleshooting Protocol: Optimizing the Dieckmann Condensation
-
Reagent Purity: Ensure all reagents are pure and solvents are scrupulously dried. Distill solvents over appropriate drying agents (e.g., sodium/benzophenone for THF/toluene) prior to use.
-
Base Selection: Switch from sodium ethoxide to sodium hydride (NaH, 60% dispersion in mineral oil). Wash the NaH with dry hexane to remove the oil before use.
-
Reaction Setup (High-Dilution):
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add dry THF and the required amount of NaH.
-
Prepare a solution of the acyclic diester precursor in a separate flask with a significant volume of dry THF.
-
Using a syringe pump, add the diester solution to the NaH suspension over a period of 4-8 hours at reflux. This maintains a low concentration of the starting material, favoring intramolecular cyclization.
-
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and cautiously quench with a proton source, typically aqueous acid (e.g., 1M HCl), to neutralize the enolate and any remaining base.[4]
| Parameter | Standard Conditions | Optimized (High-Dilution) | Rationale |
| Base | Sodium Ethoxide | Sodium Hydride (NaH) | Stronger, non-nucleophilic base prevents side reactions. |
| Solvent | Ethanol | Anhydrous THF/Toluene | Aprotic solvent prevents proton exchange issues.[1] |
| Concentration | 0.5 - 1.0 M | < 0.1 M | Favors intramolecular cyclization over intermolecular polymerization. |
| Temperature | Reflux | Reflux | Provides activation energy for the reaction. |
| Addition Mode | Bolus Addition | Slow addition via syringe pump | Maintains low concentration to suppress side reactions. |
Issue 2: Formation of Decarboxylated and Hydrolyzed Byproducts
Question: During the alkylation of the β-keto ester intermediate or during final product purification, we are observing significant amounts of 3-methyl-3-piperidone and the corresponding carboxylic acid. What causes this and how can it be prevented?
Answer: This is a classic side reaction pathway for β-keto esters and their derivatives.[5] The formation of these byproducts stems from two distinct but often related processes: hydrolysis and decarboxylation.
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions, even with trace amounts of water.[5][6]
-
Decarboxylation: β-keto acids are notoriously unstable and readily lose carbon dioxide (CO₂) upon gentle heating to form a ketone.[7][8][9] The mechanism proceeds through a cyclic, six-membered transition state.[7][9] Therefore, if your β-keto ester is hydrolyzed to the corresponding β-keto acid, subsequent decarboxylation to 3-methyl-3-piperidone is highly probable, especially if purification involves heating (e.g., distillation).
Preventative Measures:
-
Anhydrous Conditions: As with the Dieckmann condensation, all subsequent steps must be conducted under strictly anhydrous conditions to prevent hydrolysis.
-
Controlled Work-up: When performing an aqueous work-up, use cold solutions and work quickly. Minimize the time the product is in contact with acidic or basic aqueous layers.
-
Non-Thermal Purification: Avoid purification by distillation if decarboxylation is observed. Flash column chromatography on silica gel at room temperature is the preferred method for purifying thermally sensitive β-keto esters and the final product.
-
Choice of Base for Alkylation: For the methylation step (if applicable), use a strong, non-hydrolytic base like NaH or KHMDS in an aprotic solvent. Avoid using aqueous bases like NaOH or KOH.[5]
Issue 3: Epimerization and Diastereomeric Ratio Control
Question: Our synthesis produces a mixture of diastereomers. How can we control the stereochemistry at the C3 position, and is it possible to epimerize an undesired isomer to the more stable one?
Answer: The stereocenter at C3 bearing the methyl and ester groups is susceptible to epimerization, especially under basic conditions. This occurs via the formation of a planar enolate intermediate, followed by re-protonation from either face.[10]
-
Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control. Often, the thermodynamically more stable diastereomer, where the bulkier substituent (usually the ester group) occupies an equatorial position to minimize steric strain, will be the major product if the reaction is allowed to equilibrate.[3]
-
Base-Mediated Epimerization: You can intentionally epimerize an enriched mixture of the kinetically favored (less stable) diastereomer to the thermodynamically favored one.[3][10] This is typically achieved by treating the diastereomeric mixture with a base (e.g., sodium ethoxide in ethanol) and allowing the mixture to stir until the thermodynamic equilibrium is reached.[3] Recent research has also highlighted photoredox catalysis as a method for piperidine epimerization.[11][12]
Experimental Protocol: Thermodynamic Epimerization
-
Setup: Dissolve the diastereomeric mixture of ethyl 3-methylpiperidine-3-carboxylate in anhydrous ethanol.
-
Base Addition: Add a catalytic amount (e.g., 0.1-0.2 equivalents) of sodium ethoxide.
-
Equilibration: Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) and monitor the diastereomeric ratio by GC or ¹H NMR.
-
Work-up: Once equilibrium is reached (the ratio no longer changes), neutralize the base with a mild acid (e.g., ammonium chloride solution), and extract the product into an organic solvent. Dry, filter, and concentrate the solvent to recover the product with an enriched thermodynamic diastereomeric ratio.
Issue 4: Competing N-Alkylation vs. C-Alkylation
Question: In our synthesis, which involves an alkylation step, we are seeing evidence of both C-alkylation (at the carbon alpha to the ester) and N-alkylation of the piperidine nitrogen. How can we favor the desired C-alkylation?
Answer: This is a common regioselectivity challenge involving ambident nucleophiles. The piperidine nitrogen and the enolate carbon can both act as nucleophiles.[13] The outcome of the reaction (N- vs. C-alkylation) is influenced by several factors, a concept well-described by Hard and Soft Acid and Base (HSAB) theory.[14]
-
Enolate Reactivity: The carbon atom of the enolate is a "soft" nucleophile, while the oxygen atom is "hard". The piperidine nitrogen is also a relatively soft nucleophile.
-
Electrophile Choice: "Soft" electrophiles (e.g., alkyl iodides, allyl bromide) tend to react preferentially at the soft C-position of the enolate. "Hard" electrophiles (e.g., dimethyl sulfate, alkyl tosylates) can favor reaction at the harder oxygen atom (O-alkylation), though this is less common for carbon enolates compared to phenoxides.[14]
-
Counter-ion and Solvent: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) and the solvent can influence the aggregation and reactivity of the enolate.[15] Polar aprotic solvents like THF, DMF, or HMPA can solvate the cation, leading to a "freer" and more reactive enolate, which often favors C-alkylation.[15][16]
Strategies to Promote C-Alkylation:
-
Protect the Nitrogen: The most unambiguous method is to protect the piperidine nitrogen before the C-alkylation step. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group is ideal. These groups are stable to the basic conditions of enolate formation and can be removed later in the synthesis.
-
Optimize Alkylation Conditions: If proceeding without a protecting group, careful optimization is key.
-
Use a strong base (e.g., LDA, LiHMDS) at low temperature (e.g., -78 °C) to ensure complete and rapid formation of the carbon enolate.
-
Add a soft alkylating agent like methyl iodide.
-
The use of additives like HMPA (use with extreme caution due to toxicity) can sometimes promote C-alkylation by breaking up ion pairs.[15]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. youtube.com [youtube.com]
- 5. aklectures.com [aklectures.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3-Methylpiperidine-3-Carboxylate Hydrochloride
Welcome to the technical support guide for ethyl 3-methylpiperidine-3-carboxylate hydrochloride (CAS No. 176523-95-8). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable synthetic intermediate. Inconsistent results in multi-step syntheses can often be traced back to the quality and handling of starting materials. Piperidine derivatives, while central to modern drug discovery, require careful management to prevent degradation[1][2][3]. This guide provides in-depth FAQs and troubleshooting protocols to address common challenges encountered during the storage and handling of this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal storage conditions for this compound? A1: For maximum shelf-life and to maintain purity, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage (months to years), we recommend placing the container inside a desiccator with a drying agent and flushing the container with an inert gas like argon or nitrogen before sealing. Many suppliers recommend storage at room temperature under an inert atmosphere[4]. The key is to rigorously exclude moisture and air[5][6].
Q2: What is the expected physical appearance of the compound? A2: this compound is typically a white to light-yellow solid[7]. Any significant deviation from this, such as pronounced discoloration, darkening, or the appearance of a syrupy liquid, may indicate degradation or contamination.
Q3: Is this compound hygroscopic? A3: Yes. As a hydrochloride salt, this compound is inherently susceptible to absorbing moisture from the atmosphere (hygroscopicity)[8][9]. This is a critical factor to manage, as the absorbed water can act as a reactant for degradation. The tendency of salts to absorb water is a well-documented phenomenon that can compromise sample integrity[10].
Q4: What is the primary chemical stability concern? A4: The most significant and probable degradation pathway is the hydrolysis of the ethyl ester functional group.[11][12] Because the compound is a hydrochloride salt, it creates a slightly acidic environment. If moisture is present, it can lead to acid-catalyzed hydrolysis, which cleaves the ester into 3-methylpiperidine-3-carboxylic acid and ethanol.[13][14] This reaction is reversible, but in the presence of excess water, the equilibrium can be driven towards the hydrolysis products.[11][15]
Q5: Which solvents should be used or avoided for preparing stock solutions? A5: For long-term storage, stock solutions should be prepared in high-quality, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane). Avoid using protic solvents like methanol or ethanol for long-term storage, as they can participate in transesterification reactions, although this is less likely than hydrolysis. Absolutely avoid storing the compound in aqueous solutions or buffers for extended periods, as this will promote hydrolysis. If aqueous solutions are required for an experiment, they should be prepared fresh daily.
Troubleshooting Guide: Experimental Issues & Solutions
This guide provides solutions to specific problems that may arise during the use of this compound.
Problem 1: My solid compound has become clumpy, sticky, or appears "wet."
-
Probable Cause: This is a clear indication of moisture absorption due to the compound's hygroscopic nature. The container was likely not sealed properly or was opened frequently in a humid environment.
-
Immediate Action:
-
Dry the material under a high vacuum for several hours. This may remove surface moisture but will not reverse any hydrolysis that has already occurred.
-
Store the dried material in a desiccator over a strong desiccant (e.g., P₂O₅).
-
-
Solution & Prevention: Always handle the compound in a glove box or under a stream of dry inert gas. Use smaller aliquots for daily use to avoid repeatedly opening the main stock bottle. Ensure the container cap is sealed tightly with paraffin film for extra protection.
Problem 2: I am observing a new, more polar spot on my TLC plate or an early-eluting peak in my reverse-phase HPLC analysis.
-
Probable Cause: This is a classic signature of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent ester. In reverse-phase HPLC, more polar compounds have shorter retention times.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to check the mass of the new peak. The mass should correspond to that of 3-methylpiperidine-3-carboxylic acid.
-
Spiking Experiment: Obtain a standard of the suspected carboxylic acid impurity (if available) and "spike" your sample. If the impurity peak in your HPLC chromatogram increases in area, it confirms the identity.
-
Review Handling: Scrutinize your sample preparation and handling procedures. Were non-anhydrous solvents used? Was the sample left at room temperature in solution for an extended period?
-
Problem 3: My NMR spectrum shows a reduced integration for the ethyl group signals and/or a new broad peak has appeared.
-
Probable Cause: This also points towards hydrolysis. The ethyl group signals (a quartet around 4.1-4.3 ppm and a triplet around 1.2-1.3 ppm) will decrease in relative intensity as the ester is cleaved. The hydrolysis product, a carboxylic acid, will often show a very broad proton signal anywhere from 10-13 ppm, though it can sometimes exchange and be difficult to observe.
-
Solution: Quantify the level of impurity by comparing the integration of a stable proton signal on the piperidine ring to the integration of the ethyl group's CH₂ quartet. This will give you a mole ratio of the parent compound to its hydrolysis product. If the impurity level is above your experimental tolerance (typically >1-2%), the compound should be repurified or a new batch should be used.
Problem 4: My reaction yield is lower than expected or my results are inconsistent between experiments.
-
Probable Cause: If the purity of your starting material varies, so will your results. Using a partially hydrolyzed starting material means you are starting with less of the active reactant, which directly impacts reaction stoichiometry and yield.
-
Solution & Prevention:
-
Implement Routine Quality Control: Do not assume the purity of the compound, especially if the container has been open for a while. A quick purity check via HPLC or NMR before use is a best practice in GMP and research environments.[16][17]
-
Standardize Procedures: Ensure that all users in the lab are following the same strict handling and storage protocols to minimize variability.
-
Visualized Workflows and Degradation Pathways
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The diagram below illustrates the primary chemical stability concern for this compound. The presence of water and an acid catalyst (provided by the hydrochloride salt itself) leads to the cleavage of the ester bond.
Caption: Acid-catalyzed hydrolysis of the ethyl ester.
Troubleshooting Workflow for Stability Issues
This flowchart provides a logical sequence for diagnosing problems related to compound stability.
Caption: Logical workflow for troubleshooting stability problems.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This is a general method for assessing the purity of the compound and detecting the primary hydrolysis degradant. Method optimization may be required.
-
Objective: To separate the parent ester from the more polar carboxylic acid degradant.
-
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a 50:50 mixture of Acetonitrile:Water.
-
-
Expected Results: The parent compound (ethyl ester) will have a longer retention time than the hydrolysis product (carboxylic acid). Purity can be assessed by the area percentage of the main peak.
| Compound Type | Expected Retention Time | Rationale |
| Parent Ester | Later Eluting | More hydrophobic, stronger interaction with C18 stationary phase. |
| Hydrolysis Product | Earlier Eluting | More polar (due to carboxylic acid), less interaction with C18. |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5006-62-2|Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. fishersci.es [fishersci.es]
- 6. combi-blocks.com [combi-blocks.com]
- 7. Page loading... [guidechem.com]
- 8. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. kinampark.com [kinampark.com]
Technical Support Center: A Troubleshooting Guide for Ethyl 3-Methylpiperidine-3-carboxylate Reactions
Welcome to the technical support center for ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this versatile piperidine derivative. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.
Section 1: Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate via Dieckmann Condensation
The intramolecular Dieckmann condensation is a cornerstone for the synthesis of the 3-methylpiperidine-3-carboxylate scaffold.[1][2][3] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester, which is a precursor to the desired product.[1][4] However, this reaction can be sensitive to various parameters, leading to common issues.
Frequently Asked Questions & Troubleshooting
Q1: My Dieckmann condensation is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: Low yields in a Dieckmann condensation can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Sub-optimal Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the α-carbon, while an overly strong or sterically hindered base can lead to side reactions. Sodium ethoxide in ethanol is a common choice for this reaction. It's crucial that the alkoxide base matches the ester to prevent transesterification.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a gentle increase in temperature or the addition of a slight excess of the base might be necessary.
-
Side Reactions: Competing intermolecular Claisen condensation can occur, especially at higher concentrations. Running the reaction under high-dilution conditions can favor the intramolecular Dieckmann cyclization.
-
Work-up Issues: The β-keto ester product is susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions during work-up. A carefully controlled work-up with a mild acid quench (e.g., saturated aqueous ammonium chloride) is recommended.
Q2: I am observing the formation of a significant amount of a polymeric byproduct. How can I minimize this?
A2: Polymerization is a common issue arising from competing intermolecular reactions. To favor the desired intramolecular cyclization, consider the following:
-
High-Dilution Conditions: Employing high-dilution techniques is the most effective way to suppress intermolecular side reactions. By slowly adding the diester substrate to a solution of the base, the concentration of the starting material is kept low at any given time, thus promoting the intramolecular pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular cyclization.[5]
Q3: My purified product seems to be unstable and discolors over time. What is happening and how can I store it properly?
A3: The yellowing of piperidine derivatives is often due to oxidation.[5] To ensure the long-term stability of your ethyl 3-methylpiperidine-3-carboxylate:
-
Purification: Ensure high purity of the final product. Residual impurities can catalyze decomposition. Distillation is an effective method for purification.[5]
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[5]
-
Protection from Light and Heat: Store in a cool, dark place to minimize degradation.[5]
Experimental Protocol: Dieckmann Condensation for Ethyl 3-Methylpiperidine-3-carboxylate Precursor
This protocol outlines a general procedure for the synthesis of the β-keto ester precursor.
-
Preparation: Under an inert atmosphere (e.g., argon), add dry ethanol to a reaction flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Formation: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ.
-
Substrate Addition: Once the sodium has completely reacted, begin the slow, dropwise addition of the acyclic diester precursor dissolved in dry ethanol to the sodium ethoxide solution at room temperature.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0°C and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualization of the Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Section 2: Common Reactions and Troubleshooting
Once synthesized, ethyl 3-methylpiperidine-3-carboxylate can undergo various transformations. This section addresses common issues encountered during these subsequent reactions.
Frequently Asked Questions & Troubleshooting
Q4: I am attempting to hydrolyze the ethyl ester to the corresponding carboxylic acid, but the reaction is incomplete. What can I do?
A4: Incomplete hydrolysis can be due to several factors:
-
Insufficient Base/Acid: Ensure that a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) is used.
-
Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow. Increasing the reaction time and/or temperature may be necessary. Refluxing for several hours is common.[6]
-
Solvent: The choice of solvent is important. A mixture of water and a co-solvent like methanol or ethanol is often used to ensure the solubility of the starting material.[6]
Q5: During N-alkylation of the piperidine nitrogen, I am observing significant di-alkylation or no reaction at all. How can I control the reaction?
A5: Controlling N-alkylation requires a careful balance of reaction conditions:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to favor mono-alkylation. A large excess can lead to the formation of quaternary ammonium salts.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, should be used to neutralize the acid formed during the reaction without competing with the piperidine nitrogen.
-
Leaving Group: A good leaving group on the alkylating agent (e.g., iodide or bromide) will facilitate the reaction.
-
Solvent: A polar aprotic solvent like acetonitrile or DMF is typically suitable for this type of reaction.
Q6: My attempts to reduce the ester functionality are leading to a complex mixture of products. What are the best practices for this reduction?
A6: The reduction of the ester group in the presence of the piperidine ring requires a selective reducing agent.
-
Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will effectively reduce the ester to the corresponding primary alcohol. However, it is non-selective and will also reduce other functional groups. Sodium borohydride is generally not strong enough to reduce esters.
-
Protection: If other reducible functional groups are present in the molecule, it may be necessary to protect the piperidine nitrogen (e.g., as a Boc or Cbz derivative) before performing the reduction.[5]
-
Work-up: A careful work-up procedure (e.g., Fieser work-up) is crucial when using LiAlH₄ to avoid the formation of emulsions and to ensure the safe quenching of the reactive hydride.
Troubleshooting Workflow for Low Yield in Piperidine Reactions
Caption: A systematic approach to troubleshooting low-yield reactions.
Section 3: General FAQs and Best Practices
Q7: How can I effectively purify ethyl 3-methylpiperidine-3-carboxylate from unreacted starting materials and byproducts?
A7: A combination of techniques is often necessary for purification:
-
Extraction: An initial acid-base extraction can be very effective. The basic piperidine nitrogen will be protonated in an acidic aqueous solution, allowing for the removal of non-basic organic impurities. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.
-
Distillation: For thermally stable compounds, vacuum distillation is an excellent method for purification on a larger scale.[5]
-
Column Chromatography: For smaller scales or for separating compounds with similar boiling points, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes, often with a small amount of triethylamine to prevent streaking, is a good starting point.
Q8: Are there any specific safety precautions I should take when working with ethyl 3-methylpiperidine-3-carboxylate and its reactions?
A8: Yes, standard laboratory safety practices should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: Handle the compound and all reagents in a well-ventilated fume hood.
-
Reagent Handling: Be cautious when handling strong bases like sodium metal and powerful reducing agents like LiAlH₄. Follow established procedures for their safe use and quenching.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for ethyl 3-methylpiperidine-3-carboxylate and all other reagents for detailed safety information.[7]
Summary of Key Reaction Parameters
| Reaction Type | Key Parameters to Control | Common Issues |
| Dieckmann Condensation | Base selection, reaction concentration, temperature. | Low yield, polymerization. |
| Ester Hydrolysis | Stoichiometry of acid/base, reaction time, temperature. | Incomplete reaction. |
| N-Alkylation | Stoichiometry of alkylating agent, choice of base. | Di-alkylation, no reaction. |
| Ester Reduction | Choice of reducing agent, protection of other groups. | Complex product mixture. |
This guide provides a foundational understanding of the common challenges and solutions associated with the chemistry of ethyl 3-methylpiperidine-3-carboxylate. For more in-depth information, please refer to the cited literature.
References
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
- 7. Ethyl 3-methylpiperidine-3-carboxylate | 170843-43-3 [amp.chemicalbook.com]
Technical Support Center: Optimization of Reaction Parameters for Piperidine Synthesis
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the optimization of piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is a critical task in modern organic chemistry.[1][2] This resource addresses common challenges through troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles and peer-reviewed data.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to piperidines, and how do I choose the best one?
A1: The most common and atom-economical method is the catalytic hydrogenation of pyridine precursors .[3] Other significant routes include reductive amination of dicarbonyl compounds, Pictet-Spengler reactions , and various cyclization strategies .[2][4][5]
Choosing the right method depends on several factors:
-
Starting Material Availability: Pyridines are often readily available, making hydrogenation a primary choice.[2]
-
Substitution Pattern: The desired substitution on the piperidine ring will heavily influence the strategy. For complex polyhydroxypiperidines, a double reductive amination of a sugar-derived dicarbonyl might be most effective.[4]
-
Stereochemistry: For stereospecific outcomes, methods like asymmetric hydrogenation or substrate-controlled cyclizations are necessary.[6][7]
-
Functional Group Tolerance: If your substrate has sensitive functional groups (e.g., nitro, alkenyl), a mild method like Iridium-catalyzed ionic hydrogenation, which shows exceptional tolerance, would be preferable to harsher methods that use high pressure or reactive chemical reductants.[8]
Q2: How do I select an appropriate catalyst for the hydrogenation of a substituted pyridine?
A2: Catalyst selection is critical for both yield and selectivity. The choice depends on the substrate's electronic properties and the desired reaction conditions.
-
For General Hydrogenation: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) are workhorses for this transformation.[3] Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or commercially available Rh₂O₃, are often highly active under milder conditions (e.g., 40-50°C, 5 bar H₂) and can be more selective, minimizing over-reduction.[9][10]
-
For High Chemoselectivity: Homogeneous catalysts, such as Iridium-based complexes, can offer unparalleled selectivity, leaving sensitive groups like esters, amides, and even nitro groups untouched under mild ionic hydrogenation conditions.[8]
-
For Diastereoselectivity: The hydrogenation of substituted pyridines often yields the cis-diastereomer as the major product due to steric hindrance directing the approach of hydrogen from the less hindered face of the ring.[1][6] Heterogeneous catalysts like Ni-silicide have shown excellent cis-selectivity.[1]
Below is a table comparing various catalytic systems for pyridine hydrogenation.
| Catalyst System | Substrate Type | Yield (%) | Selectivity | Reaction Conditions | Reference |
| Heterogeneous Ni-silicide | Substituted Pyridines | 96-99% | >99% cis | 100 °C, 50 bar H₂, 24h | [1] |
| Heterogeneous Co@TiO₂-mel | Substituted Pyridines | 86-99% | Good to Excellent | 100 °C, 50 bar H₂, 24h | [1] |
| Homogeneous [Cp*IrCl₂]₂ | Primary Amines + Diols | 85-99% | N/A | 110 °C, 20h | [1] |
| Rhodium Oxide (Rh₂O₃) | Functionalized Pyridines | High | Tolerates many FGs | 40 °C, 5 bar H₂, 4h | [9] |
| Iridium(III) Complex | Pyridines with sensitive FGs | High | High chemoselectivity | Mild conditions | [8] |
Q3: What role does the solvent play in piperidine synthesis?
A3: The solvent can significantly influence reaction rate, selectivity, and catalyst stability.
-
Polar Protic Solvents (e.g., alcohols, water): In catalytic hydrogenation, protic solvents can facilitate the reaction by stabilizing charged intermediates.[11] Methanol and ethanol are common choices.[12] However, some reducing agents like sodium triacetoxyborohydride (STAB) are water-sensitive and not compatible with methanol.[12]
-
Aprotic Solvents (e.g., THF, DCM, Toluene): These are often used in reductive aminations with sensitive reagents like STAB.[12] In some multicomponent reactions, solvent polarity can influence the diastereoselectivity by affecting the transition state energetics.[13]
-
Acidic Solvents (e.g., Acetic Acid): Using an acidic solvent like glacial acetic acid can protonate the pyridine ring, which facilitates its reduction when using catalysts like PtO₂.[3]
The choice is highly dependent on the specific reaction. For instance, in some multicomponent reactions, piperidine as a base catalyst performs better in ethanol, while tetrabutylammonium hydroxide (TBAH) gives better results in acetonitrile.[14]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Low conversion is one of the most common issues. A systematic approach is required to diagnose the root cause.
Possible Cause 1: Catalyst Inactivity or Poisoning
The nitrogen lone pair in both pyridine (starting material) and piperidine (product) can coordinate strongly to metal centers and act as a catalyst poison.[3][8]
-
Solution:
-
Use a Fresh Catalyst Batch: Ensure your catalyst hasn't been deactivated by improper storage or previous use.[10]
-
Increase Catalyst Loading: Incrementally increase the catalyst loading, but be mindful of cost and potential for increased side reactions.[10]
-
Switch Catalyst Type: If poisoning is suspected, switch to a more robust catalyst. Rhodium-based catalysts are often less prone to poisoning than palladium.[10] Iridium(III) catalysts operating through an ionic hydrogenation mechanism are specifically designed to circumvent catalyst poisoning by the nitrogen lone pair.[8]
-
Add an Acid: Performing the reaction in an acidic medium (e.g., acetic acid) protonates the nitrogen, preventing it from binding to and deactivating the catalyst.[3]
-
Possible Cause 2: Insufficient Reaction Conditions (Temperature, Pressure)
Pyridine hydrogenation is often challenging due to the aromatic stability of the ring, requiring sufficient energy input.[3][8]
-
Solution:
-
Increase Hydrogen Pressure: Ensure your system is properly sealed and incrementally increase the H₂ pressure. Good gas-liquid mixing via vigorous stirring is crucial.[10]
-
Increase Temperature: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes promote side reactions like over-reduction.[10] A temperature screen (e.g., 40°C, 60°C, 80°C) is often necessary.
-
Possible Cause 3: Poor Substrate Reactivity
Electron-rich pyridines or those with significant steric hindrance can be difficult to reduce.
-
Solution:
-
Activate the Pyridine Ring: For pyridines with electron-donating groups, conversion to a pyridinium salt (e.g., by reaction with an alkyl halide) can significantly enhance reactivity towards reduction.[7][15]
-
Use a More Active Catalyst: Systems based on Rhodium or Iridium are generally more effective for challenging substrates than Palladium.[8][9]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Problem 2: Formation of Side Products (Over-reduction, Impurities)
Possible Cause 1: Over-reduction (Hydrogenolysis)
This refers to the cleavage of the C-N bond in the newly formed piperidine ring, leading to ring-opened byproducts like pentylamines.[10] This is a significant issue that reduces yield and complicates purification.
-
Solution:
-
Optimize Temperature and Pressure: Lower temperatures generally favor hydrogenation over C-N bond cleavage. While higher pressure increases the rate, it can also promote hydrogenolysis, so optimization is key.[10]
-
Select a Milder Catalyst: Rhodium-based catalysts are often highly selective for ring hydrogenation without causing significant C-N cleavage.[10] Raney Nickel can be more prone to causing over-reduction, especially at elevated temperatures.[10]
-
Possible Cause 2: Presence of Byproducts from Starting Materials or Reagents
Impurities in the starting pyridine (e.g., residual precursors) or reagents can lead to side reactions.[16] Oxidation of the piperidine product can also occur, often leading to a yellow discoloration.[16][17]
-
Solution:
-
Purify Starting Materials: Ensure the purity of your pyridine starting material before the reaction.
-
Optimize Workup and Purification: A robust purification strategy is essential. Common impurities include unreacted pyridine, which can form an azeotrope with piperidine, making simple distillation ineffective for complete separation.[16]
-
Chemical Purification: Convert the crude piperidine mixture to a salt (e.g., with CO₂ or an acid), which can often be selectively precipitated or crystallized, leaving neutral impurities behind. The free base is then regenerated by adding a strong base like NaOH.[16][18]
-
Chromatography: For small-scale and research applications, column chromatography on silica gel is a reliable method for separating the desired product from impurities of different polarities.[16]
-
-
Experimental Protocol: General Catalytic Hydrogenation of a Substituted Pyridine
This protocol provides a general workflow for optimizing the hydrogenation of a pyridine derivative using a rhodium catalyst, known for its high activity under mild conditions.[9]
Caption: Experimental workflow for catalytic hydrogenation of pyridine.
Problem 3: Poor Control of Stereoselectivity
Possible Cause: Unoptimized Reaction Conditions or Catalyst
In the synthesis of substituted piperidines, achieving the desired diastereomer or enantiomer is often the primary challenge.
-
Solution:
-
Temperature Optimization: Diastereoselectivity can be highly temperature-dependent. Running the reaction at lower temperatures often enhances selectivity by favoring the transition state with the lowest activation energy.[13]
-
Catalyst and Ligand Screening: For enantioselective synthesis, a chiral catalyst is required. This typically involves screening a library of chiral ligands (e.g., BINAP, Segphos) complexed to a metal like Iridium or Rhodium to find the optimal combination for your specific substrate.[7]
-
Substrate Control: Utilize chiral auxiliaries attached to the starting material to direct the stereochemical outcome of the reaction. The auxiliary can be removed in a subsequent step.[6]
-
Enzymatic Methods: Biocatalysis, using enzymes like reductases, can offer exceptional levels of enantio- and diastereoselectivity under very mild, aqueous conditions.[19]
-
By systematically addressing these common issues, researchers can significantly improve the efficiency, yield, and selectivity of their piperidine synthesis protocols. This guide serves as a starting point for rational optimization based on a sound understanding of the underlying chemical principles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. organicreactions.org [organicreactions.org]
- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bioengineer.org [bioengineer.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Single point activation of pyridines enables reductive hydroxymethylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05656A [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 19. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 3-Substituted Piperidines
Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026
Introduction
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anticancer drug Niraparib and the antipsychotic agent Preclamol.[1] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the stereoselective synthesis of these heterocycles a paramount challenge for researchers and drug development professionals.
This guide provides in-depth technical support, addressing the common hurdles encountered during the synthesis of these valuable compounds. We will explore the underlying principles of stereocontrol and offer practical, field-proven solutions to troubleshoot common experimental failures. The core challenges typically revolve around achieving high diastereo- and enantioselectivity, managing catalyst activity in the presence of nitrogenous compounds, and ensuring broad functional group compatibility.[2]
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide the design of your synthetic route.
Q1: What are the primary strategic approaches for achieving stereoselectivity in 3-substituted piperidine synthesis?
A1: There are three main strategies, each with distinct advantages and limitations:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-pipecolic acid) or natural products, to construct the piperidine ring.[3] The stereochemistry of the target molecule is thus derived from the inherent chirality of the starting material.
-
Advantages: Predictable absolute stereochemistry.
-
Disadvantages: Limited structural diversity based on the availability of starting materials; often requires longer synthetic sequences.[4]
-
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical course of a reaction.[5] After the desired stereocenter is set, the auxiliary is removed. Commonly used auxiliaries include Evans' oxazolidinones and camphor-based derivatives.[6]
-
Advantages: High levels of diastereoselectivity can often be achieved; reliable and well-documented procedures.
-
Disadvantages: Requires additional steps for attachment and removal of the auxiliary, which lowers the overall atom economy and yield.[6]
-
-
Catalytic Asymmetric Synthesis: This is the most elegant and efficient approach, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Methods like rhodium-catalyzed asymmetric reductive Heck reactions[7], chemo-enzymatic dearomatization[8], and asymmetric hydrogenations are at the forefront of this strategy.
-
Advantages: High atom economy, operational simplicity, and the ability to generate both enantiomers by selecting the appropriate catalyst ligand.
-
Disadvantages: Catalyst development can be challenging; reactions can be sensitive to impurities and require careful optimization.
-
Q2: How does the choice of the nitrogen protecting group (PG) influence the stereochemical outcome?
A2: The N-protecting group is not merely a placeholder; it is a critical control element that dictates the conformation of the piperidine ring and its transition states.
-
Conformational Locking: Bulky protecting groups, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), can introduce significant steric hindrance. This can lock the piperidine ring into a specific chair conformation, forcing other substituents into well-defined axial or equatorial positions.[9] This conformational rigidity is key to achieving high diastereoselectivity, as it exposes one face of the ring to reagent attack while shielding the other. For example, epimerization of a cis-2,3-disubstituted N-benzyl piperidine to the trans isomer is driven by the system adopting a thermodynamically more stable conformation where bulky groups are equatorial.[10]
-
Electronic Effects & Catalyst Interaction: Electron-withdrawing groups can alter the nucleophilicity of the nitrogen and the reactivity of the ring. Some protecting groups can also coordinate with metal catalysts, either beneficially to create a well-organized chiral pocket or detrimentally, leading to catalyst inhibition. The choice of PG must be compatible with all subsequent reaction steps.
Q3: My target molecule has multiple substituents. How can I control the relative stereochemistry (diastereoselectivity)?
A3: Controlling diastereoselectivity relies on exploiting either kinetic or thermodynamic preferences.
-
Substrate Control: This is common in the hydrogenation of substituted pyridines. The catalyst typically coordinates to the less hindered face of the ring, leading to a syn-addition of hydrogen and predominantly cis-substituted products.[9]
-
Reagent Control: Diastereoselectivity can also be controlled by the choice of reagents. For example, in the reduction of an imine, using sodium triacetoxyborohydride might favor one diastereomer, while a Lewis acid-catalyzed reduction with LAH could favor the other by altering the transition state geometry.[11]
-
Thermodynamic vs. Kinetic Control: A reaction under kinetic control (e.g., low temperature, strong non-equilibrating conditions) will yield the product that is formed fastest. In contrast, a reaction under thermodynamic control (e.g., higher temperature, reversible conditions) will yield the most stable product.[11] By carefully selecting reaction conditions, you can often favor the desired diastereomer.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem 1: Poor Stereoselectivity (Low d.r. or e.e.)
Q: My reaction yields a nearly 1:1 mixture of diastereomers. What are the common causes and how can I improve the diastereomeric ratio (d.r.)?
A: A low d.r. typically points to a poorly organized transition state or insufficient energy difference between the pathways leading to the two diastereomers.
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Increased thermal energy allows the system to overcome the small energy barriers between competing transition states, eroding selectivity. | Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly enhance diastereoselectivity. |
| Flexible Substrate Conformation | If the piperidine ring or its precursor is conformationally mobile, the directing groups cannot effectively shield one face of the molecule. | Introduce a bulkier N-protecting group (e.g., switch from an acyl group to Boc or Cbz) to create a more rigid chair conformation.[9] |
| Incorrect Reagent Choice | The selected reagent may not be sterically demanding enough to differentiate between the two faces of the substrate. | Screen a panel of reagents. For a reduction, compare the selectivity of NaBH₄ vs. L-Selectride. For an alkylation, changing the counter-ion (e.g., from Li⁺ to K⁺) can alter aggregation states and improve selectivity. |
| Solvent Effects | The solvent can influence the conformation of the substrate and the reactivity of the reagents. | Screen different solvents with varying polarities and coordinating abilities (e.g., THF vs. Toluene vs. CH₂Cl₂). |
Q: The enantiomeric excess (e.e.) of my product is low in my catalytic asymmetric reaction. What should I check first?
A: Low e.e. in a catalytic reaction is a common but solvable issue. The problem usually lies with the catalyst system or reaction conditions.
Caption: Troubleshooting workflow for low enantiomeric excess (e.e.).
-
Catalyst and Ligand Integrity: Ensure the chiral ligand and metal precursor are of high purity. Many chiral phosphine ligands are air-sensitive and should be stored and handled under an inert atmosphere (N₂ or Ar).
-
Anhydrous Conditions: Trace amounts of water can hydrolyze the catalyst or interfere with the catalytic cycle. Ensure all solvents and reagents are rigorously dried.
-
Solvent Screening: The solvent can dramatically impact enantioselectivity. A solvent that promotes a well-defined, rigid transition state is ideal. Screen a range of non-coordinating (toluene, hexanes) and coordinating (THF, DME) solvents.
-
Temperature Optimization: As with diastereoselectivity, lowering the temperature often increases e.e. by magnifying the small energy difference between the two enantiomeric transition states.
Problem 2: Low Reaction Yield or Stalled Reaction
Q: My hydrogenation of a substituted pyridine to a piperidine is very slow or stalls completely.
A: This is a classic symptom of catalyst poisoning .[12][13]
-
Causality: The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the piperidine product can irreversibly bind to the active sites of precious metal catalysts (e.g., Pd/C, PtO₂, Raney Ni).[12] This blocks the sites, preventing hydrogen from adsorbing and the reaction from proceeding. Some substrates, like 2-aminopyridines, are particularly potent poisons.[14]
-
Solution 1: Acidic Medium: The most effective solution is to run the hydrogenation in an acidic solvent like glacial acetic acid or by adding 1-2 equivalents of a strong acid (e.g., HCl, H₂SO₄).[14] The acid protonates the nitrogen, and the resulting ammonium salt does not have a lone pair available to bind to the catalyst.
-
Solution 2: Catalyst Selection: Rhodium (Rh) and Iridium (Ir) catalysts are generally more resistant to poisoning by nitrogenous compounds than Palladium (Pd).[13][15] Consider using Rh/C or a homogeneous iridium catalyst.[15]
-
Solution 3: Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider non-catalytic methods such as reduction with sodium in ethanol (Bouveault-Blanc reduction) or hydroboration.[14][16]
Caption: Catalyst poisoning by nitrogen lone pairs in pyridine and piperidine.
Problem 3: Product Purification Challenges
Q: I have successfully synthesized my 3-substituted piperidine, but I am struggling to separate the diastereomers.
A: Separating diastereomers can be challenging but is usually achievable with systematic optimization.
-
Flash Column Chromatography: This is the first method to try.
-
Optimize Eluent: Systematically vary the polarity of the eluent system. A shallow gradient can improve separation. Sometimes switching from a standard ethyl acetate/hexane system to one containing dichloromethane or methanol can dramatically alter selectivity.
-
Try a Different Stationary Phase: If silica gel fails, try alumina (basic or neutral) or a diol-bonded phase. The different surface chemistry can lead to better separation.
-
-
Fractional Crystallization: If your product is a solid, this can be a highly effective technique for obtaining pure diastereomers, especially on a large scale.
-
Procedure: Dissolve the mixture of diastereomers in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly. The less soluble diastereomer will crystallize out first.
-
Salt Formation: If the piperidine itself is an oil or does not crystallize well, convert the diastereomeric mixture into salts using a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid). The resulting salts are now diastereomeric and will have different solubilities, often allowing for separation by crystallization. The free base can then be regenerated.
-
-
Preparative HPLC/SFC: For difficult separations or for obtaining highly pure material for biological testing, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral or achiral stationary phase is the gold standard.
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of 3-Arylpiperidines via Rh-Catalyzed Reductive Heck Reaction
This three-step protocol is adapted from state-of-the-art literature methods and provides a reliable route to enantioenriched 3-substituted piperidines.[7][17]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
-
To a solution of sodium borohydride (1.0 eq) and pyridine (1.0 eq) in methanol at -78 °C under an argon atmosphere, add phenyl chloroformate (1.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (2-10% acetone in hexane) and recrystallize from methanol to yield the product as a white solid.[7]
Step 2: Rh-Catalyzed Asymmetric Carbometalation
-
In a glovebox or under a strict argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%) to a vial equipped with a stir bar.[18]
-
Add toluene, THP, and H₂O (1:1:1 ratio, e.g., 0.25 mL each), followed by aqueous CsOH (2.0 eq).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 eq) followed by the dihydropyridine from Step 1 (1.0 eq).
-
Stir the mixture at 70 °C for 20 hours.
-
Cool to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.
-
Concentrate the filtrate and purify by flash chromatography to afford the 3-substituted tetrahydropyridine.[7]
Step 3: Reduction and Deprotection
-
Dissolve the tetrahydropyridine from Step 2 in methanol.
-
Add Palladium on carbon (10 wt% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction through Celite to remove the catalyst.
-
To the filtrate, add an aqueous solution of potassium hydroxide (KOH) and stir at room temperature to effect carbamate deprotection.
-
Extract the product into an organic solvent, dry, and concentrate to yield the final enantioenriched 3-substituted piperidine.[1][7]
Protocol 2: Troubleshooting Pyridine Hydrogenation via Acidic Conditions
This protocol describes a standard procedure for hydrogenating a pyridine derivative that is prone to causing catalyst poisoning.
-
Setup: To a heavy-walled flask or Parr hydrogenation vessel, add the substituted pyridine (1.0 eq) and 10 wt% Palladium on Carbon (5-10 mol%).
-
Solvent: Add glacial acetic acid as the solvent (ensure the concentration is ~0.1-0.5 M).
-
Inerting: Seal the vessel, then evacuate and backfill with nitrogen or argon three times.
-
Hydrogenation: Evacuate and backfill with hydrogen gas three times. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale; 50 psi is typical for a Parr apparatus).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the starting material is consumed, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product will be the acetate salt. To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc). Dry the organic layer and concentrate to give the pure piperidine product.
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bioengineer.org [bioengineer.org]
- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Navigating the Hygroscopic Nature of Piperidine Hydrochloride: A Technical Support Guide
From the desk of a Senior Application Scientist: Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with piperidine hydrochloride. Its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—can introduce significant variability and challenges into experimental work. This guide is designed to provide you with not just protocols, but the scientific rationale behind them, empowering you to anticipate, troubleshoot, and manage the challenges associated with this valuable reagent.
Troubleshooting Guide: From Clumped Reagent to Reliable Results
This section addresses common problems encountered in the lab. We diagnose the issue, explain the underlying cause, and provide a step-by-step protocol for resolution.
Issue 1: My piperidine hydrochloride has formed a hard, caked solid in the bottle. Can I still use it?
Probable Cause: Improper storage or repeated exposure to ambient air has allowed the salt to absorb a significant amount of atmospheric moisture, causing the fine powder to agglomerate and solidify. This introduces uncertainty in mass measurements and can negatively impact reaction stoichiometry and kinetics.
Solution: Yes, the reagent is salvageable, but it must be properly dried and characterized before use.
Technical Support Center: Workup Procedures for Reactions Involving Ethyl 3-Methylpiperidine-3-carboxylate
Welcome to the technical support center for ethyl 3-methylpiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful workup and purification of this versatile synthetic intermediate. The unique bifunctional nature of this molecule, possessing both a basic piperidine nitrogen and a hydrolyzable ethyl ester, presents specific challenges and opportunities during reaction workup. This document will address common issues in a question-and-answer format, explaining the "why" behind each procedural step to ensure robust and reproducible outcomes.
Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific problems that may arise during the workup of reactions involving ethyl 3-methylpiperidine-3-carboxylate.
Question 1: I'm experiencing significant product loss during aqueous extraction. What are the likely causes and how can I prevent this?
Answer:
Product loss during the aqueous extraction of ethyl 3-methylpiperidine-3-carboxylate is a common issue stemming from its amphipathic nature. The piperidine ring imparts basicity and some water solubility, especially when protonated, while the ethyl carboxylate group provides organic solubility. The key is to control the pH of the aqueous phase meticulously.
Causality:
-
Protonation of the Piperidine Nitrogen: In an acidic aqueous phase (pH < ~10-11, the approximate pKa of the piperidinium ion), the nitrogen atom becomes protonated, forming a water-soluble ammonium salt.[1][2][3] This salt will preferentially partition into the aqueous layer, leading to significant product loss from the organic phase.
-
Ester Hydrolysis: Under strongly acidic or basic conditions, the ethyl ester is susceptible to hydrolysis, converting your desired product into the corresponding carboxylic acid (or its salt).[4][5] This byproduct is highly water-soluble and will be lost to the aqueous phase.
Step-by-Step Protocol for Optimized Extraction:
-
Initial Quench (If Applicable): If your reaction is conducted in a non-aqueous solvent, carefully quench the reaction with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize any strong acid catalysts or acidic byproducts. Monitor the pH to ensure it is in the range of 8-9.
-
Solvent Selection: Choose an appropriate organic solvent for extraction. Dichloromethane (DCM) or ethyl acetate are common choices.
-
pH Adjustment for Extraction: Before extraction, ensure the aqueous phase is basic, ideally with a pH between 9 and 11. This can be achieved by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate. Avoid strong bases like sodium hydroxide, as they can promote ester hydrolysis.[5]
-
Liquid-Liquid Extraction: Perform the extraction using a separatory funnel. Add the organic solvent to the aqueous mixture and shake gently at first to avoid emulsion formation.[6] Vent the funnel frequently, especially if using bicarbonate, to release any evolved carbon dioxide gas.[7]
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Typically, three extractions are sufficient.
-
Brine Wash: After combining the organic layers, wash them with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water and break up any minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Self-Validation: After extraction, you can spot a small sample of the aqueous layer on a TLC plate alongside your product standard to check for any product loss.
Question 2: I've formed a persistent emulsion during the workup that won't separate. How can I break it?
Answer:
Emulsion formation is a frequent challenge, particularly when dealing with basic amines and certain solvent systems.[6][8] Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities.
Causality:
-
Agitation: Vigorous shaking of the separatory funnel can create fine droplets that are slow to coalesce.[6]
-
Surfactant-like Impurities: Byproducts or unreacted starting materials with both polar and non-polar functionalities can act as surfactants, stabilizing the emulsion.
-
Solvent Choice: Chlorinated solvents are sometimes more prone to emulsion formation.[8]
Troubleshooting Techniques for Emulsion Breaking:
| Technique | Description | Rationale |
| Patience | Allow the separatory funnel to stand undisturbed for 10-30 minutes. | Gravity can often be sufficient to allow the layers to separate over time. |
| Gentle Swirling | Gently swirl the contents of the funnel instead of vigorous shaking. | This minimizes the energy input that creates the emulsion while still allowing for mass transfer.[6] |
| Addition of Brine | Add a saturated solution of sodium chloride (brine) to the separatory funnel and swirl gently. | The increased ionic strength of the aqueous layer helps to "salt out" the organic components and destabilize the emulsion.[6][9] |
| Filtration | Filter the entire mixture through a pad of Celite® or glass wool. | The filter aid can help to break up the droplets and facilitate separation.[9] |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. | The centrifugal force accelerates the separation process. |
| Change of Solvent | Add a small amount of a different organic solvent with a different polarity. | This can alter the solubility of the emulsifying agent and break the emulsion.[6] |
Preventative Measures:
-
During the initial extraction, begin with gentle inversions of the separatory funnel before gradually increasing the vigor.
-
If a reaction is known to produce emulsions, consider filtering the crude reaction mixture through a short plug of silica gel or Celite® before the aqueous workup to remove particulate matter and some polar impurities.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the handling and purification of ethyl 3-methylpiperidine-3-carboxylate.
Question 3: What is the best way to purify ethyl 3-methylpiperidine-3-carboxylate after extraction?
Answer:
The optimal purification method depends on the nature of the impurities. The two most common techniques are distillation and column chromatography.
-
Distillation: If the primary impurities are non-volatile or have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Flash Column Chromatography: This is the most versatile method for removing closely related impurities. A silica gel stationary phase is typically used. The choice of eluent is critical. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding more ethyl acetate and a small amount of a basic modifier like triethylamine (typically 0.5-1%) is recommended. The triethylamine is crucial to prevent the basic piperidine from tailing on the acidic silica gel.
Example Eluent System for Column Chromatography:
| Polarity | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) |
| Low | 90 | 10 | 1 |
| Medium | 70 | 30 | 1 |
| High | 50 | 50 | 1 |
Question 4: My purified ethyl 3-methylpiperidine-3-carboxylate is a yellow oil, but I expected a colorless liquid. What could be the cause?
Answer:
A yellow discoloration in piperidine derivatives is often indicative of oxidation.[10][11] The piperidine ring can be susceptible to air oxidation over time, especially if exposed to light.
Mitigation and Prevention:
-
Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed, amber-colored vial to protect it from air and light. Refrigeration is also recommended to slow down decomposition.
-
Purification: If the discoloration is minor, it may not affect subsequent reactions. However, for high-purity applications, repurification by column chromatography or distillation may be necessary. The colored impurities are often more polar and can be separated.
Visualizing the Workup Process
Acid-Base Extraction Workflow
The following diagram illustrates the fundamental principle of separating ethyl 3-methylpiperidine-3-carboxylate from acidic and neutral impurities using acid-base extraction.
Caption: Basic extraction workflow for purification.
The Chemistry of Extraction
This diagram illustrates the chemical transformations that enable the separation of the basic product from acidic impurities.
Caption: Chemical basis of the acid-base extraction.
References
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Ethyl 3-Methylpiperidine-3-carboxylate by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Structural Verification in Drug Discovery
In the realm of medicinal chemistry and drug development, the precise molecular structure of a compound is intrinsically linked to its biological activity, pharmacokinetic properties, and safety profile. Any ambiguity in the structure can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. Ethyl 3-methylpiperidine-3-carboxylate, a substituted piperidine, belongs to a class of heterocyclic compounds that are prevalent scaffolds in numerous pharmaceuticals. Therefore, unequivocal confirmation of its constitution and stereochemistry is a non-negotiable prerequisite for its use in any research or development pipeline.
While several analytical techniques can provide structural information, NMR spectroscopy stands as the gold standard for the elucidation of the constitution of organic molecules in solution. Its ability to probe the chemical environment of individual atoms and their connectivity provides a detailed molecular blueprint.
A Multi-faceted NMR Approach for Unambiguous Confirmation
To confidently assign the structure of ethyl 3-methylpiperidine-3-carboxylate, a suite of NMR experiments is employed. This multi-pronged approach ensures that every atom and its relationship to its neighbors are mapped, leaving no room for structural ambiguity.
The Experimental Workflow
The logical flow of the NMR analysis is designed to build a comprehensive picture of the molecule, starting from simple proton and carbon counts and moving to intricate connectivity mapping.
Figure 1: Experimental workflow for the structural elucidation of ethyl 3-methylpiperidine-3-carboxylate using NMR spectroscopy.
Predicted NMR Data for Ethyl 3-Methylpiperidine-3-carboxylate
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-Methylpiperidine-3-carboxylate
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | CH₂ | ~2.8 - 3.2 | ~50 - 55 |
| 3 | Cq | - | ~40 - 45 |
| 4 | CH₂ | ~1.5 - 1.9 | ~25 - 30 |
| 5 | CH₂ | ~1.4 - 1.8 | ~24 - 29 |
| 6 | CH₂ | ~2.7 - 3.1 | ~46 - 51 |
| 3-CH₃ | CH₃ | ~1.1 - 1.3 | ~20 - 25 |
| Ethyl-CH₂ | CH₂ | ~4.1 - 4.3 | ~60 - 65 |
| Ethyl-CH₃ | CH₃ | ~1.2 - 1.4 | ~14 - 16 |
| C=O | Cq | - | ~173 - 176 |
Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.
Step-by-Step Spectral Interpretation
¹H NMR: The Proton Census
The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule. For ethyl 3-methylpiperidine-3-carboxylate, we expect to see distinct signals for the ethyl group protons (a quartet and a triplet), the methyl group protons at the 3-position (a singlet), and a series of overlapping multiplets for the piperidine ring protons. The integration of these signals will confirm the number of protons in each environment.
¹³C NMR and DEPT: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon atoms. In conjunction with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, we can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (Cq) carbons. This is crucial for identifying the quaternary carbon at the 3-position, a key structural feature of the target molecule.
COSY: Mapping Adjacent Protons
The Correlation Spectroscopy (COSY) experiment is a 2D technique that identifies protons that are coupled to each other, typically those on adjacent carbons. This allows us to trace the connectivity of the proton spin systems within the piperidine ring and confirm the ethyl group.
Figure 2: Expected key COSY correlations for ethyl 3-methylpiperidine-3-carboxylate.
HSQC: Linking Protons to their Carbons
The Heteronuclear Single Quantum Coherence (HSQC) spectrum is a 2D experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons.
HMBC: Unveiling the Molecular Skeleton
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting the different spin systems identified by COSY and for placing the quaternary carbon and the ester group.
Figure 3: Key expected HMBC correlations confirming the placement of the methyl and ester groups at the C-3 position.
By systematically analyzing the data from these five NMR experiments, the complete structure of ethyl 3-methylpiperidine-3-carboxylate can be unequivocally determined.
Experimental Protocol
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified ethyl 3-methylpiperidine-3-carboxylate sample.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment should also be performed to differentiate carbon types.
-
COSY: A gradient-selected COSY (gCOSY) experiment is recommended for cleaner spectra.
-
HSQC: A gradient-selected HSQC (gHSQC) experiment with sensitivity enhancement is ideal for correlating proton and carbon signals.
-
HMBC: A gradient-selected HMBC (gHMBC) experiment optimized for long-range couplings of 8-10 Hz should be performed.
Comparison with Alternative Analytical Techniques
While NMR is the cornerstone of structural elucidation, other techniques can provide complementary or confirmatory information.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, and conformational information. | Unambiguous structural determination in solution. Non-destructive. | Requires relatively larger sample amounts. Can be time-consuming to acquire and analyze a full suite of experiments. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][3] | High sensitivity, requires very small sample amounts. Provides molecular formula with high-resolution MS. | Does not provide detailed connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H).[4][5][6] | Fast and simple to perform. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure and connectivity. |
| X-ray Crystallography | Precise 3D arrangement of atoms in the solid state.[7][8][9] | Provides the absolute structure, including stereochemistry. | Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state conformation. |
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 3-Methylpiperidine-3-carboxylate and Other Piperidine Esters for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the design of a multitude of therapeutic agents. Its conformational flexibility and synthetic tractability make it a cornerstone for developing drugs targeting the central nervous system (CNS) and beyond. This guide provides an in-depth comparison of ethyl 3-methylpiperidine-3-carboxylate with other key piperidine esters, offering objective analysis and supporting experimental frameworks to aid researchers, scientists, and drug development professionals in their selection of building blocks for novel chemical entities.
Introduction: The Significance of Substituted Piperidine Scaffolds
The piperidine ring is a recurring motif in over twenty classes of pharmaceuticals, valued for its ability to present substituents in well-defined three-dimensional space, which is critical for precise interactions with biological targets. Simple esters of piperidine carboxylic acids, such as nipecotic and isonipecotic acid derivatives, serve as foundational synthons for more complex molecules. The introduction of substituents onto the piperidine ring, such as the C3-methyl group in ethyl 3-methylpiperidine-3-carboxylate, can profoundly influence a molecule's physicochemical properties and pharmacological profile. This guide will explore the nuances of this substitution and compare its performance profile against its unsubstituted parent compound, ethyl nipecotate, its positional isomer, ethyl isonipecotate, and its N-alkylated counterpart, ethyl 1-methylpiperidine-3-carboxylate.
Physicochemical Properties: The Impact of C3-Methylation
The addition of a methyl group at the C3 position, adjacent to the ester functionality, introduces a quaternary center that significantly impacts the molecule's properties. This seemingly minor alteration can have cascading effects on lipophilicity, steric hindrance, and metabolic stability.
dot```dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Ethyl Nipecotate\n(Piperidine-3-carboxylate)", pos="0,1.5!"]; B [label="Ethyl 3-Methylpiperidine-3-carboxylate", pos="2.5,1.5!"]; C [label="Ethyl Isonipecotate\n(Piperidine-4-carboxylate)", pos="0,0!"]; D [label="Ethyl 1-Methylpiperidine-3-carboxylate", pos="2.5,0!"];
A -- B [label="C3-Methylation"]; A -- C [label="Isomeric Shift"]; A -- D [label="N-Methylation"]; }
Caption: General synthetic strategies for piperidine esters.
Experimental Protocol: Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate
A common approach to the synthesis of 3-substituted-3-piperidinecarboxylates involves the alkylation of a suitable precursor. The following is a representative protocol:
-
Preparation of the Enolate: To a solution of ethyl nipecotate in a suitable aprotic solvent (e.g., tetrahydrofuran) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as lithium diisopropylamide (LDA) dropwise to generate the corresponding enolate.
-
Alkylation: Introduce an electrophilic methyl source, such as methyl iodide, to the reaction mixture. Allow the reaction to proceed at low temperature, gradually warming to room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield ethyl 3-methylpiperidine-3-carboxylate.
The presence of the C3-methyl group introduces steric hindrance around the ester functionality, which can influence its reactivity in subsequent synthetic transformations compared to the less hindered ethyl nipecotate and ethyl isonipecotate.
Comparative Performance Analysis
The true value of a molecular scaffold in drug discovery is determined by its performance in relevant biological and pharmacokinetic assays. Here, we compare the piperidine esters based on their activity as GABA uptake inhibitors and their predicted pharmacokinetic profiles.
Biological Activity: GABA Transporter (GAT-1) Inhibition
Derivatives of nipecotic acid are well-established inhibitors of the GABA transporter GAT-1, a key target for anticonvulsant therapies. [1][2]The potency of these inhibitors is highly dependent on their structure.
| Compound | Target | Assay Type | IC₅₀ (µM) |
| Ethyl 3-Methylpiperidine-3-carboxylate | GAT-1 | [³H]GABA Uptake | Estimated: 50-150 |
| (R)-Nipecotic acid | GAT-1 | [³H]GABA Uptake | ~10 |
| Ethyl Nipecotate | GAT-1 | [³H]GABA Uptake | Estimated: >200 |
| Ethyl Isonipecotate | GAT-1 | [³H]GABA Uptake | Inactive |
The data suggests that while the core piperidine-3-carboxylate scaffold is necessary for activity, it is not sufficient for high potency. The introduction of a methyl group at the C3 position may slightly improve binding compared to the unsubstituted parent ester, but significant potency gains are typically achieved through N-substitution with lipophilic moieties. [1]Ethyl isonipecotate, with the ester at the 4-position, is not a suitable scaffold for GAT-1 inhibition.
Experimental Protocol: [³H]GABA Uptake Assay
This protocol outlines a self-validating system for assessing the inhibitory activity of test compounds on GAT-1.
-
Cell Culture: Maintain HEK-293 cells stably expressing the human GAT-1 transporter in appropriate culture medium.
-
Assay Preparation: Seed the cells in a 96-well plate and allow them to adhere. On the day of the assay, wash the cells with an appropriate assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (e.g., ethyl 3-methylpiperidine-3-carboxylate, ethyl nipecotate) for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake reaction.
-
Termination and Lysis: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC₅₀) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
dot
Caption: Workflow for the [³H]GABA uptake inhibition assay.
Pharmacokinetic Profile: In Vitro ADME
A compound's absorption, distribution, metabolism, and excretion (ADME) properties are critical for its success as a drug candidate. Here, we compare the predicted pharmacokinetic profiles of the piperidine esters based on key in vitro assays.
| Compound | Metabolic Stability (t½, mins) | Permeability (Papp, 10⁻⁶ cm/s) |
| Ethyl 3-Methylpiperidine-3-carboxylate | Estimated: >60 | Estimated: 1-5 |
| Ethyl Nipecotate | Estimated: 30-60 | Estimated: 1-5 |
| Ethyl Isonipecotate | Estimated: 30-60 | Estimated: 1-5 |
| Ethyl 1-Methylpiperidine-3-carboxylate | Estimated: <30 | Estimated: 5-10 |
Table 3: Comparative In Vitro Pharmacokinetic Profile. Note: Direct experimental data for these specific parent esters is limited. The estimated values are derived from general principles of drug metabolism and permeability. The C3-methyl group in ethyl 3-methylpiperidine-3-carboxylate is expected to sterically hinder ester hydrolysis, leading to increased metabolic stability compared to ethyl nipecotate. N-methylation in ethyl 1-methylpiperidine-3-carboxylate provides a site for N-dealkylation, a common metabolic pathway, potentially reducing its stability. Permeability is predicted to be moderate for the secondary amines and slightly higher for the more lipophilic tertiary amine.
The introduction of the C3-methyl group is hypothesized to enhance metabolic stability by sterically shielding the ester from hydrolysis by carboxylesterases. This is a significant advantage for developing orally bioavailable drugs, as it can lead to a longer half-life and improved exposure. [3]In contrast, N-methylation provides a soft spot for metabolism via N-dealkylation.
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol describes a standard method for assessing the metabolic stability of a compound.
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, a phosphate buffer (pH 7.4), and the test compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
dot
Caption: Workflow for the in vitro metabolic stability assay.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 cell monolayer assay is the gold standard for in vitro prediction of intestinal permeability.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and fresh donor solution from the donor compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. Compounds with Papp > 10 x 10⁻⁶ cm/s are considered highly permeable. [4]
Conclusion and Strategic Recommendations
The choice of a piperidine ester scaffold is a critical decision in the early stages of drug discovery. This guide provides a comparative analysis to inform this decision-making process.
-
Ethyl 3-methylpiperidine-3-carboxylate emerges as a promising scaffold when enhanced metabolic stability is a key objective. The C3-methyl group is anticipated to sterically hinder ester hydrolysis, potentially leading to a more favorable pharmacokinetic profile compared to its unsubstituted counterpart. While its intrinsic biological activity may be modest, it serves as an excellent starting point for the synthesis of more complex and potent molecules where metabolic stability is paramount.
-
Ethyl nipecotate remains a valuable and cost-effective building block for exploring structure-activity relationships, particularly in the context of GABA transporter inhibitors. Its lower metabolic stability can be addressed through subsequent medicinal chemistry efforts, often by introducing N-substituents that also enhance potency.
-
Ethyl isonipecotate , due to the positional change of the ester group, is generally not a suitable replacement for ethyl nipecotate when targeting systems like the GABA transporters that have specific recognition requirements for the 3-substituted pattern. However, it is a widely used scaffold for other therapeutic targets.
-
Ethyl 1-methylpiperidine-3-carboxylate offers insights into the effects of N-alkylation. While it may exhibit slightly increased permeability due to higher lipophilicity, it is also likely to be more susceptible to N-dealkylation, a common metabolic pathway.
References
- 1. Development of Highly Potent GAT1 Inhibitors: Synthesis of Nipecotic Acid Derivatives with N-Arylalkynyl Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3-Methylpiperidine-3-Carboxylic Acid Esters
The 3-methylpiperidine-3-carboxylic acid ester scaffold is a cornerstone in modern medicinal chemistry. As a constrained bioisostere of various amino acids and a key structural motif in numerous pharmacologically active agents, its synthesis is of paramount importance. The quaternary center at the C3 position introduces a specific three-dimensional architecture that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties. This guide provides an in-depth comparison of established and novel synthetic strategies to access this valuable building block, offering researchers the insights needed to select the optimal route for their specific drug discovery program.
Route 1: Classical Approach via Pyridine Hydrogenation and C3-Functionalization
This long-standing and dependable strategy relies on the initial reduction of a substituted pyridine ring, followed by the introduction of the methyl and ester functionalities at the C3 position. Its primary advantage lies in the ready availability and low cost of pyridine-based starting materials.
Causality and Experimental Rationale
The core principle involves the diastereoselective hydrogenation of a substituted pyridine to establish the piperidine ring. The relative stereochemistry of existing substituents on the ring directs the approach of hydrogen, often leading to the cis isomer as the major product under thermodynamic control. Subsequent functionalization at the C3 position is typically achieved through enolate chemistry. The choice of base and electrophile is critical for achieving high yields and minimizing side reactions. N-protection, commonly with a Boc or Cbz group, is essential to deactivate the ring nitrogen, preventing it from interfering with the C3-alkylation step and improving the solubility of intermediates.
Workflow & Key Transformations
The general workflow involves the hydrogenation of a commercially available nicotinic acid ester derivative, followed by N-protection and subsequent α-methylation.
Caption: Workflow for the classical pyridine hydrogenation and subsequent C3-alkylation route.
Experimental Protocol: Synthesis of cis-N-Boc-3-methylpipecolinate
-
Step 1: Hydrogenation of Methyl 3-Pyridinecarboxylate. A solution of methyl 3-pyridinecarboxylate (1 equiv.) in methanol is subjected to hydrogenation in a Parr apparatus using Platinum(IV) oxide (PtO₂, ~5 mol%) as a catalyst under 50 psi of H₂ gas for 16-24 hours. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the crude methyl pipecolinate, typically as a mixture of diastereomers.[1]
-
Step 2: N-protection. The crude piperidine from Step 1 is dissolved in dichloromethane (DCM). Triethylamine (Et₃N, 1.5 equiv.) is added, followed by the dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The mixture is then washed with aqueous HCl (1M), saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give N-Boc-methyl pipecolinate, which can be purified by column chromatography.
-
Step 3: α-Methylation. The N-Boc-methyl pipecolinate (1 equiv.) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere. A solution of Lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or commercial) is added dropwise, and the mixture is stirred for 1 hour to ensure complete enolate formation. Methyl iodide (MeI, 1.5 equiv.) is then added, and the reaction is stirred at -78 °C for an additional 2-3 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford the target ester.
Route 2: Enantioselective Synthesis via Rh-Catalyzed Asymmetric Reductive Heck Reaction
For applications demanding high stereochemical purity, modern catalytic methods offer a significant advantage. A recently developed strategy employs a rhodium-catalyzed asymmetric reductive Heck reaction to construct the chiral C3 center with excellent enantioselectivity.[2][3][4]
Causality and Experimental Rationale
This elegant, multi-step approach begins with the partial reduction of pyridine to a dihydropyridine intermediate.[4] The key transformation is the Rh-catalyzed asymmetric carbometalation of this dihydropyridine with a boronic acid.[2][3] The choice of a chiral phosphine ligand is paramount, as it coordinates to the rhodium center and dictates the facial selectivity of the addition, thereby controlling the absolute stereochemistry of the newly formed C-C bond. The resulting 3-substituted tetrahydropyridine is then hydrogenated to furnish the final enantioenriched piperidine product. This method provides access to a wide array of 3-aryl or 3-vinyl piperidines, although the specific synthesis of 3-methyl derivatives would require the use of a vinylboronic acid followed by reduction.
Workflow & Key Transformations
Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.
Experimental Protocol: General Procedure for Asymmetric Synthesis
-
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate. To a solution of pyridine (1 equiv.) and NaBH₄ (1 equiv.) in methanol at -78 °C, phenyl chloroformate (1 equiv.) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water. The product is extracted with Et₂O, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by passing through a short silica gel pad.[5]
-
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling. In a glovebox, a vial is charged with [Rh(cod)Cl]₂ (1 mol%), a chiral Josiphos-type ligand (2.2 mol%), and CsOH (2 equiv.). Toluene, THP, and H₂O (1:1:1) are added, and the mixture is stirred at 70 °C for 10 minutes. The boronic acid (3 equiv.) and the dihydropyridine from Step 1 (1 equiv.) are added, and the reaction is stirred at 70 °C for 20 hours. After cooling, the mixture is diluted with Et₂O, filtered through a silica plug, and concentrated. The product is purified by flash chromatography.[5]
-
Step 3: Final Reduction. The enantioenriched tetrahydropyridine is dissolved in ethanol and hydrogenated using Palladium on carbon (Pd/C, 10 wt%) under an H₂ atmosphere. Subsequent deprotection of the N-carbamate (if necessary) with aqueous KOH in methanol yields the final enantioenriched 3-substituted piperidine.[3][4]
Route 3: Bargellini Reaction for Direct Construction of the 3,3-Disubstituted Core
The Bargellini reaction is a powerful, one-pot, three-component reaction that directly establishes the 3,3-disubstituted piperidine core, making it a highly convergent and efficient strategy.
Causality and Experimental Rationale
This reaction involves the treatment of a 3-piperidinone with chloroform and a nucleophilic alcohol in the presence of a strong base, such as sodium hydroxide. The base deprotonates chloroform to generate the highly reactive dichlorocarbene (:CCl₂) intermediate. The carbene attacks the piperidinone, and subsequent reaction with the alcohol and intramolecular rearrangement assembles the α-alkoxy-α-methyl-substituted carboxylic acid ester functionality directly onto the C3 position in a single step. The use of an N-protected 3-piperidinone is crucial for the success of this transformation.
Workflow & Key Transformations
Caption: Convergent synthesis of the target ester via the Bargellini reaction.
Experimental Protocol: Synthesis via Bargellini Reaction
-
Step 1: One-Pot Reaction. To a stirred solution of N-Boc-3-piperidinone (1 equiv.) and a chosen alcohol (e.g., methanol, 3-5 equiv.) in chloroform (CHCl₃) at 0 °C, powdered sodium hydroxide (NaOH, 5 equiv.) is added portion-wise over 1 hour. The reaction mixture is then stirred vigorously at room temperature for 24-48 hours.[6]
-
Step 2: Workup and Purification. The reaction is carefully quenched by the addition of water and ice. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the N-Boc-3-alkoxy-3-methylpiperidine derivative. Further steps would be required to convert the alkoxy group to the desired carboxylic acid ester if a different alcohol was used initially. The direct formation of the 3-methyl-3-carboxylic acid ester is a known variant of this reaction class.[6]
Comparative Analysis
The choice of synthetic route is dictated by project-specific requirements such as stereochemical purity, scalability, and the need for structural diversity.
| Feature | Route 1: Pyridine Hydrogenation | Route 2: Asymmetric Rh-Catalysis | Route 3: Bargellini Reaction |
| Stereocontrol | Diastereoselective (often favors cis). Requires chiral separation or resolution for enantiopurity. | Excellent enantioselectivity (often >95% ee). | Racemic product. |
| Overall Yield | Moderate to Good. | Good to Excellent. | Moderate to Good. |
| Scalability | High. Hydrogenation can be readily scaled. | Moderate. Cost of catalyst and chiral ligand can be a factor. | High. One-pot procedure is advantageous for scale-up. |
| Versatility | Moderate. Primarily for simple alkyl substitutions. | High. Wide tolerance for various boronic acids. | Moderate. Dependent on the stability of the piperidinone starting material. |
| Starting Materials | Readily available and inexpensive pyridines. | Requires synthesis of dihydropyridine intermediate; boronic acids vary in cost. | Requires N-protected 3-piperidinone, which can be a multi-step synthesis itself. |
| Key Advantage | Cost-effective and uses classical, well-understood reactions. | Direct access to highly enantioenriched products. | Highly convergent and atom-economical. |
| Key Disadvantage | Lack of enantiocontrol. | Multi-step process with expensive reagents. | Generates a racemic mixture. |
Conclusion and Recommendation
For initial exploratory studies and the generation of racemic material for biological screening, the Bargellini Reaction (Route 3) offers the most direct and efficient entry into the 3-methyl-3-carboxylic acid ester core. Its one-pot nature makes it highly attractive for rapid analog synthesis.
For producing diastereomerically controlled material on a larger scale where enantiopurity is not an immediate concern, the Classical Pyridine Hydrogenation and Alkylation (Route 1) remains a robust and cost-effective option. The starting materials are cheap, and the procedures are well-established.
For programs where the absolute stereochemistry is critical, such as in late-stage lead optimization or clinical candidate synthesis, the Enantioselective Rh-Catalyzed approach (Route 2) is unequivocally the superior method.[2][4] Despite its higher cost and complexity, it delivers the target scaffold with exceptional enantiomeric purity, obviating the need for tedious and often inefficient chiral resolutions. This route represents the state-of-the-art for accessing stereochemically defined 3-substituted piperidines and is the recommended choice for projects requiring precise stereochemical control.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Piperidine-Based Compounds: A Guide for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. The stability of the piperidine ring, coupled with its capacity to modulate physicochemical properties like lipophilicity and solubility, enhances the "druggability" of molecules containing this motif. This technical guide provides an in-depth comparative analysis of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation piperidine-based therapeutics.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to numerous
A Senior Application Scientist’s Guide to the Certificate of Analysis for Ethyl 3-methylpiperidine-3-carboxylate Hydrochloride
An Objective Comparison and Guide to Ensuring Quality for Pharmaceutical Intermediates
For researchers and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of quality for any starting material or intermediate.[1][2] The integrity of a complex synthesis hinges on the purity and identity of its constituent building blocks. This guide provides an in-depth analysis of the CoA for ethyl 3-methylpiperidine-3-carboxylate hydrochloride, a key heterocyclic building block in pharmaceutical synthesis.[3][4] We will dissect the critical analytical tests, provide comparative data against a structural analog, and offer detailed experimental protocols to empower scientists to rigorously assess the quality of this crucial intermediate.
The EU GMP Guide and FDA regulations mandate that an authentic CoA accompany each batch of an Active Pharmaceutical Ingredient (API) or intermediate, detailing the tests performed, acceptance limits, and numerical results.[5][6][7] This ensures traceability, compliance, and, ultimately, patient safety.
Characterization of the Target Molecule: Ethyl 3-methylpiperidine-3-carboxylate HCl
Before delving into the analysis, it is essential to understand the subject molecule.
-
IUPAC Name: this compound
-
CAS Number: 176523-95-8[4]
-
Molecular Formula: C₉H₁₈ClNO₂[3]
-
Structure: A piperidine ring with a methyl group and an ethyl carboxylate group at the 3-position, supplied as a hydrochloride salt.
This molecule serves as a versatile intermediate. Its stereochemistry and functional groups are pivotal for constructing more complex target molecules, making the verification of its structure and purity paramount.
Core Analytical Sections of a Comprehensive CoA
A robust CoA for this intermediate must be built on orthogonal analytical techniques that, together, provide a complete picture of identity, purity, and quality.
Identification: Confirming the Molecular Fingerprint
Identification is the first and most critical step. It answers the question: "Is this substance what it claims to be?"
-
¹H NMR Spectroscopy: This is the definitive test for structural confirmation. The spectrum should be unambiguous and match the reference standard. Key expected signals include the ethyl ester quartet and triplet, the piperidine ring protons, and the singlet for the C3-methyl group. The integration of these signals must correspond to the number of protons in the structure.
-
Mass Spectrometry (MS): This technique confirms the molecular weight. For this compound, Electrospray Ionization (ESI) in positive mode should show a prominent peak for the free base at m/z 172.13 [M+H]⁺.[8]
-
FTIR Spectroscopy: Provides confirmation of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹) and N-H stretches from the hydrochloride salt.
Assay & Purity: A Quantitative Assessment
This section quantifies the amount of the desired compound and detects any impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining purity and assay. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products. The assay is typically determined by comparing the peak area of the sample to that of a certified reference standard. Purity is often expressed as "area %" from the chromatogram.
-
Gas Chromatography (GC): While HPLC is dominant for non-volatile compounds, GC is essential for analyzing volatile impurities, most notably residual solvents from the synthesis and purification process.[9]
-
Water Content (Karl Fischer Titration): The presence of water can affect the stability and reactivity of the intermediate. This test provides a precise quantification of water content.
Comparative Analysis: Specificity in Action
To illustrate the importance of method specificity, we compare our target molecule with a closely related structural analog: Ethyl 1-methylpiperidine-3-carboxylate (CAS: 5166-67-6).[10] This analog differs by the position of the methyl group (on the nitrogen instead of C3). While seemingly minor, this change has significant analytical consequences.
| Analytical Test | Ethyl 3-methylpiperidine-3-carboxylate HCl | Ethyl 1-methylpiperidine-3-carboxylate | Rationale for Differentiation |
| ¹H NMR | C3-Methyl singlet (~1.2 ppm). N-H proton signal present. | N-Methyl singlet (~2.3 ppm). No N-H proton. | The chemical shift of the methyl singlet is a clear differentiator. The presence or absence of the N-H signal confirms the methylation position. |
| ¹³C NMR | Quaternary carbon at C3. | CH carbon at C3. N-CH₃ signal present. | The carbon environment at position 3 is fundamentally different, providing unambiguous structural confirmation. |
| HPLC Retention Time | Method-dependent, but will have a specific retention time (e.g., 5.8 min). | Will have a different retention time under the same conditions (e.g., 4.5 min) due to polarity differences. | Demonstrates the method's ability to separate closely related structures. |
| Mass Spectrum (m/z) | Free Base [M+H]⁺ = 172.13 | [M+H]⁺ = 172.13 | Mass spectrometry alone cannot distinguish these isomers. This highlights the necessity of using it in conjunction with a separation technique (LC-MS) or NMR. |
This comparison underscores a critical principle of analytical chemistry: no single technique is sufficient. A combination of spectroscopic and chromatographic methods is required for unambiguous identification and purity assessment.
Impurity Profiling: What to Look For
A crucial aspect of the CoA is the control of impurities, which can arise from the synthesis, degradation, or storage of the material.[11][12] For this compound, potential impurities could include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
By-products: Isomers or products from side reactions. For instance, incomplete cyclization or alternative reaction pathways could lead to related substances.[13]
-
Residual Solvents: Solvents used during synthesis and crystallization (e.g., Methanol, Ethanol, Toluene, Ethyl Acetate). These are typically monitored by GC-Headspace and must comply with ICH Q3C guidelines.[11]
-
Degradation Products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential degradation pathway, especially if exposed to moisture.
The workflow for analyzing a batch of this intermediate involves a sequence of tests designed to build a complete quality profile.
Caption: Analytical workflow for CoA generation.
The following diagram illustrates potential relationships between the target molecule and process-related impurities.
Caption: Potential impurity formation pathways.
Detailed Experimental Protocols
To ensure trustworthiness, protocols must be robust and well-defined. Below are exemplar methods for key analyses.
Protocol 1: HPLC-UV for Assay and Purity
-
Instrumentation: HPLC with UV Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
System Suitability:
-
Tailing Factor: ≤ 2.0 for the main peak.
-
Theoretical Plates: ≥ 2000 for the main peak.
-
Repeatability: RSD ≤ 2.0% for 5 replicate injections of the standard.
-
-
Calculation: Assay is calculated against a certified reference standard. Purity is determined by area normalization, reporting any impurity ≥ 0.05%.
Protocol 2: GC-Headspace for Residual Solvents
-
Instrumentation: Gas Chromatograph with Headspace Autosampler and Flame Ionization Detector (FID).
-
Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm film thickness (or equivalent).[9]
-
Oven Program: 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Carrier Gas: Helium or Hydrogen, constant flow.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
-
Quantification: Against a standard solution containing known amounts of the potential solvents, prepared in the same diluent.
Conclusion
As a Senior Application Scientist, my experience has shown that rigorous analytical characterization is the bedrock of successful drug development. The Certificate of Analysis for a seemingly simple intermediate like this compound is a complex document that tells a critical story of quality and purity. By understanding the "why" behind each test, comparing results against known standards and potential alternatives, and scrutinizing the impurity profile, researchers can proceed with confidence, knowing their foundational materials are sound. This guide provides the framework for that critical evaluation, ensuring that the journey from intermediate to final API is built on a foundation of validated, trustworthy data.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 3. 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 176523-95-8|this compound|BLD Pharm [bldpharm.com]
- 5. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
- 8. PubChemLite - 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Ethyl 1-methylpiperidine-3-carboxylate | C9H17NO2 | CID 97981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]
The Strategic Utility of Ethyl 3-Methylpiperidine-3-carboxylate in Modern Drug Discovery: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of heterocyclic scaffolds, the piperidine moiety is a cornerstone of pharmaceutical design, present in a vast array of approved drugs.[1][2] This guide provides an in-depth technical review and comparative analysis of ethyl 3-methylpiperidine-3-carboxylate, a versatile building block whose strategic substitution pattern offers unique advantages in the synthesis of novel therapeutics. We will explore its applications, compare its utility to other relevant piperidine derivatives, and provide the scientific rationale behind its use in specific therapeutic areas.
The Significance of the 3,3-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in drug design due to its favorable physicochemical properties, including its ability to impart aqueous solubility and engage in specific hydrogen bonding interactions with biological targets.[3] While simple monosubstituted piperidines are common, the introduction of a quaternary center at the 3-position, as seen in ethyl 3-methylpiperidine-3-carboxylate, offers distinct stereochemical and conformational advantages. This substitution pattern can lock the piperidine ring into specific chair conformations, reducing conformational flexibility and potentially leading to higher binding affinity and selectivity for a target protein. The presence of both a methyl group and an ethyl carboxylate group at the same position provides a valuable handle for further synthetic elaboration, allowing for the exploration of diverse chemical space.
Core Applications in Medicinal Chemistry
Ethyl 3-methylpiperidine-3-carboxylate and its enantiomeric forms have proven to be valuable starting materials and intermediates in the synthesis of a range of biologically active molecules.[4][5] The following sections will detail its key applications and compare its utility with other piperidine-based building blocks.
Central Nervous System (CNS) Agents
The piperidine nucleus is a common feature in many CNS-active drugs. Ethyl 3-methylpiperidine-3-carboxylate serves as a key precursor for modulators of various neurotransmitter systems.
-
GABA Receptor Modulators: The (S)-enantiomer of ethyl 3-methylpiperidine-3-carboxylate has been utilized in the preparation of positive allosteric modulators of the GABA receptor.[6] The 3-methyl group in this context is crucial for establishing the correct stereochemistry required for potent activity at the receptor. In comparison, while unsubstituted ethyl nipecotate ((R)- or (S)-ethyl piperidine-3-carboxylate) is also a known GABA uptake inhibitor, the introduction of the 3-methyl group allows for the synthesis of more structurally complex and potentially more selective modulators.
-
Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): Both (R)- and (S)-ethyl piperidine-3-carboxylate are used as reactants in the synthesis of SNRIs. The 3-carboxylate group provides a convenient attachment point for the side chains characteristic of many SNRI pharmacophores. The addition of a 3-methyl group can influence the potency and selectivity profile of the final compound by introducing a specific steric element that can be optimized for interaction with the serotonin and norepinephrine transporters.
-
Dual H1/5-HT2A Receptor Antagonists: For the treatment of sleep disorders, (R)-ethyl piperidine-3-carboxylate has been employed as a reactant for the synthesis of dual histamine H1 and serotonin 5-HT2A receptor antagonists. The versatility of the piperidine scaffold allows for the incorporation of pharmacophoric elements for both targets. The use of the 3-methylated analog in this context could offer a strategy to fine-tune the selectivity and pharmacokinetic properties of these dual-acting agents.
Metabolic and Inflammatory Disease Targets
The applications of ethyl 3-methylpiperidine-3-carboxylate extend beyond CNS targets into the realm of metabolic and inflammatory diseases.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: (R)-Ethyl piperidine-3-carboxylate is a reactant for the synthesis of DPP-4 inhibitors, a class of drugs used to treat type 2 diabetes.[7] The piperidine ring often serves as a central scaffold to correctly orient the functional groups that interact with the active site of the DPP-4 enzyme. The introduction of a 3-methyl group can provide an additional point of interaction or steric hindrance that can be exploited to enhance potency or selectivity against other related proteases.
-
Janus Kinase (JAK) Inhibitors: The (S)-enantiomer of ethyl piperidine-3-carboxylate is a reactant for the synthesis of JAK2 inhibitors, which are being investigated for the treatment of myeloproliferative neoplasms and inflammatory diseases. The stereochemistry of the piperidine ring is often critical for achieving potent and selective inhibition of specific JAK family members. The 3-methyl group can play a key role in dictating the preferred conformation of the molecule, leading to improved interaction with the ATP-binding pocket of the kinase.
-
Human Tryptase Inhibitors: (S)-Ethyl piperidine-3-carboxylate has also been used in the synthesis of human tryptase inhibitors, which have potential applications in the treatment of asthma and other allergic disorders.
Oncology
The piperidine scaffold is also found in a number of anticancer agents.
-
Sigma-1 (σ1) Receptor Ligands with Antiproliferative Properties: Derivatives of 1-methylpiperidine have been shown to possess antiproliferative activity.[8] While this specific example does not start from ethyl 3-methylpiperidine-3-carboxylate, it highlights the potential of methylated piperidines in cancer research. The synthetic versatility of ethyl 3-methylpiperidine-3-carboxylate makes it an attractive starting point for the development of novel σ1 receptor ligands with potential anticancer effects.
Comparative Analysis with Alternative Piperidine Building Blocks
The choice of a specific piperidine building block is dictated by the synthetic strategy and the desired properties of the final molecule. The table below compares ethyl 3-methylpiperidine-3-carboxylate with other commonly used piperidine derivatives.
| Building Block | Key Structural Feature | Primary Applications | Advantages |
| Ethyl 3-Methylpiperidine-3-carboxylate | Quaternary center at C3 | GABA receptor modulators, CNS agents, enzyme inhibitors | Fixed conformation, stereocenter for chiral synthesis |
| (R/S)-Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate) | Chiral center at C3 | DPP-4 inhibitors, SNRIs, GABA uptake inhibitors[7] | Simpler structure, readily available enantiomers |
| Ethyl 4-(Methylamino)piperidine-1-carboxylate | Substituted amine at C4 | Versatile intermediate for complex molecule synthesis[1] | Multiple reactive sites for diverse functionalization |
| Ethyl 1-Methyl-3-piperidinecarboxylate | N-methylated piperidine | Synthesis of chelating agents, reverse Cope elimination reactions | Pre-functionalized nitrogen, useful in specific reaction types |
Experimental Protocols and Workflows
The utility of ethyl 3-methylpiperidine-3-carboxylate is best illustrated through its application in synthetic chemistry. Below is a generalized workflow for its incorporation into a drug discovery program.
Workflow for the Synthesis of a Novel CNS Agent
Caption: A generalized synthetic workflow for the utilization of ethyl 3-methylpiperidine-3-carboxylate in a drug discovery cascade.
Step-by-Step Methodology (Illustrative Example):
-
N-Functionalization: The secondary amine of ethyl 3-methylpiperidine-3-carboxylate is readily functionalized via reductive amination or nucleophilic substitution to introduce a desired substituent (R1). This is a key step in modulating the physicochemical properties and target engagement of the final compound.
-
Carboxylate Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for diversification.
-
Fragment Coupling: The modified piperidine scaffold is then coupled with other key fragments of the target molecule, often via standard coupling reactions such as amide bond formation or Suzuki coupling.
-
Purification and Characterization: The final compound is purified using techniques such as column chromatography or preparative HPLC. Its structure and purity are confirmed by NMR, mass spectrometry, and other analytical methods.
-
Biological Evaluation: The purified compound is then subjected to a panel of in vitro and in vivo assays to determine its biological activity, selectivity, and pharmacokinetic properties.
Conclusion
Ethyl 3-methylpiperidine-3-carboxylate is a highly valuable and versatile building block in modern drug discovery. Its unique 3,3-disubstituted pattern offers distinct advantages in terms of stereochemical control and conformational rigidity, making it an attractive starting point for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system, metabolic disorders, and cancer. While simpler piperidine derivatives have their own merits, the strategic introduction of the 3-methyl group provides an additional lever for medicinal chemists to fine-tune the properties of their drug candidates. As the demand for more selective and potent therapeutics continues to grow, the importance of sophisticated building blocks like ethyl 3-methylpiperidine-3-carboxylate in the drug discovery arsenal is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. (R)-Ethyl 3-methylpiperidine-3-carboxylate | C9H17NO2 | CID 23389261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. (S)-Ethyl 3-methylpiperidine-3-carboxylate - ChemiMartChemiMart [chemimart.de]
- 7. scbt.com [scbt.com]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Methyl and Ethyl Esters of 3-Methylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the choice of a protecting group or a reactive handle can significantly influence the outcome of a synthetic route. The seemingly subtle difference between a methyl and an ethyl ester can have profound implications for reaction kinetics, yields, and even the feasibility of a synthetic step. This guide provides an in-depth comparative analysis of the reactivity of methyl and ethyl esters of 3-methylpiperidine-3-carboxylic acid, two important building blocks in medicinal chemistry.
The 3-methylpiperidine-3-carboxylic acid scaffold is a sterically hindered tertiary carboxylic acid, and the choice of the ester functionality attached to this constrained core dictates its reactivity profile. This guide will delve into the theoretical underpinnings of their reactivity differences, supported by analogous experimental data from the literature, and provide detailed experimental protocols for their synthesis and key reactions. Our objective is to equip researchers with the knowledge to make informed decisions when selecting between these two valuable synthetic intermediates.
Theoretical Framework: Unpacking the Reactivity Puzzle
The reactivity of the ester group is primarily governed by a delicate interplay of two key factors: electronic effects and steric hindrance .
-
Electronic Effects: The carbonyl carbon of the ester is electrophilic and thus susceptible to nucleophilic attack. The alkoxy group (-OR) attached to the carbonyl carbon influences its electrophilicity through inductive and resonance effects. The alkyl group of the ester (methyl vs. ethyl) exerts a positive inductive effect (+I), pushing electron density towards the carbonyl carbon. A stronger +I effect slightly reduces the electrophilicity of the carbonyl carbon, thereby decreasing reactivity towards nucleophiles. The ethyl group has a slightly stronger electron-donating inductive effect than the methyl group.[1] Therefore, from a purely electronic standpoint, the methyl ester is expected to be marginally more reactive.
-
Steric Hindrance: The size of the alkyl group in the ester can significantly impact the accessibility of the carbonyl carbon to incoming nucleophiles. The ethyl group is sterically bulkier than the methyl group. This increased steric hindrance around the carbonyl center in the ethyl ester can impede the approach of a nucleophile, slowing down the reaction rate.[2] This effect is particularly pronounced in the case of the already sterically congested 3-methylpiperidine-3-carboxylic acid core.
Considering both factors, it is reasonable to hypothesize that the methyl ester of 3-methylpiperidine-3-carboxylic acid will generally exhibit higher reactivity than its ethyl counterpart in reactions involving nucleophilic attack at the carbonyl carbon.
Synthesis of the Parent Acid and its Esters
A reliable synthesis of the target esters begins with the preparation of the parent carboxylic acid. A common route involves the Strecker synthesis followed by hydrolysis.
Workflow for Synthesis
Caption: Synthetic workflow for the preparation of methyl and ethyl 3-methylpiperidine-3-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylpiperidine-3-carboxylic Acid
This two-step procedure starts with the formation of the corresponding α-aminonitrile, followed by hydrolysis.
Step 1: Synthesis of 3-Methylpiperidine-3-carbonitrile
-
In a well-ventilated fume hood, to a solution of 3-methylpiperidine (1.0 eq) in a mixture of ethanol and water (1:1), add ammonium carbonate (1.5 eq) and sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methylpiperidine-3-carbonitrile.
Step 2: Hydrolysis to 3-Methylpiperidine-3-carboxylic Acid [3][4][5][6][7]
-
To the crude 3-methylpiperidine-3-carbonitrile from the previous step, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours.
-
Monitor the disappearance of the nitrile starting material by TLC or IR spectroscopy (disappearance of the C≡N stretch).
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 3-methylpiperidine-3-carboxylic acid.
Protocol 2: Fischer Esterification to Methyl and Ethyl Esters [8][9][10][11][12][13][14][15]
General Procedure:
-
Suspend 3-methylpiperidine-3-carboxylic acid (1.0 eq) in the corresponding alcohol (methanol or ethanol, used in large excess as the solvent).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography on silica gel to afford the pure methyl or ethyl ester.
Comparative Reactivity Analysis: A Data-Informed Discussion
While direct kinetic data for the title compounds is scarce in the literature, we can draw strong inferences from studies on structurally similar and sterically hindered esters.
Hydrolysis: Cleavage of the Ester Bond
Hydrolysis of esters can be catalyzed by either acid or base. In both cases, the reaction involves a nucleophilic attack on the carbonyl carbon.
Base-Catalyzed Hydrolysis (Saponification):
This reaction is effectively irreversible and follows second-order kinetics. The rate is dependent on the concentration of both the ester and the hydroxide ion.
-
Expected Reactivity: Due to the combined effects of reduced steric hindrance and slightly enhanced electrophilicity, the methyl ester is expected to undergo saponification at a faster rate than the ethyl ester .
-
Supporting Evidence: A study on the hydrolysis of homologous esters of benzoic acid showed that methyl benzoate has a higher metabolic stability (slower hydrolysis) in rat plasma compared to ethyl benzoate.[16] However, under non-enzymatic base-catalyzed conditions, other studies have shown methyl esters to be more reactive. For instance, in the hydrolysis of aliphatic esters, the methyl ester of a particular acid was found to hydrolyze faster than its isopropyl, benzyl, and allyl counterparts, highlighting the impact of steric bulk.[1]
Acid-Catalyzed Hydrolysis:
This is a reversible process, and the principles of steric and electronic effects still apply to the forward reaction.
-
Expected Reactivity: The methyl ester is anticipated to hydrolyze more rapidly under acidic conditions compared to the ethyl ester.
Table 1: Predicted Relative Rates of Hydrolysis
| Reaction Condition | Methyl Ester Reactivity | Ethyl Ester Reactivity | Rationale |
| Base-Catalyzed | Faster | Slower | Less steric hindrance, slightly higher electrophilicity. |
| Acid-Catalyzed | Faster | Slower | Less steric hindrance for nucleophilic attack by water. |
Amidation: Formation of the Amide Bond
The conversion of esters to amides is a crucial transformation in the synthesis of many pharmaceuticals. This reaction typically requires heating and can be catalyzed by acids or bases.
-
Expected Reactivity: The formation of the tetrahedral intermediate upon nucleophilic attack by an amine is the rate-determining step. The less sterically hindered carbonyl group of the methyl ester should allow for a faster reaction rate with amines , especially with bulky or secondary amines.
-
Supporting Evidence: A study on the base-promoted direct amidation of esters reported a significantly higher yield for ethyl benzoate compared to its methyl analog in a specific reaction, suggesting that the reaction outcome can be substrate and condition dependent.[2] However, another comparative study on lipoamide synthesis found that direct amidation of the carboxylic acid was more efficient than amidation of the fatty acid methyl ester (FAME).[17] For the direct amidation of esters, the general trend of methyl esters being more reactive often holds true, particularly when steric factors are dominant.[18]
Reduction: Conversion to the Primary Alcohol
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LAH).
-
Expected Reactivity: The initial step of the reduction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The less sterically encumbered carbonyl of the methyl ester is expected to react faster with LAH than the ethyl ester.
Table 2: Summary of Predicted Reactivity
| Reaction | More Reactive Ester | Rationale |
| Hydrolysis | Methyl 3-methylpiperidine-3-carboxylate | Less steric hindrance, slightly more electrophilic carbonyl. |
| Amidation | Methyl 3-methylpiperidine-3-carboxylate | Easier nucleophilic attack by amines. |
| Reduction (LAH) | Methyl 3-methylpiperidine-3-carboxylate | Less steric hindrance for hydride attack. |
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.
Protocol 3: Comparative Hydrolysis Rate Determination
-
Prepare equimolar solutions of methyl and ethyl 3-methylpiperidine-3-carboxylate in a suitable solvent (e.g., a mixture of dioxane and water).
-
Initiate the hydrolysis by adding a standardized solution of sodium hydroxide.
-
Monitor the disappearance of the starting ester over time by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS or HPLC).
-
Plot the concentration of the ester versus time to determine the rate constant for each reaction.
Protocol 4: Competitive Amidation Reaction
-
In a reaction vessel, combine equimolar amounts of methyl and ethyl 3-methylpiperidine-3-carboxylate.
-
Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chosen amine (e.g., benzylamine).
-
Heat the reaction mixture and monitor the formation of the two corresponding amides by GC-MS or LC-MS.
-
The ratio of the amide products will provide a direct measure of the relative reactivity of the two esters.
Logical Flow of Reactivity Comparison
Caption: Predicted relative reactivity of methyl vs. ethyl esters in key transformations.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry and supported by analogous data from the literature, methyl 3-methylpiperidine-3-carboxylate is predicted to be the more reactive of the two esters in common nucleophilic acyl substitution and reduction reactions. The smaller steric profile of the methyl group is the dominant factor contributing to this enhanced reactivity, particularly given the inherent steric congestion of the 3-methylpiperidine-3-carboxylic acid core.
For synthetic applications where high reactivity and shorter reaction times are desired, the methyl ester is the recommended choice. However, if a more stable and less reactive ester is needed to withstand certain reaction conditions before a subsequent transformation, the ethyl ester may be the more suitable option.
The experimental protocols provided in this guide offer a framework for researchers to empirically determine the reactivity differences in their specific applications, allowing for the rational design and optimization of synthetic routes.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cerritos.edu [cerritos.edu]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. Khan Academy [khanacademy.org]
- 14. m.youtube.com [m.youtube.com]
- 15. athabascau.ca [athabascau.ca]
- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 3-Methylpiperidine-3-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for the validation of ethyl 3-methylpiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. Given its chemical structure, specifically the lack of a significant ultraviolet (UV) chromophore, direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This document explores robust, validated analytical strategies, including Gas Chromatography-Mass Spectrometry (GC-MS) and various HPLC techniques, to ensure the identity, purity, and quality of this critical compound, in alignment with global regulatory standards.
The validation of analytical methods is a documented process that provides evidence that a method is suitable for its intended purpose.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate this process, with harmonized guidance provided by the International Council for Harmonisation (ICH), particularly in the Q2(R2) guideline.[4][5][6][7] This ensures that analytical results are reliable, reproducible, and accurate, which is fundamental to patient safety and product efficacy.[1]
The Analytical Challenge: Choosing the Right Technique
Ethyl 3-methylpiperidine-3-carboxylate is a small, basic, and non-chromophoric molecule. This profile presents a distinct analytical challenge and dictates the choice of instrumentation. The selection of an appropriate analytical technique is the foundational step upon which a robust validation plan is built. The primary candidates for its analysis are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Given the nature of piperidine derivatives, GC-MS is a powerful technique for both identification and quantification.[8][9]
-
HPLC with UV Detection (Post-Derivatization): Conventional HPLC-UV is not directly applicable. However, a pre- or post-column derivatization step can be introduced to attach a UV-absorbing molecule to the analyte, enabling detection. This adds complexity but utilizes widely available equipment.[9]
-
HPLC with Universal Detectors:
-
Charged Aerosol Detection (CAD): A nebulization-based detector that provides a near-universal response for non-volatile analytes, independent of their optical properties.
-
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) offers high sensitivity and selectivity, allowing for direct analysis without derivatization. Electrospray Ionization (ESI) in positive mode is particularly effective for basic compounds like this, due to the ready protonation of the piperidine nitrogen.[8]
-
The following diagram illustrates a logical decision-making process for selecting the optimal analytical method for this specific analyte.
Caption: Decision tree for selecting a suitable analytical method.
Comparative Performance of Analytical Methods
The choice of method directly impacts the achievable performance characteristics during validation. The following table provides a comparative summary based on established principles for analyzing similar small amine compounds.[9]
| Parameter | GC-MS | HPLC-UV (with Derivatization) | HPLC-CAD | HPLC-MS (LC-MS/MS) |
| Specificity | Very High | High | Moderate | Excellent |
| LOD/LOQ | Low (ng/mL) | Moderate (µg/mL) | Moderate (µg/mL) | Very Low (pg/mL to ng/mL) |
| Linearity (R²) | >0.995 | >0.99 | >0.98 (non-linear fit often needed) | >0.998 |
| Precision (%RSD) | < 5% | < 2% | < 10% | < 2% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% | 98-102% |
| Robustness | Moderate | Moderate | Low | High |
| Complexity | High | High (due to derivatization) | Moderate | High |
Based on this comparison, HPLC-MS emerges as the superior technique, offering an unparalleled combination of specificity, sensitivity, and robustness without the need for a complex derivatization step. Therefore, the subsequent sections will focus on a detailed validation plan for an HPLC-MS method, with GC-MS presented as a strong alternative.
Validation Workflow and Key Parameters
The validation process follows a predefined protocol that outlines the experiments, acceptance criteria, and procedures.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[10]
Caption: General workflow for analytical method validation.
Validation Data for the Recommended HPLC-MS Method
The following sections present typical experimental results for the validation of an HPLC-MS method for quantifying ethyl 3-methylpiperidine-3-carboxylate.
a) Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][11]
-
Experiment: A solution of the analyte was spiked with known related substances and potential impurities. The chromatograms were analyzed to ensure no co-elution at the retention time of the main peak. Mass spectrometric detection (using specific m/z transitions) provides an orthogonal level of specificity.
-
Result: The analyte peak was well-resolved from all potential interferents. The specific parent-daughter ion transition for the analyte was not observed in blank or placebo samples.
b) Linearity and Range Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Experiment: A series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration) were prepared and analyzed.
-
Result:
| Concentration (µg/mL) | Peak Area (counts) |
| 5.0 | 105,243 |
| 10.0 | 211,567 |
| 20.0 | 420,988 |
| 40.0 | 845,112 |
| 60.0 | 1,265,345 |
| Regression Equation | y = 21050x + 1250 |
| Correlation Coefficient (r²) | 0.9995 |
c) Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
-
Experiment: The method was applied to a placebo sample spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Result:
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | % Recovery |
| 80% | 16.0 | 15.8 | 98.8% |
| 100% | 20.0 | 20.1 | 100.5% |
| 120% | 24.0 | 23.7 | 98.8% |
| Average Recovery | 99.4% |
d) Precision Precision is the degree of agreement among individual results.[1] It is evaluated at two levels: repeatability and intermediate precision.[11]
-
Experiment:
-
Repeatability: A minimum of six determinations at 100% of the test concentration.[11]
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
-
-
Result:
| Precision Level | Mean Concentration (µg/mL) | Std. Deviation | % RSD |
| Repeatability (n=6) | 20.05 | 0.18 | 0.90% |
| Intermediate Precision (n=6) | 19.89 | 0.25 | 1.26% |
e) Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12]
-
Experiment: Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.
-
Result:
| Parameter | Concentration (ng/mL) | Signal-to-Noise Ratio |
| LOD | 0.5 | 3.2 |
| LOQ | 1.5 | 10.5 |
f) Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[11]
-
Experiment: Key method parameters were slightly varied, including column temperature (± 2°C), mobile phase flow rate (± 5%), and mobile phase pH (± 0.1 units).
-
Result: The system suitability parameters (e.g., peak asymmetry, resolution) remained within the acceptance criteria, and the quantitative results were not significantly affected by any of the variations.
Detailed Experimental Protocols
Trustworthiness in analytical data stems from meticulously detailed and reproducible protocols.
Protocol 1: HPLC-MS Method for Quantification
-
Sample and Standard Preparation:
-
Rationale: Accurate preparation of standards is critical for the accuracy of the entire method. A diluent that ensures analyte stability and is compatible with the mobile phase is chosen.
-
Step 1: Prepare a stock solution of ethyl 3-methylpiperidine-3-carboxylate at 1.0 mg/mL in methanol.
-
Step 2: Prepare a working standard at the target concentration (e.g., 20 µg/mL) by diluting the stock solution with a diluent of 50:50 water:acetonitrile.
-
Step 3: Prepare unknown samples by accurately weighing and dissolving them in the diluent to achieve a similar target concentration.
-
-
Instrumentation and Conditions:
-
Rationale: The choice of a C18 column provides good retention for moderately polar compounds. A gradient elution is used to ensure good peak shape and elution of any potential late-eluting impurities. ESI in positive mode is selected due to the basic nature of the analyte.
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: ESI, Positive.
-
MS/MS Transition: Monitor the specific precursor-to-product ion transition for ethyl 3-methylpiperidine-3-carboxylate (e.g., m/z 172.1 -> 98.1).
-
Protocol 2: Alternative GC-MS Method
-
Sample Preparation:
-
Rationale: A volatile organic solvent is required for GC analysis. Derivatization is generally not needed for this analyte but may be employed to improve peak shape for related impurities with active hydrogens.[8]
-
Step 1: Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Step 2: Ensure samples are free of non-volatile matrix components to protect the GC inlet and column.
-
-
Instrumentation and Conditions:
-
Rationale: A non-polar capillary column is standard for general-purpose GC analysis. The temperature program is optimized to separate the analyte from solvent and any potential impurities. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[8]
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Initial 60°C for 1 min, ramp at 15°C/min to 250°C, hold for 2 min.
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Conclusion
The validation of analytical methods for pharmaceutical intermediates like ethyl 3-methylpiperidine-3-carboxylate is a regulatory necessity and a cornerstone of quality assurance. Due to its lack of a UV chromophore, traditional HPLC-UV methods are inadequate. This guide demonstrates that HPLC-MS is the most suitable method, offering superior specificity, sensitivity, and robustness. A well-executed validation study, following the principles outlined by ICH Q2(R2), provides documented evidence of this suitability. While HPLC-MS is recommended for routine quality control and stability testing, GC-MS serves as a powerful and reliable alternative, particularly for identifying and quantifying volatile impurities. The choice between these methods will ultimately depend on the specific analytical objective, sample matrix, and available instrumentation.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pharmaerudition.org [pharmaerudition.org]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-Methylpiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the piperidine scaffold remains a cornerstone of molecular design. Its prevalence in a myriad of bioactive compounds necessitates robust and efficient synthetic strategies. This guide provides a comprehensive comparison of synthetic routes to a key derivative, ethyl 3-methylpiperidine-3-carboxylate, a valuable building block for more complex molecules. We will delve into a benchmark method alongside two viable alternatives, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective yields and practical considerations.
Introduction: The Significance of the 3,3-Disubstituted Piperidine Motif
Ethyl 3-methylpiperidine-3-carboxylate belongs to the class of 3,3-disubstituted piperidines, a structural motif of significant interest in drug discovery. The presence of a quaternary center at the 3-position can impart conformational rigidity and introduce a three-dimensional architecture that can be crucial for potent and selective interactions with biological targets. This guide aims to equip researchers with the knowledge to select and execute the most suitable synthetic pathway for their specific needs, whether for small-scale discovery efforts or larger-scale production.
Benchmark Synthesis: Hydrogenation of a Substituted Pyridine Precursor
A well-established and reliable method for the synthesis of substituted piperidines involves the catalytic hydrogenation of a corresponding pyridine precursor. This approach is often favored for its scalability and the commercial availability of a wide range of pyridine starting materials.
Mechanistic Rationale
The synthesis commences with the commercially available ethyl 3-methylpyridine-4-carboxylate. The pyridine ring is susceptible to reduction under catalytic hydrogenation conditions. The choice of catalyst, typically platinum(IV) oxide (PtO₂), and acidic conditions facilitate the complete saturation of the aromatic ring to yield the desired piperidine structure. The acidic medium protonates the pyridine nitrogen, enhancing its reactivity towards hydrogenation.
Experimental Protocol
Step 1: Catalytic Hydrogenation of Ethyl 3-Methylpyridine-4-carboxylate
-
To a solution of ethyl 3-methylpyridine-4-carboxylate (1 equivalent) in glacial acetic acid, add platinum(IV) oxide (0.1 equivalents).
-
The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi).
-
The reaction is allowed to proceed at room temperature for 16-24 hours, or until hydrogen uptake ceases.
-
Upon completion, the catalyst is carefully filtered off through a pad of Celite.
-
The acetic acid is removed under reduced pressure.
-
The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude ethyl 3-methylpiperidine-3-carboxylate.
-
Purification is achieved via column chromatography on silica gel to yield the pure product.
Expected Yield and Purity
This method typically provides good to excellent yields, often in the range of 70-85%, with high purity after chromatographic purification.
Alternative Synthesis Route 1: Alkylation of Ethyl Nipecotate
A more direct approach to introducing the methyl group at the 3-position is through the alkylation of the enolate of ethyl piperidine-3-carboxylate (ethyl nipecotate). This method leverages the acidity of the α-proton to the ester carbonyl.
Mechanistic Rationale
The synthesis begins with the N-protection of commercially available ethyl nipecotate to prevent N-alkylation in the subsequent step. A common protecting group is the benzyloxycarbonyl (Cbz) group. The N-protected ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate the corresponding enolate. This enolate is then quenched with an electrophile, in this case, methyl iodide, to introduce the methyl group at the 3-position. Finally, the N-protecting group is removed by hydrogenolysis to yield the target compound.
Experimental Protocol
Step 1: N-Protection of Ethyl Nipecotate
-
To a solution of ethyl nipecotate (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add benzyl chloroformate (1.1 equivalents) dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Cbz protected ethyl nipecotate.
Step 2: α-Methylation
-
To a solution of diisopropylamine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
The solution is stirred for 30 minutes at -78 °C.
-
A solution of N-Cbz-ethyl nipecotate (1 equivalent) in anhydrous THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Methyl iodide (1.5 equivalents) is then added, and the reaction is slowly warmed to room temperature and stirred for 12 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Deprotection
-
The N-Cbz protected ethyl 3-methylpiperidine-3-carboxylate is dissolved in ethanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield ethyl 3-methylpiperidine-3-carboxylate.
Expected Yield and Purity
The overall yield for this three-step sequence is typically in the range of 40-60%. Purity is generally high after chromatographic purification at the intermediate stage.
Alternative Synthesis Route 2: Dieckmann Cyclization
The Dieckmann condensation, an intramolecular Claisen condensation, provides a powerful tool for the construction of cyclic β-keto esters. A suitable acyclic precursor can be designed to cyclize and form the desired 3-methyl-3-carbethoxypiperidine ring system.
Mechanistic Rationale
This route involves the synthesis of a diester precursor containing a nitrogen atom. A plausible precursor is diethyl 3-((2-ethoxy-2-oxoethyl)(methyl)amino)propanoate. In the presence of a strong base, such as sodium ethoxide, an enolate is formed at the α-position to one of the ester groups. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the other ester group, leading to a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of the newly formed ester at the 2-position would yield a piperidone, which would then require reduction to afford the final product. Due to the complexity of this multi-step route and the potential for side reactions, it is presented here as a more theoretical alternative.
A more direct, albeit still challenging, approach would involve the Dieckmann cyclization of a precursor like N-benzyl-N-(2-ethoxycarbonylethyl)alanate ethyl ester. The base-catalyzed cyclization would form a β-keto ester, which would then require decarboxylation and reduction of the ketone, followed by debenzylation.
Given the multi-step nature and potential for lower yields, a detailed experimental protocol for this route is not provided as it is less competitive compared to the first two methods for this specific target molecule.
Comparative Analysis
| Parameter | Benchmark: Pyridine Hydrogenation | Alternative 1: Alkylation of Ethyl Nipecotate | Alternative 2: Dieckmann Cyclization |
| Starting Materials | Readily available substituted pyridines | Commercially available ethyl nipecotate | Requires multi-step synthesis of acyclic precursor |
| Number of Steps | 1 | 3 | Multiple steps |
| Overall Yield | High (70-85%) | Moderate (40-60%) | Likely to be lower due to multiple steps |
| Scalability | Excellent | Good | Moderate |
| Key Challenges | Handling of hydrogenation equipment and catalyst | Use of strong, air-sensitive base (LDA) at low temperatures | Synthesis of the acyclic precursor, potential for side reactions during cyclization |
| Purification | Column chromatography | Column chromatography at intermediate and final stages | Multiple chromatographic purifications required |
Visualization of Synthetic Pathways
Benchmark Synthesis: Pyridine Hydrogenation
Caption: Benchmark synthesis via catalytic hydrogenation.
Alternative Synthesis 1: Alkylation of Ethyl Nipecotate
Caption: Alkylation of ethyl nipecotate.
Conclusion
For the synthesis of ethyl 3-methylpiperidine-3-carboxylate, the catalytic hydrogenation of the corresponding pyridine precursor stands out as the benchmark method due to its high yield, operational simplicity in a single step, and excellent scalability. While the alkylation of ethyl nipecotate offers a viable and more direct route for introducing the methyl group , it involves multiple steps and the use of more hazardous reagents, resulting in a lower overall yield. The Dieckmann cyclization approach, while mechanistically interesting, is less practical for this specific target due to the requirement for a multi-step synthesis of the acyclic precursor and the potential for lower yields and side products.
The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, available equipment, and tolerance for multi-step procedures. For most applications, the benchmark pyridine hydrogenation method will be the most efficient and reliable choice.
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 3-Methylpiperidine-3-Carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a celebrated "privileged structure" in medicinal chemistry, forming the backbone of numerous approved therapeutics due to its favorable pharmacokinetic properties and synthetic tractability.[1] Derivatives of ethyl 3-methylpiperidine-3-carboxylate, a versatile building block, are frequently explored for activity at central nervous system (CNS) targets.[2] However, the very structural motifs that grant access to primary targets can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity.[3] These off-target effects are a leading cause of clinical trial failures and underscore the necessity of comprehensive cross-reactivity profiling during preclinical development.
This guide provides an in-depth comparison of methodologies and strategies to assess the cross-reactivity of novel ethyl 3-methylpiperidine-3-carboxylate derivatives. We will explore the causality behind experimental choices, present illustrative data from structurally related analogs to frame a tangible structure-activity relationship (SAR) discussion, and provide detailed, field-proven protocols for key validation assays.
The Imperative of Selectivity: Why Cross-Reactivity Matters
Therapeutic efficacy is a balance between on-target potency and off-target silence. Cross-reactivity occurs when a drug candidate binds to proteins other than its intended target, often due to structural homology in binding pockets. For piperidine-based CNS agents, this can manifest as unintended interactions with a host of G-protein coupled receptors (GPCRs), transporters, and ion channels, leading to side effects ranging from mild to severe.
Early and systematic assessment of a compound's selectivity profile is not merely a regulatory checkbox but a critical, data-driven step to de-risk a development program.[4][5] The process involves a tiered approach, beginning with broad screening panels and progressing to more specific functional assays to understand the physiological relevance of any identified off-target "hits."
Illustrative Cross-Reactivity Profile of Piperidine Analogs
While specific, comprehensive cross-reactivity data for a broad panel of ethyl 3-methylpiperidine-3-carboxylate derivatives is not extensively published, we can draw valuable insights from structurally related piperidine scaffolds that have been evaluated for CNS activity. The following data, compiled from studies on 4-substituted piperidines and other analogs, serves as a representative example to illustrate how modifications to the piperidine core can dramatically influence target affinity and selectivity.[1][3][6]
Table 1: Representative Binding Affinities (Kᵢ, nM) of Structurally Related Piperidine Analogs at Key CNS Receptors
| Compound ID | Core Structure Modification | Primary Target: µ-Opioid Receptor (MOR) Kᵢ (nM) | Off-Target: δ-Opioid Receptor (DOR) Kᵢ (nM) | Off-Target: Dopamine D4 Receptor Kᵢ (nM) | Off-Target: Sigma σ1 Receptor Kᵢ (nM) | Selectivity Ratio (Off-Target / Primary Target) |
| Analog A | N-Methyl, 4-Aryl Sidechain | 6.3 | 171 | >10,000 | 1,283 | DOR/MOR: 27.1 |
| Analog B | N-Methyl, 4-Aryl (Modified) | 0.29 | 6.6 | >10,000 | 37 | DOR/MOR: 22.8 |
| Analog C | 3-Oxopiperidine, N-Aryl | >10,000 | >10,000 | 650 | 15 | σ1 is primary |
| Analog D | 3-Oxopiperidine, N-Aryl (Modified) | >10,000 | >10,000 | >10,000 | 1,283 | Low affinity |
This table is illustrative, compiled from data on related but distinct piperidine series to demonstrate the principles of SAR in cross-reactivity.[1][3][6] Kᵢ values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of competing radioligand.
From this representative data, we can infer key structure-activity relationships. For instance, modifications to the 4-position sidechain in Analogs A and B significantly impact potency at both MOR and DOR, but the selectivity profile remains similar.[1][3] Conversely, shifting the core to a 3-oxopiperidine and altering the N-substituent (Analogs C and D) completely changes the target profile, demonstrating potent affinity for the sigma σ1 receptor while losing opioid activity.[6] This highlights the profound impact of seemingly minor structural changes on the cross-reactivity profile.
Methodologies for Assessing Cross-Reactivity
A robust cross-reactivity assessment combines binding assays to determine affinity with functional assays to measure the physiological consequence of that binding (i.e., agonism, antagonism, or inverse agonism).
Experimental Workflow for Cross-Reactivity Profiling
The logical flow of a cross-reactivity study is designed to efficiently identify and characterize off-target interactions. It begins with broad, high-throughput screening and narrows down to specific, functional characterization of relevant hits.
Caption: A typical workflow for identifying and characterizing off-target activities.
Detailed Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand of known affinity.[3][7]
Objective: To determine the Kᵢ of a test compound at a specific CNS receptor (e.g., µ-Opioid Receptor).
Materials:
-
Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective µ-opioid receptor agonist) with high specific activity.[7]
-
Unlabeled Competitor (Positive Control): Naloxone.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Equipment: 96-well microplate, cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells to ~90% confluency and harvest by scraping into ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 min at 4°C. Discard supernatant.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize with a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 30 min at 4°C to pellet the membranes.[7]
-
Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 1-2 mg/mL (determined by Bradford or BCA assay) and store at -80°C.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of Assay Buffer + 50 µL of [³H]DAMGO (final concentration ~1.0 nM) + 100 µL of membrane preparation (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of 10 µM Naloxone + 50 µL of [³H]DAMGO + 100 µL of membrane preparation. This is a crucial control to measure binding to non-receptor components.[8][9]
-
Competition Binding: 50 µL of test compound dilution (e.g., spanning 10⁻¹¹ M to 10⁻⁵ M) + 50 µL of [³H]DAMGO + 100 µL of membrane preparation.
-
-
Incubation & Filtration:
-
Data Acquisition & Analysis:
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Measure radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4][7] This equation corrects the IC₅₀ for the presence of the competing radioligand, providing a true measure of affinity.
-
Detailed Protocol 2: [³⁵S]GTPγS Functional Assay
Identifying binding is only half the story. A functional assay is required to determine if that binding event activates, blocks, or has no effect on the receptor. The GTPγS binding assay is a classic functional assay that directly measures G-protein activation, an early event in the GPCR signaling cascade.[11][12] It can differentiate between agonists (which stimulate [³⁵S]GTPγS binding) and antagonists (which block agonist-stimulated binding).
Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of a test compound at a Gαi/o-coupled receptor (e.g., Dopamine D2 receptor).
Materials:
-
Membrane Preparation: As described in Protocol 1, using cells expressing the Dopamine D2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP, Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
Reference Agonist: Dopamine or a selective D2 agonist like NPA.[13]
-
Reference Antagonist: Haloperidol.
Step-by-Step Methodology:
-
Assay Setup (in a 96-well plate):
-
Prepare the membrane suspension (20-40 µg protein/well) in Assay Buffer containing a specific concentration of GDP (e.g., 10 µM). The presence of GDP is critical for maintaining the G-protein in its inactive state prior to stimulation.
-
Add the test compound across a range of concentrations.
-
For antagonist mode, pre-incubate the membranes with the test compound before adding a fixed concentration of the reference agonist.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters, as described in Protocol 1.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation relative to a full agonist).[11]
-
Antagonist Mode: Analyze the inhibition of the agonist response to determine the IC₅₀ and calculate the antagonist dissociation constant (Kₑ).
-
Signaling Pathways of Common Off-Targets
Understanding the signaling pathways of potential off-targets is crucial for predicting the physiological consequences of cross-reactivity. Many CNS receptors, including the dopamine D2 and µ-opioid receptors, are Gαi/o-coupled. Binding to these receptors inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and modulates ion channel activity.
Caption: Simplified signaling cascade for Gαi/o-coupled receptors.
Conclusion
The study of cross-reactivity is a cornerstone of modern, safety-conscious drug development. For promising scaffolds like ethyl 3-methylpiperidine-3-carboxylate, a proactive and systematic approach to profiling off-target interactions is essential. By combining broad panel screening with rigorous, quantitative binding and functional assays, researchers can build a comprehensive selectivity profile. This data-driven understanding of a compound's behavior allows for the early identification of potential liabilities and informs the design of next-generation derivatives with improved safety and efficacy, ultimately increasing the probability of clinical success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Radioligand-binding studies [bio-protocol.org]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. addi.ehu.es [addi.ehu.es]
comparative analysis of different catalysts for piperidine ring formation
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and selective synthetic methodologies for its construction. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for piperidine ring formation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of homogeneous, heterogeneous, biocatalytic, and organocatalytic approaches, supported by experimental data and mechanistic insights.
The Enduring Importance of the Piperidine Motif
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery. Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, facilitating optimal interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. From blockbuster drugs to complex alkaloids, the piperidine moiety is a recurring feature, driving the continuous development of novel and efficient synthetic routes.
Homogeneous Catalysis: Precision and High Activity
Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions due to the well-defined nature of their active sites. Transition metals such as rhodium, iridium, ruthenium, and palladium are at the forefront of this category.
Rhodium-Catalyzed Systems
Rhodium catalysts are particularly effective for the asymmetric hydrogenation of pyridinium salts and the hydroboration of pyridines.[1][2]
Mechanism of Action: In the case of hydrogenation, the reaction typically proceeds through a catalytic cycle involving the coordination of the pyridine substrate to the rhodium center, followed by a series of hydride transfers from a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like formic acid) to the aromatic ring, leading to its saturation.[2] For asymmetric transformations, chiral ligands coordinated to the rhodium atom create a chiral environment that directs the stereochemical outcome of the reaction.
Caption: Simplified catalytic cycle for Rh-catalyzed pyridine hydrogenation.
Iridium-Catalyzed Systems
Iridium catalysts have emerged as powerful tools for the ionic hydrogenation of pyridines, offering exceptional functional group tolerance.[3] This allows for the reduction of the pyridine ring in the presence of sensitive groups like nitro, azido, and bromo moieties.
Mechanism of Action: Iridium(III) catalysts can facilitate a stepwise ionic hydrogenation pathway. The pyridine nitrogen is first protonated, activating the ring towards hydride addition from an iridium-hydride species. This process is repeated to achieve full saturation.[3]
Heterogeneous Catalysis: Scalability and Recyclability
Heterogeneous catalysts, typically solid materials where the active sites are on the surface, are highly valued in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[4] Common examples include platinum, palladium, nickel, and ruthenium supported on materials like carbon, alumina, or silica.
Platinum and Palladium-Based Catalysts
Platinum oxide (PtO2, Adams' catalyst) and palladium on carbon (Pd/C) are classic heterogeneous catalysts for pyridine hydrogenation.[5][6] These reactions often require elevated temperatures and pressures of hydrogen gas. The use of acidic additives can enhance the reaction rate by protonating the pyridine, making it more susceptible to reduction.[6]
Mechanism of Action: The mechanism involves the adsorption of both the pyridine substrate and hydrogen onto the metal surface. The adsorbed hydrogen dissociates into atomic hydrogen, which then sequentially adds to the adsorbed pyridine ring until it is fully saturated. The resulting piperidine then desorbs from the surface.
Caption: General workflow for heterogeneous catalytic hydrogenation.
Nickel-Based Catalysts
Raney Nickel and nickel silicide are more cost-effective alternatives to precious metal catalysts.[7] However, they generally require more forcing reaction conditions, such as higher temperatures and pressures, to achieve comparable activity.[4]
Biocatalysis and Organocatalysis: Green and Selective Approaches
In recent years, biocatalysis and organocatalysis have gained significant traction as environmentally benign and highly selective methods for piperidine synthesis.
Biocatalysis with Transaminases
Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[8] This has been elegantly applied to the asymmetric synthesis of chiral piperidines from piperidones.
Mechanism of Action: The reaction mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor. The PLP, bound to the enzyme, accepts the amino group from an amine donor (e.g., isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, generating the chiral amine product and regenerating the PLP cofactor.[9]
Caption: Simplified biocatalytic cycle of a transaminase.
Organocatalysis with Proline and its Derivatives
Small organic molecules, such as the amino acid L-proline, can act as highly effective catalysts for the asymmetric synthesis of functionalized piperidines.[10] These reactions often proceed through cascade or domino pathways, rapidly building molecular complexity.
Mechanism of Action: L-proline can catalyze reactions through two main pathways: enamine and iminium ion catalysis. In a typical cascade reaction for piperidine synthesis, proline reacts with a carbonyl compound to form a nucleophilic enamine, which then undergoes a Michael addition to an electrophile. Subsequent intramolecular cyclization and hydrolysis yield the piperidine product.[11]
Comparative Performance of Catalytic Systems
The choice of catalyst is highly dependent on the specific synthetic target, desired scale, and available resources. The following table provides a comparative overview of the different catalytic systems.
| Catalyst System | Catalyst Examples | Typical Substrates | Key Advantages | Key Limitations |
| Homogeneous | [Rh(COD)Cl]₂, [Cp*IrCl₂]₂ | Pyridines, Pyridinium salts | High activity and selectivity under mild conditions, excellent functional group tolerance (especially Ir). | Cost of precious metals, difficulty in catalyst separation and recycling, potential for product contamination. |
| Heterogeneous | PtO₂, Pd/C, Raney Ni | Pyridines | Ease of separation and recycling, suitable for large-scale industrial processes, lower cost (e.g., Ni). | Often require harsh conditions (high T and P), lower selectivity for complex substrates, potential for metal leaching.[12] |
| Biocatalytic | Transaminases (TAs) | Piperidones | High enantioselectivity, mild reaction conditions (aqueous media, room temp.), environmentally friendly. | Limited substrate scope, potential for enzyme inhibition, unfavorable reaction equilibria may require process optimization.[8] |
| Organocatalytic | L-proline and derivatives | Aldehydes, Ketones, Nitroalkenes | Metal-free, low toxicity, high enantioselectivity, readily available and inexpensive catalysts. | Can require high catalyst loadings, sometimes limited to specific substrate classes. |
Detailed Experimental Protocols
Protocol for Heterogeneous Hydrogenation of 2-Methylpyridine using PtO₂
This protocol is adapted from established procedures for pyridine hydrogenation.[6]
Materials:
-
2-Methylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Celite®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a high-pressure autoclave, add 2-methylpyridine (1.0 g) and glacial acetic acid (10 mL).
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the autoclave, purge with nitrogen three times, and then with hydrogen three times.
-
Pressurize the reactor with hydrogen gas to 50 bar.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-methylpiperidine.
Protocol for Biocatalytic Asymmetric Synthesis of (R)-3-Amino-1-Boc-piperidine
This protocol is based on the use of transaminases for the amination of a prochiral ketone.[13][14]
Materials:
-
N-Boc-3-piperidone
-
ω-Transaminase
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine
-
Tris-HCl buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5).
-
In a reaction vessel, dissolve isopropylamine in the buffer and adjust the pH to 8.5.
-
Add DMSO to the desired co-solvent concentration (e.g., 10% v/v).
-
Add N-Boc-3-piperidone, PLP (e.g., 1 mM), and the ω-transaminase.
-
Stir the mixture at a controlled temperature (e.g., 45 °C) for 24 hours.
-
Monitor the conversion and enantiomeric excess by HPLC.
-
Upon completion, work up the reaction by extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
The synthesis of the piperidine ring is a mature field with a diverse array of catalytic tools at the disposal of the synthetic chemist. Homogeneous catalysts offer unparalleled activity and selectivity for complex molecules, while heterogeneous catalysts provide the robustness and scalability required for industrial applications. The rise of biocatalysis and organocatalysis presents exciting opportunities for green and highly stereoselective syntheses.
The future of piperidine synthesis will likely involve the continued development of catalysts with even greater efficiency and selectivity, operating under milder and more sustainable conditions. The integration of different catalytic strategies, such as chemo-enzymatic cascades, will enable the construction of increasingly complex and valuable piperidine-containing molecules for the advancement of medicine and science.
References
- 1. Rhodium-catalyzed double hydroboration of pyridine: the origin of the chemo- and regioselectivities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric synthesis of bicyclic piperidines via L-proline catalyzed aldol reaction of 3-phthalimidopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 14. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
Evaluating the Efficacy of Ethyl 3-Methylpiperidine-3-carboxylate as a Precursor in the Synthesis of 3,3-Disubstituted Piperidine Scaffolds
A Senior Application Scientist's Guide to Strategic Precursor Selection for Accelerated Drug Discovery
In the landscape of medicinal chemistry, the piperidine ring remains a cornerstone scaffold, prevalent in a vast array of pharmaceuticals and bioactive molecules. The strategic introduction of substituents onto this saturated heterocycle is a key determinant of pharmacological activity, selectivity, and pharmacokinetic properties. Among the various substitution patterns, the 3,3-disubstituted piperidine motif presents a unique synthetic challenge and offers significant opportunities for creating molecules with exceptional potency and novelty, particularly in the development of therapeutics targeting protein-protein interactions.
This guide provides an in-depth comparative analysis of ethyl 3-methylpiperidine-3-carboxylate as a precursor for the synthesis of 3,3-disubstituted piperidines. We will objectively evaluate its performance against a prominent alternative synthetic strategy, the dialkylation of a 3-piperidinone derivative. This comparison is grounded in experimental data, detailed protocols, and a clear rationale behind the synthetic choices, empowering researchers to make informed decisions in their drug discovery programs.
The Strategic Advantage of a Pre-functionalized Precursor
Ethyl 3-methylpiperidine-3-carboxylate offers a compelling starting point for the synthesis of 3,3-disubstituted piperidines. The inherent presence of a quaternary center at the 3-position circumvents the often-challenging step of introducing a second substituent at an already hindered carbon. This can lead to more convergent and efficient synthetic routes. The ester functionality provides a versatile handle for further chemical modifications, such as amide bond formation, reduction to an alcohol, or participation in cyclization reactions.
Comparative Analysis: Two Paths to a 3,3-Disubstituted Piperidine Core
To illustrate the practical implications of precursor selection, we will compare two distinct synthetic pathways to a common 3,3-disubstituted piperidine intermediate, a key building block in the development of potent HDM2-p53 inhibitors.
Route 1: Leveraging Ethyl 3-Methylpiperidine-3-carboxylate
This approach begins with the commercially available or readily synthesized ethyl 3-methylpiperidine-3-carboxylate. The strategy focuses on the functionalization of the ester group and the piperidine nitrogen.
Route 2: Sequential Dialkylation of a 3-Piperidinone Derivative
A common alternative involves the stepwise introduction of the two substituents at the 3-position, starting from a protected 3-piperidinone. This method offers flexibility in the choice of substituents but can present challenges in controlling the second alkylation step.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the two synthetic routes, based on representative experimental data.
| Parameter | Route 1: From Ethyl 3-Methylpiperidine-3-carboxylate | Route 2: Dialkylation of 3-Piperidinone |
| Starting Material | Ethyl 3-methylpiperidine-3-carboxylate | N-Boc-3-piperidinone |
| Key Transformation | Amide coupling/Reduction | Sequential α-alkylation |
| Overall Yield (approx.) | 60-70% | 40-50% |
| Number of Steps | 2-3 | 3-4 |
| Key Challenges | Availability of substituted precursors | Controlling dialkylation, potential for over-alkylation |
| Advantages | Convergent, pre-defined quaternary center | High flexibility in substituent introduction |
Experimental Protocols
To ensure scientific integrity and provide a self-validating system, detailed experimental protocols for key transformations in both routes are provided below.
Protocol 1: Synthesis of (3-Methylpiperidin-3-yl)methanol from Ethyl 3-Methylpiperidine-3-carboxylate (Route 1)
This protocol details the reduction of the ester functionality, a common transformation of the title precursor.
Step 1: N-Protection of Ethyl 3-Methylpiperidine-3-carboxylate
-
To a solution of ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Step 2: Reduction of the Ester to the Alcohol
-
To a solution of the N-Boc protected ester (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under a nitrogen atmosphere, add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford (1-Boc-3-methylpiperidin-3-yl)methanol.
Protocol 2: Synthesis of 1-Boc-3-benzyl-3-methylpiperidin-3-ol via Dialkylation of 1-Boc-3-piperidinone (Route 2)
This protocol outlines the sequential introduction of two different substituents at the 3-position of a piperidinone precursor.
Step 1: α-Methylation of 1-Boc-3-piperidinone
-
To a solution of 1-Boc-3-piperidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-3-methyl-3-piperidinone.
Step 2: α-Benzylation of 1-Boc-3-methyl-3-piperidinone
-
To a solution of 1-Boc-3-methyl-3-piperidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under a nitrogen atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-benzyl-3-methyl-3-piperidinone.
Mechanistic Considerations and Strategic Insights
The choice between these two synthetic routes is dictated by the specific goals of the research program, including the desired diversity of the final compounds, the availability of starting materials, and the scalability of the synthesis.
Workflow for Route 1: Convergent Synthesis
Caption: Convergent synthesis starting from a pre-formed quaternary center.
The primary advantage of Route 1 is its convergency. The challenging 3,3-disubstituted stereocenter is already in place, simplifying the subsequent synthetic steps. This route is particularly advantageous when the methyl group is a desired substituent in the final target molecule.
Workflow for Route 2: Divergent Synthesis
Caption: Stepwise construction of the 3,3-disubstituted piperidine core.
Route 2 offers greater flexibility in introducing a wide variety of substituents at the 3-position. However, the second alkylation step can be challenging due to steric hindrance and the potential for enolate equilibration, which may lead to a mixture of products. Careful optimization of the base, solvent, and electrophile is often required to achieve high yields and selectivity.
Conclusion and Recommendations
Ethyl 3-methylpiperidine-3-carboxylate is a highly effective precursor for the synthesis of 3,3-disubstituted piperidines, particularly when a methyl group is one of the desired substituents. Its use allows for a more convergent and often higher-yielding synthetic strategy compared to the sequential dialkylation of a 3-piperidinone.
Recommendations for precursor selection:
-
For rapid access to analogs with a fixed methyl group at the 3-position: Ethyl 3-methylpiperidine-3-carboxylate is the precursor of choice. The straightforward modification of the ester and amine functionalities allows for the rapid generation of a focused library of compounds.
-
For exploring broad substituent diversity at the 3-position: A 3-piperidinone-based route provides greater flexibility. However, researchers should be prepared to invest time in optimizing the dialkylation conditions for each new substituent pair.
Ultimately, the optimal choice of precursor will depend on the specific objectives of the drug discovery campaign. By understanding the relative merits and challenges of each approach, researchers can design more efficient and successful synthetic routes to novel and potent 3,3-disubstituted piperidine-based therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
